Z-Glu(otbu)-ome
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMSLIYSWUEHJT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153531 | |
| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56877-41-9 | |
| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56877-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Z-Glu(OtBu)-OMe in Peptide Synthesis
Abstract
This technical guide provides a comprehensive analysis of N-α-Benzyloxycarbonyl-L-glutamic acid α-methyl-γ-tert-butyl diester, commonly referred to as Z-Glu(OtBu)-OMe. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. We will delve into the molecule's structural attributes, physicochemical properties, and its strategic application in solution-phase peptide synthesis. The guide will further present detailed experimental protocols for its synthesis and use, underpinned by a discussion of the orthogonal protecting group strategy that makes this compound a valuable reagent.
Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis
The synthesis of peptides with a defined sequence is a cornerstone of modern drug discovery and biochemical research. The process necessitates a meticulous approach to selectively forming amide bonds between amino acid residues while preventing unwanted side reactions. This is achieved through the use of protecting groups, which temporarily mask reactive functional groups on the amino acid backbone and side chains.[1][2] The ideal protecting group strategy employs "orthogonal" protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups in the molecule.[3]
This compound is a prime example of a strategically protected amino acid derivative designed for solution-phase peptide synthesis.[4] It incorporates three key protective moieties: the Benzyloxycarbonyl (Z) group at the α-amino position, a tert-butyl (OtBu) ester protecting the γ-carboxyl group of the glutamic acid side chain, and a methyl ester (OMe) at the α-carboxyl group. This trifecta of protection allows for precise control over the peptide coupling process.
Molecular Structure and Physicochemical Properties of this compound
The structural integrity and properties of this compound are fundamental to its function in peptide synthesis.
Chemical Structure
The molecular structure of this compound is characterized by a central L-glutamic acid core with its three functional groups differentially protected.
-
α-Amino Group Protection: The N-terminal amine is protected by a benzyloxycarbonyl (Z) group. This group is stable under a variety of conditions but can be selectively removed by catalytic hydrogenation.[5]
-
γ-Carboxyl Group Protection: The side-chain carboxyl group is protected as a tert-butyl (OtBu) ester. The bulky nature of the tert-butyl group provides steric hindrance, preventing its participation in coupling reactions. It is stable to the conditions of Z-group removal but is readily cleaved with mild acids, such as trifluoroacetic acid (TFA).[5]
-
α-Carboxyl Group Protection: The C-terminal carboxyl group is protected as a methyl ester (OMe). This group can be removed by saponification with a mild base, such as lithium hydroxide (LiOH).[2]
The orthogonality of these three protecting groups is a key feature, enabling the synthetic chemist to selectively deprotect and elongate the peptide chain at specific positions.
Diagram 1: Molecular Structure of this compound
A 2D representation of the this compound molecule.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data for this specific compound is available, other parameters are extrapolated from closely related analogs due to a scarcity of published data for this exact molecule.
| Property | Value | Source(s) |
| CAS Number | 57732-63-5 | [6] |
| Molecular Formula | C₁₈H₂₅NO₆ | [6] |
| Molecular Weight | 351.39 g/mol | [6] |
| Appearance | White to off-white solid (presumed) | General Knowledge |
| Melting Point | Not available. (For the related Z-Glu-OMe, mp is 68-70 °C) | |
| Solubility | Soluble in organic solvents like DMF, DCM, EtOAc. (presumed) | General Knowledge |
| Optical Rotation | Not available. (For the related Z-Glu-OMe, [α]20/D is -24.0° in ethanol) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the methylation of the α-carboxyl group of Z-Glu(OtBu)-OH. A general, reliable protocol is outlined below.
Synthetic Pathway
Diagram 2: Synthesis of this compound
A schematic of the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Z-Glu(OtBu)-OH (1 equivalent)
-
Iodomethane (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Glu(OtBu)-OH in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate, followed by the dropwise addition of iodomethane at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at 20°C for approximately 20 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Solution-Phase Peptide Synthesis
This compound is a valuable building block for the incorporation of a glutamic acid residue into a growing peptide chain during solution-phase synthesis. The methyl ester of the α-carboxyl group is generally stable to the conditions used for peptide coupling and can be selectively removed post-coupling.
General Peptide Coupling Protocol
The following protocol describes a general procedure for coupling this compound with an N-terminally deprotected amino acid or peptide ester.
Diagram 3: Peptide Coupling and Deprotection Strategy
Sources
Z-Glu(otbu)-ome chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Z-Glu(OtBu)-OMe
Introduction
In the precise and demanding field of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to the success of a synthetic strategy. Among these crucial building blocks is N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-methyl ester, commonly referred to as this compound. This molecule is a trifunctional derivative of glutamic acid, engineered for strategic control over peptide bond formation and selective deprotection.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the chemical properties and stability of this compound. We will delve into the core principles that govern its use, focusing on the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals. The central theme is the molecule's embodiment of orthogonal protection , a cornerstone of modern chemical synthesis.[1][2] The N-terminal α-amino group is protected by the benzyloxycarbonyl (Z) group, the side-chain γ-carboxyl group is shielded by a tert-butyl (OtBu) ester, and the C-terminal α-carboxyl group is a methyl ester (OMe). Each of these functionalities possesses a distinct stability profile, allowing for its selective removal without affecting the others, thereby granting the synthetic chemist precise control over the molecular architecture.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is the foundation of its effective application. This compound is typically a white to off-white solid, and its characteristics are well-defined.[3] The data presented below is compiled for this compound and its closely related analogues, providing a reliable reference for laboratory use.
| Property | Value | Source(s) |
| Chemical Name | 1-(Tert-butyl) 5-methyl ((benzyloxy)carbonyl)-L-glutamate | [4] |
| Synonyms | Z-Glu(OMe)-OtBu, Z-L-Glu(OtBu)-OMe | [4][5] |
| Molecular Formula | C18H25NO6 | [6][7] |
| Molecular Weight | 351.39 g/mol | [6][7] |
| CAS Number | 57732-63-5 | [4][6] |
| Appearance | White to off-white solid | [3] |
| Storage | Store powder at -20°C for long-term stability (up to 3 years). | [3] |
Note: The properties listed are consistent across various suppliers and databases for the specified compound and its immediate precursors.
Section 2: The Principle of Orthogonal Protection in this compound
The strategic power of this compound lies in the concept of orthogonality.[1] In peptide synthesis, orthogonal protecting groups are sets of groups that can be removed under distinct, non-interfering chemical conditions.[1] This allows for the sequential deprotection and modification of different parts of a molecule in a controlled manner. This compound is a classic example, featuring three groups with different lability profiles.
-
Z (Benzyloxycarbonyl) Group (N-terminus): Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[8][9][10] It is stable to the acidic conditions used to remove the OtBu group and the basic conditions that would cleave the methyl ester.[11]
-
OtBu (tert-Butyl) Group (Side Chain): Cleaved by acidolysis (e.g., Trifluoroacetic Acid, TFA).[12][13] It is stable to the hydrogenolysis conditions used to remove the Z group and the basic conditions for methyl ester saponification.[13]
-
OMe (Methyl Ester) Group (C-terminus): Cleaved by saponification (basic hydrolysis, e.g., with LiOH or NaOH).[14] It is stable to both acidolysis and catalytic hydrogenolysis.[15]
This tiered stability allows for three distinct and selective operations, providing immense flexibility in the design of complex synthetic routes.
Caption: Orthogonal deprotection strategies for this compound.
Section 3: Stability Profile
A detailed understanding of the stability of each protecting group is critical for preventing unintended deprotection and side reactions.
Stability of the Z (Benzyloxycarbonyl) Group
The Z group is a robust urethane-type protecting group, introduced into peptide chemistry by Bergmann and Zervas in the 1930s.[16]
-
Stable Under:
-
Acidic Conditions: It is stable to the moderately strong acids like TFA that are routinely used to cleave t-butyl-based groups.[1][11] This is the cornerstone of its orthogonality with the OtBu group.
-
Basic Conditions: It is stable to the amine bases (e.g., piperidine) used for Fmoc group removal in solid-phase peptide synthesis (SPPS) and to the conditions required for saponification of the methyl ester.[8]
-
-
Labile Under:
-
Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group cleavage. It proceeds with a palladium catalyst (e.g., 10% Pd on carbon) under a hydrogen atmosphere, yielding the free amine, toluene, and carbon dioxide.[10]
-
Strong Acids: The Z group can be cleaved by harsh acidic conditions, such as hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (HF), though these conditions are less common and can compromise other functionalities.[9]
-
Stability of the OtBu (tert-Butyl Ester) Group
The tert-butyl ester is prized for its distinct acid lability, which is a consequence of the stability of the tertiary carbocation formed during its cleavage.[12]
-
Stable Under:
-
Basic Conditions: The steric bulk of the t-butyl group effectively shields the ester carbonyl from nucleophilic attack, rendering it stable to a wide range of basic and nucleophilic reagents, including piperidine and hydroxide bases at moderate temperatures.[12][13]
-
Catalytic Hydrogenolysis: The t-butyl ester is completely stable to the neutral conditions of catalytic hydrogenation used for Z-group removal.[13]
-
-
Labile Under:
Recommended Storage and Handling
To ensure the long-term integrity and reactivity of this compound, proper storage and handling are essential.
-
Storage: The compound should be stored in a tightly sealed container in a dry and cool place.[6] For long-term storage, maintaining a temperature of -20°C is recommended to prevent degradation.[3]
-
Handling: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid the formation of dust and aerosols.[6]
Section 4: Experimental Protocols for Selective Deprotection
The following protocols are provided as self-validating systems, explaining the causality behind each step.
Protocol: Selective Cleavage of the OtBu Group via Acidolysis
This procedure is designed for the selective removal of the side-chain protection, leaving the Z and OMe groups intact.
Caption: Workflow for the acidolytic removal of the OtBu group.
Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of a dry chlorinated solvent like dichloromethane (DCM). The use of a dry solvent is crucial to prevent unwanted side reactions.
-
Cleavage Cocktail Addition: To the solution, add a pre-mixed cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[17][18]
-
Causality: TFA is the strong acid that cleaves the t-butyl ester. Water acts as a proton source and can help suppress certain side reactions. TIS is a carbocation scavenger; it reacts with the liberated tert-butyl cation, preventing it from re-alkylating other nucleophilic sites on the molecule (like tryptophan, if present).[17]
-
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Causality: The reaction is typically rapid at room temperature. Prolonged exposure to strong acid can increase the risk of side reactions, such as the formation of pyroglutamate, especially if the N-terminus were free.[17]
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. To ensure complete removal of residual TFA, which can be tenacious, co-evaporation with a non-polar solvent like toluene is highly recommended.[17] The resulting product is Z-Glu-OMe.
Protocol: Selective Cleavage of the Z Group via Catalytic Hydrogenolysis
This protocol removes the N-terminal protecting group while leaving the OtBu and OMe groups untouched.
Caption: Workflow for the hydrogenolytic removal of the Z group.
Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate. Methanol is often preferred due to its ability to dissolve the substrate and the byproducts well.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. Typically, 10-20% by weight relative to the substrate is used.[10][17]
-
Causality: The palladium surface is the active site where the catalytic cleavage of the benzylic C-O bond occurs. The carbon support provides a high surface area for the reaction.
-
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (e.g., a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales at 1-4 atm) at room temperature.
-
Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for an efficient reaction rate.
-
-
Monitoring: Monitor the reaction by TLC or HPLC. The disappearance of the UV-active Z-protected starting material is a good indicator of reaction completion.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite®.
-
Causality: Celite is a diatomaceous earth filter aid that prevents the fine Pd/C particles from passing through the filter paper, which is critical as residual palladium can interfere with subsequent reactions.
-
-
Work-up: Concentrate the filtrate under reduced pressure to yield the deprotected product, H-Glu(OtBu)-OMe.
Conclusion
This compound is a highly valuable and versatile building block for advanced peptide and organic synthesis. Its utility is derived from a well-defined set of chemical properties and a predictable stability profile governed by the principle of orthogonal protection. The ability to selectively cleave the Z, OtBu, and OMe groups under distinct, non-interfering conditions provides chemists with the strategic flexibility required to construct complex molecular targets with high precision and yield. By understanding the causality behind the deprotection protocols and adhering to proper handling and storage procedures, researchers can fully leverage the synthetic power of this important reagent.
References
-
Kadereit, D., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Peptide Science, 60(3), 159-184. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]
-
Semantic Scholar. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides. Semantic Scholar. [Link]
-
LifeTein. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. LifeTein. [Link]
-
QuimicaOrganica.org. (n.d.). Peptide synthesis - Acid group protection. Química Orgánica. [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein. [Link]
-
BuyersGuideChem. (n.d.). Z-Glu(OtBu)-OH .DCHA. BuyersGuideChem. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
PubChem. (n.d.). z-d-Glu(otbu)-oh. National Center for Biotechnology Information. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
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- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Z-Glu(OMe)-OtBu synthesis - chemicalbook [chemicalbook.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Peptide synthesis - Acid group protection [quimicaorganica.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Strategic Application of Z-Glu(OtBu)-OMe in Peptide Synthesis
This guide provides an in-depth analysis of N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-methyl ester, commonly abbreviated as Z-Glu(OtBu)-OMe, within the context of peptide synthesis. While modern solid-phase peptide synthesis (SPPS) is dominated by the Fmoc/tBu strategy, the unique characteristics of this compound offer strategic advantages in specific scenarios, particularly in solution-phase synthesis and hybrid approaches. This document will elucidate the core chemical principles of its protecting groups, outline validated protocols for its use, and discuss the causal reasoning behind its application.
Foundational Chemistry: Deconstructing this compound
The utility of this compound is rooted in the orthogonal stability of its three distinct protecting groups. Understanding the specific nature and lability of each is critical for its successful implementation.
-
N-α-Z (Benzyloxycarbonyl) Group: The Z group is a classic urethane-type protecting group for the amine terminus. It is stable to the acidic conditions used for tert-butyl (tBu) group removal and the basic conditions sometimes used in peptide synthesis. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions like HBr in acetic acid. This stability profile makes it non-orthogonal to many traditional SPPS linkers that require strong acids like trifluoroacetic acid (TFA) for cleavage.
-
γ-OtBu (tert-Butyl Ester) Group: The tert-butyl ester protects the side-chain carboxylic acid of the glutamic acid residue. This group is highly labile to moderately strong acids, such as TFA. This acid-lability is the cornerstone of the Boc/Bzl strategy in SPPS and is a key feature in many synthetic routes. The OtBu group effectively prevents side-chain reactions, such as aspartimide formation, and enhances the solubility of the protected peptide in organic solvents.
-
α-OMe (Methyl Ester) Group: The methyl ester protects the C-terminal carboxylic acid. It is stable to the acidic conditions used to remove the OtBu group and the hydrogenolysis conditions for the Z group. The primary method for its removal is saponification, which involves treatment with a base like sodium hydroxide (NaOH) in a mixture of water and an organic solvent.
The interplay of these three groups provides a unique chemical orthogonality, as summarized in the table below.
Table 1: Orthogonality of Protecting Groups in this compound
| Protecting Group | Chemical Name | Target Functional Group | Stable To | Labile To (Cleavage Conditions) |
| Z | Benzyloxycarbonyl | N-α-Amine | Mild/Moderate Acid (TFA), Mild Base | Catalytic Hydrogenolysis (H₂/Pd-C), HBr/AcOH |
| OtBu | tert-Butyl Ester | γ-Carboxylic Acid | Catalytic Hydrogenolysis, Mild Base | Moderate/Strong Acid (e.g., 25-50% TFA in DCM) |
| OMe | Methyl Ester | α-Carboxylic Acid | Catalytic Hydrogenolysis, Acid (TFA) | Saponification (e.g., NaOH in MeOH/H₂O) |
This multi-layered protection scheme is visualized in the workflow below, illustrating the selective deprotection sequence.
Caption: Selective deprotection workflow for this compound in solution-phase synthesis.
Strategic Implementation in Peptide Synthesis
While not a conventional building block for standard Fmoc-SPPS, this compound is invaluable for:
-
Solution-Phase Synthesis (SPS): Its primary application is in the solution-phase synthesis of dipeptides or larger peptide fragments. The OMe group allows for coupling reactions at the N-terminus after Z-group removal, or at the C-terminus after saponification.
-
Fragment Condensation: Peptide fragments can be synthesized using this compound and then strategically deprotected for ligation in a hybrid solid-phase/solution-phase approach. For instance, a fragment can be built on a resin, cleaved, and then coupled in solution to a C-terminally deprotected peptide derived from this amino acid.
-
Introduction of Glutamic Acid at the C-terminus: It serves as a convenient starting material for synthesizing peptides with C-terminal glutamic acid where the side chain must remain protected until the final cleavage step.
Validated Experimental Protocol: Solution-Phase Dipeptide Synthesis
This section details a self-validating protocol for the synthesis of the dipeptide Z-Glu(OtBu)-Ala-OMe. This process demonstrates the principles of coupling and the utility of the orthogonal protecting groups.
Objective: To synthesize Z-Glu(OtBu)-Ala-OMe via carbodiimide-mediated coupling.
Materials:
-
Z-Glu(OtBu)-OH (prepared via saponification of this compound)
-
H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃, Saturated NaCl (brine)
Protocol Steps:
-
C-Terminal Activation of this compound (Saponification):
-
Dissolve this compound (1 equivalent) in a 3:1 mixture of methanol and water.
-
Cool the solution to 0°C in an ice bath.
-
Add 1M NaOH (1.1 equivalents) dropwise while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Neutralize the solution with 1M HCl to pH ~3-4 and extract the product, Z-Glu(OtBu)-OH, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the carboxylic acid. Validation: The product can be verified by ¹H NMR and mass spectrometry.
-
-
Peptide Coupling Reaction:
-
Dissolve Z-Glu(OtBu)-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DMF.
-
In a separate flask, suspend H-Ala-OMe·HCl (1.1 eq.) in anhydrous DMF and neutralize with NMM (1.1 eq.) until the solution is basic (check with pH paper).
-
Add the neutralized alanine solution to the glutamic acid solution.
-
Cool the combined solution to 0°C.
-
Add a solution of DCC (1.1 eq.) in DMF dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Validation: Monitor reaction progress via TLC, observing the consumption of the Z-Glu(OtBu)-OH.
-
-
Work-up and Purification:
-
Filter off the DCU precipitate and wash it with a small amount of DMF.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic solution sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude peptide by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure Z-Glu(OtBu)-Ala-OMe. Validation: Final product purity and identity should be confirmed by HPLC, ¹H NMR, and high-resolution mass spectrometry.
-
An In-depth Technical Guide to the Z Protecting Group in Peptide Chemistry
<_ >
Authored by a Senior Application Scientist
Abstract
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, represented a watershed moment in synthetic chemistry, transforming peptide synthesis from an art of unpredictable outcomes into a reproducible science.[1][2][3] This guide provides a comprehensive technical overview of the Z-group, intended for researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, mechanisms of introduction and cleavage, strategic applications in orthogonal protection schemes, and detailed, field-proven experimental protocols. The content is structured to provide not just procedural steps, but the underlying causality that informs expert experimental design, ensuring a robust and trustworthy application of this foundational protecting group.
Introduction: The Dawn of Controlled Peptide Synthesis
Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[4] The inherent nucleophilicity of the amine group and the electrophilicity of the carboxylic acid on each amino acid led to uncontrolled polymerization.[4] The groundbreaking work of Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group, the first truly effective, reversible Nα-protecting group.[1][3] By temporarily masking the amino group as a carbamate, it became possible to selectively activate the carboxyl group for peptide bond formation in a controlled, stepwise manner.[5][6] This innovation laid the groundwork for modern peptide chemistry and remains a vital tool in the synthetic chemist's arsenal.[7]
Core Chemistry and Mechanistic Principles
The Z-group is a carbamate-based protecting group valued for its stability and specific cleavage conditions.[8] Its effectiveness is rooted in the balance between being robust enough to withstand various reaction conditions while being removable under specific, mild protocols.[8]
Introduction of the Z-Group
The most common method for introducing the Z-group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) or its more stable and easier-to-handle derivative, N-(Benzyloxycarbonyloxy)succinimide (Z-OSu), under basic conditions.[7][9][10]
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the Z-reagent.[9][11] In the case of Cbz-Cl, a base is required to neutralize the HCl byproduct.[9] With Z-OSu, the succinimide anion is an excellent leaving group, driving the reaction to completion.[12][13]
Caption: Z-group introduction using benzyl chloroformate.
Expertise & Experience: The choice of base and solvent is critical. For Schotten-Baumann conditions using Cbz-Cl, maintaining a pH between 8 and 10 is crucial; too low a pH can lead to Cbz-Cl decomposition, while a higher pH increases the risk of amino acid racemization.[14] The use of Z-OSu often provides cleaner reactions and higher yields.[12]
Deprotection of the Z-Group
The selective removal of the Z-group is its most defining feature. The primary methods exploit the lability of the benzylic C-O bond.
This is the most common and mildest method for Z-group cleavage.[9][15] The reaction involves hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C).[9][16]
Mechanism: The process involves the reductive cleavage of the C-O bond of the benzyl group. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[7][9]
Caption: Z-group cleavage via catalytic hydrogenolysis.
Trustworthiness: This method is highly effective but is sensitive to catalyst poisons, particularly sulfur-containing residues like cysteine and methionine, or heterocycles like thiazole.[17][18] In such cases, increasing the catalyst load or using alternative deprotection methods is necessary.[17] Transfer hydrogenation, using a hydrogen donor like ammonium formate, offers a safer alternative to handling flammable H₂ gas.[15][16]
Strong, anhydrous acids can also cleave the Z-group.[9][19] The classic reagent is hydrogen bromide (HBr) in glacial acetic acid.[15][19]
Mechanism: This proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon, facilitated by protonation of the carbamate oxygen.[7][9]
Expertise & Experience: This method is robust but harsh and can lead to side reactions on sensitive residues (e.g., tryptophan).[20] It is crucial to use scavengers like anisole or thioanisole to trap the benzyl cation formed during the reaction, preventing unwanted alkylation of the peptide.[21]
Strategic Role in Orthogonal Synthesis
In complex multi-step syntheses, orthogonality—the ability to remove one protecting group without affecting others—is a guiding principle.[22][23] The Z-group's unique cleavage conditions make it an excellent orthogonal partner to the two most common N-terminal protecting groups in modern peptide synthesis: Boc and Fmoc.[7][24]
-
Orthogonality with Boc: The Z-group is stable to the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the tert-butyloxycarbonyl (Boc) group.[24][25]
-
Orthogonality with Fmoc: The Z-group is stable to the basic conditions (e.g., piperidine) used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8][22]
This mutual orthogonality allows for the strategic use of Z-groups for side-chain protection (e.g., on lysine or arginine) in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS).[22][23]
Data Presentation: Comparative Overview of Key Protecting Groups
| Protecting Group | Abbreviation | Typical Cleavage Reagent | Cleavage Mechanism | Orthogonal To |
| Benzyloxycarbonyl | Z, Cbz | H₂/Pd-C or HBr/AcOH | Hydrogenolysis or Acidolysis | Boc, Fmoc |
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Acidolysis | Z, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Base (E1cB-type) | Z, Boc |
Detailed Experimental Protocols
The following protocols are provided as a guide for standard laboratory procedures.
Protocol 1: Z-Protection of an Amino Acid (e.g., Glycine)
-
Preparation: Dissolve Glycine (1.0 eq.) in a 10% aqueous sodium carbonate solution (2.5 eq.) in a flask and cool to 0-5 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted Cbz-Cl.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1M HCl. A white precipitate of Z-Glycine should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis
-
Setup: Dissolve the Z-protected peptide (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). For bench-scale reactions, a balloon filled with H₂ is often sufficient.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. CAUTION: The catalyst is pyrophoric; do not allow the filter cake to dry. Keep it wet with solvent during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Conclusion and Future Perspective
While Fmoc chemistry dominates automated solid-phase peptide synthesis, the Z-group remains an indispensable tool in organic and medicinal chemistry.[8][] Its unique stability profile, ease of introduction, and the crystallinity it often imparts to intermediates make it highly valuable, particularly in solution-phase synthesis and for orthogonal side-chain protection strategies.[8][14][] A thorough, mechanistic understanding of the Z-group's chemistry is not merely a lesson in the history of peptide synthesis but a practical necessity for any scientist engaged in the construction of complex molecular architectures.
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A Technical Guide to the Solubility of Z-Glu(otbu)-ome in Common Organic Solvents
For researchers, scientists, and professionals in drug development and peptide synthesis, understanding the solubility of protected amino acids is paramount for reaction setup, purification, and formulation. This guide provides an in-depth technical analysis of the solubility characteristics of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-methyl ester, commonly known as Z-Glu(otbu)-ome. In the absence of extensive published solubility data for this specific molecule, this document synthesizes first principles of physical organic chemistry and provides robust experimental protocols to empower researchers to make informed decisions in the laboratory.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guidepost; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1] The structure of this compound contains a confluence of polar and nonpolar functionalities, which results in a nuanced solubility profile.
Molecular Structure of this compound:
-
Z (Benzyloxycarbonyl) Group: This N-terminal protecting group introduces a significant nonpolar, aromatic character due to the benzyl ring.[2] It is known to confer solubility in many organic solvents.[3]
-
Glutamic Acid Core: The underlying amino acid scaffold contains polar elements, including the amide bond and the ester carbonyl groups.
-
otbu (tert-butyl ester) Group: This side-chain protecting group is bulky and aliphatic, contributing to the nonpolar nature of the molecule. The tert-butyl group can, however, be susceptible to cleavage under strong acidic conditions.[4][5]
-
ome (methyl ester) Group: The C-terminal methyl ester is a relatively small, moderately polar group.[6]
Collectively, the substantial nonpolar surface area contributed by the Z and otbu groups suggests that this compound will exhibit favorable solubility in a range of common organic solvents, particularly those of low to moderate polarity. The presence of carbonyl groups allows for dipole-dipole interactions, which can enhance solubility in more polar environments. However, the absence of highly acidic or basic protons (the N-H is part of a stable carbamate) means that its solubility will not be significantly enhanced in aqueous acidic or basic solutions through salt formation, a common strategy for underivatized amino acids.
Based on this analysis, the expected solubility trend is as follows:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., N,N-dimethylformamide, N-methyl-2-pyrrolidone, tetrahydrofuran, ethyl acetate). These solvents can effectively solvate both the polar and nonpolar regions of the molecule.
-
Moderate to Low Solubility: Expected in less polar ethereal solvents (e.g., diethyl ether) and hydrocarbon solvents (e.g., hexanes, toluene). The polarity of the glutamic acid core may limit solubility in highly nonpolar media.
-
Insoluble: Expected in water and other highly polar protic solvents. The large nonpolar protecting groups will prevent effective solvation by the aqueous medium.
Experimental Determination of Solubility
Given the variability of experimental conditions and the lack of definitive literature values, empirical determination of solubility is crucial. The following protocols provide a systematic approach to qualitatively and quantitatively assess the solubility of this compound.
Qualitative Solubility Assessment
This rapid method is ideal for initial solvent screening and for determining approximate solubility for reaction setup.
Experimental Protocol:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add the test solvent dropwise (e.g., 100 µL increments) to the vial.
-
After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.[1]
-
Visually inspect the solution against a well-lit background to determine if the solid has completely dissolved.[1]
-
Continue adding solvent in increments up to a total volume of 1 mL.
-
Record the observation as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required for complete dissolution.
Workflow for Qualitative Solubility Determination:
Caption: Workflow for the qualitative determination of solubility.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a more precise measurement of solubility and is suitable for applications where concentration is a critical parameter.
Experimental Protocol:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.
-
Transfer the supernatant to a pre-weighed, dry vial.
-
Remove the solvent under reduced pressure or by gentle heating.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
Calculate the solubility in mg/mL or mol/L.
Workflow for Quantitative Solubility Determination:
Caption: Step-by-step workflow for quantitative solubility measurement.
Summary of Predicted and Common Solvents for Protected Amino Acids
The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed. It also includes solvents commonly used for protected amino acids in peptide synthesis.[7][8]
| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale |
| Chlorinated | Dichloromethane (DCM) | High | Effective at solvating both polar and nonpolar regions of the molecule. |
| Chloroform | High | Similar properties to DCM. | |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Excellent solvent for protected amino acids and peptides.[9] |
| N-Methyl-2-pyrrolidone (NMP) | High | A common alternative to DMF in peptide synthesis.[7] | |
| Tetrahydrofuran (THF) | High | Good balance of polarity to solvate the molecule. | |
| Ethyl Acetate (EtOAc) | High to Moderate | Can effectively solvate the ester and carbamate groups. | |
| Ethers | Diethyl Ether | Moderate to Low | Lower polarity may not as effectively solvate the polar core of the molecule. |
| Alcohols | Methanol, Ethanol | Moderate to Low | Can hydrogen bond with the carbonyl oxygens, but the nonpolar character may limit high solubility.[10] |
| Hydrocarbons | Hexanes, Toluene | Low to Insoluble | Primarily nonpolar interactions are not sufficient to overcome the polarity of the glutamic acid core. |
| Highly Polar Protic | Water | Insoluble | The large nonpolar protecting groups are hydrophobic. |
Conclusion
The solubility of this compound is dictated by its hybrid structure, which incorporates significant nonpolar character from the Z and otbu protecting groups alongside the polar core of the glutamic acid derivative. While a strong theoretical basis predicts high solubility in common polar aprotic and chlorinated solvents used in organic synthesis, empirical determination remains the gold standard for any specific application. The experimental protocols detailed in this guide provide a reliable framework for researchers to accurately assess the solubility of this compound and other protected amino acids, facilitating more efficient and successful experimental design.
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
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Reddit. (2017, August 3). Amino Acid solubility question. [Link]
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Course Hero. (n.d.). Solubility test for Organic Compounds. [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
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ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Link]
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Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
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DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]
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Synlett. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
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ResearchGate. (2007, August 9). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. [Link]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
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National Center for Biotechnology Information. (2021, June 16). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
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Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to Z-Glu(OtBu)-OMe: A Key Intermediate in Peptide Chemistry
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core characteristics, synthesis, and application of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-methyl ester, commonly abbreviated as this compound.
This compound is a derivative of L-glutamic acid, an essential amino acid. In this compound, the functional groups are strategically protected to allow for controlled reactions in complex chemical syntheses. The α-amino group is protected by a benzyloxycarbonyl (Z) group, the γ-carboxyl group by a tert-butyl (OtBu) ester, and the α-carboxyl group is modified to a methyl ester (OMe).
These protecting groups provide orthogonality, a critical concept in multi-step synthesis, allowing for their selective removal under different chemical conditions. The Z group is typically removed by hydrogenolysis, while the OtBu group is labile to acidic conditions (e.g., trifluoroacetic acid).
Data Presentation: Key Properties
| Identifier | Value | Source |
| CAS Number | 57732-63-5 | [1][2] |
| Molecular Formula | C18H25NO6 | [1][2][3] |
| Molecular Weight | 351.39 g/mol | [1][2][3] |
| Synonyms | 1-(Tert-butyl) 5-methyl ((benzyloxy)carbonyl)-L-glutamate, Z-Glu(OMe)-OtBu, 1-tert-butyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate | [2] |
The Role of Protected Amino Acids in Drug Development
In the synthesis of peptides and peptidomimetics, which are central to many therapeutic areas, unprotected amino acids cannot be used directly. Their multiple reactive sites (α-amino group, α-carboxyl group, and side-chain functional groups) would lead to uncontrolled polymerization and side reactions.[4]
Protecting group chemistry is the cornerstone of modern peptide synthesis. By temporarily masking reactive groups, chemists can direct the formation of peptide bonds in a precise, sequential manner.[4][5] The choice of protecting groups is dictated by the overall synthetic strategy, with stability and selective cleavage being the most important factors.[6]
This compound is a valuable building block for several reasons:
-
Orthogonal Protection : The Z and OtBu groups can be removed independently, allowing for either N-terminal elongation or side-chain modification.[6][7]
-
Controlled Reactivity : The α-methyl ester provides a stable C-terminus that can be used in solution-phase synthesis or later hydrolyzed or converted to other functional groups.
-
Pharmaceutical Relevance : Glutamic acid residues are common in bioactive peptides. Derivatives like this are crucial raw materials for synthesizing GLP-1 receptor agonists such as liraglutide and semaglutide, which are used in treating diabetes and obesity.[8]
Synthesis Pathway and Mechanism
The synthesis of this compound is typically achieved from L-glutamic acid through a multi-step process involving the sequential introduction of the protecting groups. A common route involves the initial N-protection and γ-esterification to form the key intermediate Z-Glu(OtBu)-OH, followed by the esterification of the α-carboxyl group.
Mechanism Insight:
-
N-Protection : The synthesis begins with the protection of the α-amino group of L-glutamic acid using benzyl chloroformate (Z-Cl) under basic conditions (Schotten-Baumann reaction) to yield Z-Glu-OH.[9]
-
γ-Esterification : The γ-carboxyl group is selectively esterified using isobutylene in the presence of an acid catalyst. This reaction proceeds because the γ-carboxyl group is more sterically accessible than the α-carboxyl group. This step yields the crucial intermediate Z-Glu(OtBu)-OH.[9]
-
α-Esterification : The final step is the esterification of the remaining free α-carboxyl group. This can be achieved using various methods, such as reaction with methanol in the presence of thionyl chloride or another suitable coupling agent, to produce the target compound, this compound.
Application in Peptide Synthesis
This compound is primarily utilized in solution-phase peptide synthesis. Unlike its free-acid counterpart, Z-Glu(OtBu)-OH, which is used for direct coupling to an N-terminal amine, the methyl ester of this compound serves as a protected C-terminus.
A typical application involves a two-step process:
-
N-Deprotection : The Z group is removed via catalytic hydrogenation (e.g., using H₂ over a Palladium-on-carbon catalyst) to expose the α-amino group, yielding H-Glu(OtBu)-OMe.
-
Coupling : The newly freed amine is then coupled with another N-protected amino acid (e.g., Z-Ala-OH) using a standard coupling reagent like DCC (dicyclohexylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to form a dipeptide.
This strategy is particularly useful for synthesizing peptide fragments that can be later joined together in a fragment condensation approach to build larger, more complex peptides.[10]
Experimental Protocol: Synthesis of a Dipeptide Fragment
The following is a generalized protocol for the synthesis of a dipeptide, Z-Ala-Glu(OtBu)-OMe, using the workflow described above.
Part A: N-Deprotection of this compound
-
Dissolution : Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition : Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the starting material).
-
Hydrogenation : Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield H-Glu(OtBu)-OMe, which is often used directly in the next step without further purification.
Part B: Coupling with Z-Ala-OH
-
Reactant Preparation : Dissolve Z-Ala-OH (1.05 equivalents) and the H-Glu(OtBu)-OMe from Part A in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.
-
Reaction : Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring : Monitor the formation of the dipeptide product by TLC or LC-MS.
-
Work-up and Purification : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Product : Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide, Z-Ala-Glu(OtBu)-OMe.
References
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BuyersGuideChem. Z-Glu(OtBu)-OH .DCHA | C29H46N2O6. [Link]
-
Aapptec Peptides. Z-Glu(OtBu)-OH [3886-08-6]. [Link]
-
PrepChem.com. Synthesis of Z-Glu(OtBu)-Asn-OtBu. [Link]
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LookChem. Cas 79640-72-5, H-Glu(OMe)-OtBu. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Z-Glu-OH: A Fundamental Component in Peptide Synthesis and Beyond. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. [Link]
-
PMC (PubMed Central). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. [Link]
- Google Patents. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester.
-
PubChem. Z-Glu(ome)-OH | C14H17NO6. [Link]
Sources
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- 2. Z-Glu(OMe)-OtBu | 57732-63-5 [amp.chemicalbook.com]
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- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
The Sentinel of Synthesis: A Technical Guide to the OtBu Protecting Group in Glutamic Acid Chemistry
Foreword
In the precise and demanding field of peptide synthesis, the control of reactive functional groups is not merely a procedural step but the very foundation of success. Glutamic acid, with its side-chain carboxylic acid, presents a recurring challenge. Left unchecked, this reactive moiety can initiate a cascade of undesirable side reactions, leading to impurities that compromise yield and complicate purification. The strategic deployment of protecting groups is the chemist's primary tool to navigate these challenges. Among the arsenal of available protecting groups, the tert-butyl (OtBu) group has distinguished itself as a robust and reliable guardian for the γ-carboxyl group of glutamic acid.
This in-depth guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the OtBu protecting group. We will explore the fundamental reasons for its use, the chemical principles that govern its stability and cleavage, and the practical, field-tested methodologies for its successful application. This document aims to be an authoritative resource, grounded in scientific integrity and backed by comprehensive references, to empower you in the synthesis of complex, high-purity glutamic acid-containing peptides.
The Core Problem: Why Glutamic Acid Demands Protection
Glutamic acid is a trifunctional amino acid, possessing an α-amino group, an α-carboxyl group, and a γ-carboxyl group on its side chain.[1] During peptide synthesis, the α-amino and α-carboxyl groups participate in the formation of the peptide backbone. However, the unprotected γ-carboxyl group is a reactive nucleophile that can lead to several problematic side reactions:
-
Aspartimide Formation: Although the name suggests an issue with aspartic acid, a similar intramolecular cyclization can occur with glutamic acid, especially under basic conditions. The side-chain carboxylate can attack the backbone amide, leading to the formation of a stable six-membered ring. This side product is often difficult to separate from the target peptide.[2]
-
Inter- and Intramolecular Acylation: The free γ-carboxyl group can react with other free amino groups, either on the same peptide chain (intramolecular) or on different chains (intermolecular), leading to unwanted cyclization or branching.[1][3]
-
Reduced Coupling Efficiency: The negatively charged carboxylate can interfere with the approach of the incoming activated amino acid, hindering the efficiency of peptide bond formation and leading to lower yields.[4]
Therefore, the protection of the glutamic acid side chain is a non-negotiable step in modern peptide synthesis to ensure the integrity and purity of the final product.[5][6]
The OtBu Group: A Chemist's Ally
The tert-butyl group is an ideal protecting group for the γ-carboxyl of glutamic acid due to a combination of steric hindrance and specific chemical lability.[7]
The Shield: Mechanism of Protection
The OtBu group is introduced to the γ-carboxyl group of glutamic acid, forming a tert-butyl ester. This ester exhibits remarkable stability under the basic and nucleophilic conditions used for the removal of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group during solid-phase peptide synthesis (SPPS).[6][7] The bulky nature of the tert-butyl group sterically hinders the approach of nucleophiles to the carbonyl carbon of the ester, effectively "shielding" it from reaction.
The Key: Acid-Labile Deprotection
The defining characteristic of the OtBu group is its lability under strongly acidic conditions.[7] It is readily cleaved by reagents such as trifluoroacetic acid (TFA), which is commonly used in the final step of SPPS to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[8]
The deprotection mechanism proceeds through a unimolecular pathway (SN1). The ester oxygen is protonated by the strong acid, making it a good leaving group. The stable tertiary tert-butyl carbocation then departs, and the carboxylic acid is regenerated.
Caption: Figure 1. Protection and Deprotection of Glutamic Acid with OtBu.
Orthogonality: The Cornerstone of Strategy
A key concept in complex chemical synthesis is orthogonality , which refers to the ability to remove one type of protecting group in the presence of others.[9] The OtBu group is a prime example of an orthogonal protecting group in the context of the widely used Fmoc/tBu SPPS strategy.[7][]
-
Fmoc Group (N-terminal protection): Base-labile (removed by piperidine).
-
OtBu Group (Side-chain protection): Acid-labile (removed by TFA).
This difference in lability allows for the selective removal of the N-terminal Fmoc group at each cycle of peptide elongation without affecting the OtBu protection on the glutamic acid side chain.[11]
In the Lab: Protocols and Best Practices
The successful incorporation of Fmoc-Glu(OtBu)-OH into a peptide sequence requires meticulous attention to detail in both the coupling and final cleavage steps.
Experimental Protocol: Fmoc-Glu(OtBu)-OH Coupling in SPPS
This protocol outlines a standard procedure for coupling Fmoc-Glu(OtBu)-OH onto a solid support resin.
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
Fmoc-Glu(OtBu)-OH
-
Coupling Reagents: HBTU, HATU, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, Isopropanol (IPA)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion.
Caption: Figure 2. SPPS workflow for incorporating Fmoc-Glu(OtBu)-OH.
The Final Step: Cleavage and Deprotection
The final cleavage step removes the peptide from the resin and simultaneously deprotects the OtBu group and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: A mixture of TFA and "scavengers". A common general-purpose cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5).
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the resin with DCM and dry it thoroughly.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add this solution dropwise to a large volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether and dry under vacuum.
The Critical Role of Scavengers: The tert-butyl carbocation formed during cleavage is a reactive electrophile that can alkylate sensitive amino acid residues like tryptophan, methionine, and tyrosine.[12] Scavengers are added to the cleavage cocktail to trap these carbocations.[13][14]
| Scavenger | Purpose |
| Water | Helps to suppress side reactions with tryptophan. |
| Triisopropylsilane (TIS) | A very effective carbocation scavenger. |
| 1,2-Ethanedithiol (EDT) | Often used for peptides containing cysteine.[15] |
| Phenol | Scavenger for tyrosine and tryptophan. |
| Thioanisole | Scavenger for tryptophan and methionine. |
Table 1. Common Scavengers Used in Peptide Cleavage.
Advanced Considerations and Troubleshooting
While the OtBu group is highly reliable, awareness of potential pitfalls is crucial for success.
-
Incomplete Deprotection: Insufficient cleavage time or TFA concentration can lead to incomplete removal of the OtBu group. This is rarely an issue with standard protocols but should be considered during troubleshooting.
-
Aspartimide Formation: While OtBu protection significantly mitigates this risk, certain peptide sequences (e.g., -Asp-Gly-) are particularly prone to aspartimide formation during the basic Fmoc deprotection step.[2] In such cases, specialized dipeptide building blocks with backbone protection may be necessary.[16]
-
Side Reactions During Cleavage: Even with scavengers, some level of side-product formation is possible, especially in complex peptides containing multiple sensitive residues.[12] Careful selection of the cleavage cocktail is paramount.[13][15]
Conclusion: An Indispensable Tool in Peptide Chemistry
The OtBu protecting group for the side chain of glutamic acid is a testament to the power of strategic chemical design. Its stability to base, lability to acid, and steric bulk provide an elegant and effective solution to a fundamental challenge in peptide synthesis.[7] For researchers in academia and industry, a comprehensive understanding of the OtBu group's function, from its mechanistic underpinnings to its practical application, is essential for the reliable and efficient synthesis of high-purity peptides for therapeutic and research applications. As the complexity of synthetic peptides continues to grow, the principles of orthogonality and robust protection, exemplified by the OtBu group, will remain central to the advancement of the field.
References
-
CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (2016). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
- Al-Warhi, T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2020). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]
-
AAPPTec. (n.d.). CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Thieme. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]
-
ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489.
-
Slideshare. (2016). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. peptide.com [peptide.com]
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- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. peptide.com [peptide.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Strategic Incorporation of Z-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the effective use of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH) in Solid-Phase Peptide Synthesis (SPPS). We delve into the strategic importance of its orthogonal protecting groups, offering field-proven insights into coupling methodologies, reaction optimization, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex peptides and protected fragments.
Introduction: The Strategic Advantage of Z-Glu(OtBu)-OH
In the landscape of peptide synthesis, the precise control of reactive functional groups is paramount for achieving high purity and yield. Z-Glu(OtBu)-OH is a critical building block for introducing glutamic acid residues with a unique orthogonal protection scheme, particularly valuable in non-standard SPPS strategies like fragment condensation.
The molecule's utility is rooted in its two distinct protecting groups:
-
N-α-Benzyloxycarbonyl (Z) group: This urethane-based protecting group is stable to the mildly acidic and basic conditions typical of standard Fmoc- and Boc-SPPS cycles, respectively.[1][2] Its removal is typically achieved under specific, non-routine conditions such as catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[1][2] This stability makes the Z-group an excellent choice for the N-terminal protection of a peptide fragment destined for subsequent coupling reactions.
-
γ-tert-Butyl (OtBu) ester: The side-chain carboxyl group of glutamic acid is shielded by a tert-butyl ester. The OtBu group is highly stable to basic conditions but is readily cleaved by moderately strong acids, most commonly Trifluoroacetic Acid (TFA), which is a standard component of the final cleavage cocktail in Fmoc-SPPS.[3][4]
This orthogonality between the Z and OtBu groups allows for selective deprotection, enabling complex synthetic strategies such as on-resin cyclization or the synthesis of fully protected peptide fragments.
A note on the C-terminal methyl ester (-OMe ): The user's query specified Z-Glu(OtBu)-OMe . It is important to clarify that for direct application in conventional SPPS, where the C-terminal carboxyl group must be free to couple to the resin, the -OH variant (Z-Glu(OtBu)-OH) is the appropriate reagent. The -OMe derivative would be employed in solution-phase peptide synthesis or for the generation of a protected dipeptide fragment in solution, which could then potentially be saponified (hydrolyzed) to the free acid before being used in a subsequent fragment condensation step on a solid support. For the context of SPPS protocols, this guide will focus on the use of Z-Glu(OtBu)-OH.
Core Principles of Peptide Coupling
The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid of the incoming amino acid.[5][6] This is achieved using a variety of coupling reagents which convert the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.[7]
Visualization of the SPPS Cycle
The following diagram illustrates the fundamental steps of a single coupling cycle in SPPS.
Caption: General workflow for a single coupling step in SPPS.
Recommended Coupling Protocols for Z-Glu(OtBu)-OH
The choice of coupling reagent is critical and often depends on the steric hindrance of the amino acids being coupled and the desired reaction kinetics.[8][9] Below are two robust protocols using common and highly efficient coupling reagents.
Protocol 1: HBTU-Mediated Coupling
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient aminium-based coupling reagent that promotes rapid amide bond formation while minimizing racemization.[10][11][12]
Mechanism of HBTU Activation:
Caption: Simplified mechanism of HBTU-mediated peptide coupling.
Experimental Protocol:
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide, wash the resin thoroughly with Dimethylformamide (DMF) (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol synthesis scale, use the following molar equivalents:
| Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) |
| Z-Glu(OtBu)-OH | 4 eq | 135 mg |
| HBTU | 3.9 eq | 148 mg |
| DIPEA | 8 eq | 139 µL |
| DMF | - | ~2 mL |
-
Pre-activation: Dissolve the Z-Glu(OtBu)-OH and HBTU in DMF. Add the N,N-Diisopropylethylamine (DIPEA) and allow the solution to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 45-60 minutes.
-
Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.[13] Wash the resin with DMF (3 x 1 min) to remove by-products and unreacted reagents.
Protocol 2: Carbodiimide (DIC/HOBt) Coupling
Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are cost-effective coupling reagents.[6] Their use in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is crucial to suppress racemization and prevent side reactions like the formation of N-acylurea.[5][7]
Experimental Protocol:
-
Resin Preparation: As in Protocol 1, ensure the resin is washed and ready for coupling.
-
Coupling Solution Preparation: Prepare the coupling solution. For a 0.1 mmol synthesis scale:
| Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) |
| Z-Glu(OtBu)-OH | 4 eq | 135 mg |
| HOBt | 4 eq | 54 mg |
| DMF | - | ~2 mL |
| DIC | 4 eq | 63 µL |
-
Coupling Reaction: Dissolve the Z-Glu(OtBu)-OH and HOBt in DMF and add this solution to the resin. Then, add the DIC to the reaction vessel. Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring and Washing: Monitor the reaction for completion using a suitable test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF (3 x 1 min). The urea byproduct from DIC is soluble in standard solvents, facilitating its removal.[5]
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise during peptide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the growing peptide chain or aggregation. | Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.[8] Increase Reaction Time: Extend the coupling time, potentially to overnight for particularly difficult sequences.[8] Change Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF, as NMP has superior solvating properties.[8] |
| Racemization | Over-activation of the amino acid; presence of excess base. | Use Additives: Always use HOBt or Oxyma Pure with carbodiimide reagents.[5] Control Base: Use the weaker base sym-collidine in place of DIPEA, especially if racemization is a known issue for a particular sequence.[5] Lower Temperature: For solution-phase couplings, running the reaction at 0°C can minimize racemization.[5] |
| Side-Chain Reactions | Incomplete deprotection of a previous residue. Glutarimide formation (less common than aspartimide but possible). | Ensure Complete Deprotection: Use a quantitative method to monitor Fmoc removal if possible. Optimize Cleavage: Use appropriate scavengers in the final TFA cleavage cocktail to protect sensitive residues. |
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group on the glutamic acid residue. The Z-group at the N-terminus will remain intact under these conditions.
Standard Cleavage Protocol (for Fmoc/tBu strategy):
-
Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . TIS acts as a scavenger to trap the reactive tert-butyl cations released during deprotection.[14]
-
Add the cleavage cocktail to the resin and gently agitate at room temperature for 1.5 - 2 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The resulting peptide will be Z-protected at the N-terminus and fully deprotected on its side chains.
References
- Vertex AI Search. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis.
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Benchchem. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for HBTU Coupling Reactions.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.
- (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- S4Science. (n.d.). Monitoring Peptide Synthesis.
- Li, B. (n.d.). ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS).
- Suzhou Highfine Biotech. (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
- ResearchGate. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- ResearchGate. (n.d.).
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
- (2014). Methods and protocols of modern solid phase peptide synthesis.
- Wikipedia. (n.d.). HBTU.
- Thermo Fisher Scientific - US. (n.d.). Carbodiimide Crosslinker Chemistry.
- (n.d.).
- Benchchem. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- ChemicalBook. (n.d.). Z-Glu(OMe)-OtBu | 57732-63-5.
- Benchchem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- NIH. (n.d.). z-d-Glu(otbu)-oh | C17H23NO6 | CID 6992708 - PubChem.
- ChemicalBook. (n.d.). Z-Glu(OMe)-OtBu synthesis.
- LookChem. (n.d.). Cas 79640-72-5,H-Glu(OMe)-OtBu.
- MedChemExpress. (n.d.). Z-Glu(OtBu)
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- PrepChem.com. (n.d.). Synthesis of Z-Glu(OtBu)-Asn-OtBu.
- Benchchem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
- ResearchGate. (2021).
- ChemPep. (n.d.). 3886-08-6 | Z-Glu(OtBu)-OH.
- Benchchem. (2025).
- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
- Benchchem. (2025). Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis.
- NIH. (n.d.). Introduction to Peptide Synthesis - PMC.
- Benchchem. (2025). A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis.
- Unibo. (n.d.). Green Solvent Mixtures for Solid-Phase Peptide Synthesis - Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
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Application Notes & Protocols: Strategic Use of Z-Glu(OtBu)-OMe in Solution-Phase Peptide Synthesis
Introduction: The Strategic Advantage of Orthogonal Protection
Solution-phase peptide synthesis (SPPS), while the classical approach, remains a powerful and relevant technique, particularly for large-scale production and the synthesis of complex or short-to-medium-length peptides where purification of intermediates is advantageous.[1][2] The success of this methodology hinges on a meticulously planned protecting group strategy to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.[3][4]
This guide focuses on the versatile building block, N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl α-methyl ester (Z-Glu(OtBu)-OMe) . This molecule is a cornerstone for sophisticated peptide synthesis due to its trifunctional, orthogonal protection scheme.[5][6] Each protecting group serves a distinct purpose and can be removed under specific conditions without affecting the others, granting the chemist precise, sequential control over the synthetic route.[7][8]
-
Z (Benzyloxycarbonyl) Group: Protects the α-amino terminus. It is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenation .[9]
-
OtBu (tert-Butyl) Group: Protects the γ-carboxyl group of the glutamic acid side chain. This ester is stable to hydrogenation and mild base but is readily cleaved under strong acidic conditions (e.g., with trifluoroacetic acid, TFA).[10]
-
OMe (Methyl Ester) Group: Protects the α-carboxyl terminus. It is stable to hydrogenation and acidic conditions but is removed by saponification (base-catalyzed hydrolysis).[11][12]
This orthogonal arrangement allows for peptide chain elongation in multiple directions—from the N-terminus, the C-terminus, or even the side chain—making this compound an ideal starting point for synthesizing branched, cyclic, or other complex peptide architectures.
Caption: Orthogonal protecting groups of this compound and their selective cleavage conditions.
Core Principles of Peptide Bond Formation
The formation of an amide bond between two amino acids is a condensation reaction that is not spontaneous and requires activation of the carboxyl group.[1] In solution-phase synthesis, carbodiimides, such as Dicyclohexylcarbodiimide (DCC) , are commonly used for this purpose.[13][14]
Mechanism of Action (DCC/HOBt):
-
Activation: The carboxylic acid attacks the DCC molecule to form a highly reactive O-acylisourea intermediate.
-
Racemization Risk: This intermediate is susceptible to base-catalyzed rearrangement into a 5(4H)-oxazolone, which can lead to significant racemization (loss of stereochemical integrity) of the activated amino acid.[13][15][16]
-
Suppression with Additives: To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly converts the O-acylisourea into a more stable HOBt-active ester. This ester is sufficiently reactive to couple with the amine component but is far less prone to racemization.[13][15][17]
-
Coupling: The free amino group of the second amino acid attacks the HOBt-ester, forming the desired peptide bond and releasing HOBt.
-
Byproduct Removal: The main byproduct of the DCC reaction, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[14][18]
Caption: Synthetic workflow illustrating the modular use of protocols.
Protocol 1: N-Terminal Deprotection (Z-Group Removal via Hydrogenolysis)
Objective: To selectively remove the Z-group from this compound to expose the α-amino group for subsequent coupling.
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol (approx. 20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Scientist's Note: Pd/C is pyrophoric and should be handled with care, preferably as a wet paste. Adding it under inert gas prevents potential ignition.
-
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:MeOH mobile phase and ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a new ninhydrin-positive spot indicates the formation of the free amine. The reaction is typically complete within 2-6 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield H-Glu(OtBu)-OMe, which is often an oil and can be used directly in the next step without further purification.
Protocol 2: Peptide Coupling (DCC/HOBt Method)
Objective: To couple an N-protected amino acid (e.g., Z-Ala-OH) to the free amine of H-Glu(OtBu)-OMe.
-
Reagent Preparation:
-
Dissolve H-Glu(OtBu)-OMe (1.0 eq) and Z-Ala-OH (1.05 eq) in anhydrous DCM (approx. 20 mL per gram).
-
In a separate flask, dissolve HOBt (1.1 eq) in a minimal amount of DMF and add it to the reaction mixture.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Scientist's Note: Cooling is crucial to minimize the rate of potential side reactions, especially racemization, during the activation step. [13]3. Activation & Coupling: Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirring reaction mixture at 0 °C.
-
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). The formation of a white precipitate (DCU) is indicative of the reaction proceeding.
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting amine.
-
Work-up:
-
Filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 5% citric acid solution (to remove any unreacted amine and excess base if used), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude dipeptide, Z-Ala-Glu(OtBu)-OMe, can be purified by silica gel column chromatography or recrystallization to yield a pure product.
Protocol 3: C-Terminal Deprotection (Saponification of Methyl Ester)
Objective: To selectively hydrolyze the C-terminal methyl ester to a carboxylic acid for further elongation.
-
Reaction Setup: Dissolve the protected peptide (e.g., Z-Ala-Glu(OtBu)-OMe, 1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C and add a 1 M solution of Lithium Hydroxide (LiOH) (1.2 eq) dropwise.
-
Scientist's Note: Saponification can sometimes lead to racemization, especially with sensitive residues. [12]Using LiOH at low temperatures helps to minimize this risk.
-
-
Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Carefully acidify the reaction mixture to pH ~3 with cold 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Isolation: The resulting product with a free C-terminus, Z-Ala-Glu(OtBu)-OH, can be purified if necessary before the next coupling step.
Protocol 4: Side-Chain & Final Deprotection (TFA Cleavage)
Objective: To remove the acid-labile OtBu group and, if desired, all other protecting groups in a final step.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Water/TIS in a ratio of 95:2.5:2.5 (v/v/v).
-
Scientist's Note: TIS is a cation scavenger that traps the reactive tert-butyl cations generated during cleavage, preventing them from modifying sensitive residues like Trp or Met. [10][19]2. Reaction: Dissolve the protected peptide in the cleavage cocktail (approx. 10 mL per 100 mg of peptide) and stir at room temperature for 2-4 hours.
-
-
Isolation:
-
Remove the TFA under a stream of nitrogen or by rotary evaporation (use a base trap).
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with more cold ether.
-
-
Purification: Dry the crude peptide under vacuum. The final product can be purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [20][21][22]
Troubleshooting & Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Incomplete activation of the carboxylic acid.- Presence of moisture in solvents/reagents.- Steric hindrance from bulky amino acids.- Aggregation of the growing peptide chain. | - Ensure 1.05-1.1 equivalents of coupling agents (DCC/HOBt).- Use anhydrous solvents and handle reagents in a dry environment.- Increase reaction time or switch to a more potent coupling agent (e.g., HATU, HBTU) for difficult couplings.<[23]br>- Change solvent to DMF or NMP to improve solubility. |
| Racemization | - Over-activation or prolonged reaction at high temperature.- Use of a strong, non-sterically hindered base.- Absence of an anti-racemization additive like HOBt. | - Always perform activation at 0 °C.- Ensure at least 1 equivalent of HOBt is present.<[13][15]br>- Use a sterically hindered base like DIPEA instead of TEA if a base is required. |
| Incomplete Z-Group Deprotection | - Catalyst poisoning (e.g., by sulfur-containing compounds).- Insufficient catalyst or hydrogen pressure.- Poor quality catalyst. | - Ensure starting material is free of sulfur contaminants.- Increase catalyst loading (e.g., to 20% w/w) or hydrogen pressure.<[24]br>- Use fresh, high-quality Pd/C catalyst. |
| Incomplete Saponification | - Steric hindrance around the ester.- Insufficient base or reaction time. | - Increase reaction time or slightly elevate the temperature (e.g., to 30-40 °C), monitoring carefully for racemization.- Increase the equivalents of LiOH to 1.5-2.0. |
| Side Reactions during TFA Cleavage | - Insufficient scavengers to trap reactive cations.- Modification of sensitive residues (Trp, Met, Cys). | - Always include scavengers like TIS and water in the cleavage cocktail.<[10]br>- For peptides containing Cys, consider adding ethanedithiol (EDT) to the cocktail. |
References
- Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-27). Humana Press.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. [Link]
-
Isidro-Llobet, A., et al. (2012). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
- Google Patents. (1992).
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. [Link]
-
ACS Publications. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Canadian Science Publishing. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
AAPPTec. Coupling Reagents. [Link]
- Google Patents. (2016). US20160024143A1 - Deprotection method.
-
SlideShare. Racemization in peptide synthesis. [Link]
-
National Institutes of Health. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. [Link]
-
ResearchGate. Coupling Reagents. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
National Institutes of Health. (2016). Synthesis of peptides and proteins with site-specific glutamate arginylation. [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
AAPPTec. Peptide Purification. [Link]
-
Wiley-VCH. Protection Reactions. [Link]
-
ResearchGate. (2005). p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis. [Link]
-
AAPPTec. Fmoc-L-Glu(OtBu)-OH. [Link]
-
National Institutes of Health. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Reddit. Solid Phase Peptide Synthesis Help. [Link]
-
PolyPeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
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- 11. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
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- 16. Racemization in peptide synthesis | PPTX [slideshare.net]
- 17. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
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Activation of Z-Glu(OtBu)-OMe for Amide Bond Formation: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides an in-depth guide for the activation of N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl α-methyl diester (Z-Glu(OtBu)-OMe) using the highly efficient uronium-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). This methodology is a cornerstone of modern peptide synthesis, enabling the formation of amide bonds with high efficiency and minimal racemization. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a blend of theoretical principles and practical, field-proven protocols.
Introduction: The Critical Role of Carboxyl Group Activation in Peptide Synthesis
The formation of a peptide bond, the amide linkage between two amino acids, is a condensation reaction that is not spontaneous under ambient conditions. The carboxylic acid moiety of one amino acid must first be "activated" to render it susceptible to nucleophilic attack by the amino group of another.[1] The choice of activating agent and reaction conditions is paramount to the success of peptide synthesis, directly impacting yield, purity, and the stereochemical integrity of the final peptide.[2]
HBTU has emerged as a popular and robust coupling reagent due to its ability to facilitate rapid and clean amide bond formation with a low risk of racemization.[1][3] It is particularly effective for both solid-phase peptide synthesis (SPPS) and solution-phase couplings.[1] This guide will focus on the specific application of activating this compound, a commonly used protected glutamic acid derivative, with the HBTU/DIPEA system.
The Underlying Chemistry: Mechanism of HBTU Activation
The activation of a carboxylic acid by HBTU in the presence of a base like DIPEA is a well-established process that proceeds through several key steps.[1][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Deprotonation: The process begins with the deprotonation of the carboxylic acid of Z-Glu(OtBu)-OH by the non-nucleophilic base, DIPEA. This forms a highly reactive carboxylate anion.[1]
-
Formation of the Active Ester: The carboxylate anion then attacks the electrophilic carbon atom of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to a more stable and less racemization-prone HOBt (1-hydroxybenzotriazole) active ester.[1][5]
-
Nucleophilic Attack and Amide Bond Formation: The amino group of the incoming nucleophile (e.g., the N-terminus of a growing peptide chain) attacks the carbonyl carbon of the HOBt active ester. This forms a tetrahedral intermediate that subsequently collapses to form the desired amide bond, releasing HOBt and tetramethylurea as byproducts.[1]
Figure 1: Activation of Z-Glu(OtBu)-OH with HBTU/DIPEA.
Experimental Protocols
The following protocols provide a detailed methodology for the activation of this compound and subsequent coupling in both solution-phase and solid-phase synthesis.
Reagent and Solvent Requirements
For successful and reproducible results, it is imperative to use high-purity reagents and anhydrous solvents.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Recommended Grade | Key Considerations |
| This compound | C18H25NO6 | 351.39 | >98% | Store in a cool, dry place. |
| HBTU | C11H16N5O·PF6 | 379.24 | Peptide synthesis grade | Potentially explosive; handle with care.[5] |
| DIPEA | C8H19N | 129.24 | Peptide synthesis grade | Use freshly distilled for best results. |
| DMF | C3H7NO | 73.09 | Anhydrous, peptide grade | DMF can decompose to dimethylamine, which can cause unwanted Fmoc deprotection.[6] |
| DCM | CH2Cl2 | 84.93 | Anhydrous, peptide grade | - |
Protocol 1: Solution-Phase Activation and Coupling
This protocol is suitable for the synthesis of small peptides or for fragment condensation.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF (approximately 5-10 mL per mmol of amino acid).
-
Addition of Coupling Agent: To this solution, add HBTU (1.0 eq.). Stir the mixture until the HBTU is fully dissolved.
-
Initiation of Activation: Add DIPEA (2.0 eq.) to the reaction mixture. The solution may turn a pale yellow color, which is normal during the activation process.[6] Allow the pre-activation to proceed for 1-2 minutes at room temperature.[7]
-
Addition of Nucleophile: Add the amino component (e.g., an amino acid ester or a peptide with a free N-terminus) (1.0-1.2 eq.) to the activated mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Typical reaction times range from 1 to 4 hours at room temperature.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude peptide by flash column chromatography or preparative HPLC.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines the coupling of Z-Glu(OtBu)-OH to a resin-bound peptide.
Step-by-Step Procedure:
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide and thorough washing with DMF, ensure the resin is well-swelled in DMF.[8]
-
Amino Acid Activation: In a separate vessel, dissolve Z-Glu(OtBu)-OH (3-5 eq. relative to resin loading) and HBTU (2.9-4.9 eq.) in DMF.[7]
-
Base Addition: Add DIPEA (6-10 eq.) to the amino acid/HBTU solution and mix for 1-2 minutes to pre-activate the amino acid.[7]
-
Coupling to Resin: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.[9] For sterically hindered couplings, the reaction time can be extended.[7]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete coupling reaction.[8]
-
Washing: Once the coupling is complete, drain the reaction vessel and thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[7] The resin is now ready for the next deprotection and coupling cycle.
Figure 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Workflow.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reagent equivalents. - Sterically hindered coupling. - Peptide aggregation. | - Increase the equivalents of the amino acid, HBTU, and DIPEA. - Extend the coupling time. - Consider using a different solvent system (e.g., NMP) or adding a chaotropic salt. |
| Yellow/Orange Coloration of Pre-activation Solution | - This is often normal and indicates the formation of the active ester.[6] - Older DIPEA or impure DMF can sometimes contribute to more intense coloration. | - Proceed with the coupling; in most cases, this does not affect the outcome. - Use fresh, high-purity reagents and solvents. |
| Racemization | - Prolonged pre-activation time. - Use of a strong, nucleophilic base. | - Keep the pre-activation time to a minimum (1-2 minutes).[7] - Ensure the use of a non-nucleophilic base like DIPEA. The addition of HOBt can further suppress racemization.[10] |
| Guanidinylation Side Reaction | - Using a significant excess of HBTU relative to the amino acid can lead to the capping of the N-terminal amine.[11][12] | - Use HBTU and the amino acid in equimolar amounts or with only a slight excess of HBTU.[11] |
Conclusion
The activation of this compound with HBTU and DIPEA is a highly reliable and efficient method for the formation of amide bonds in both solution-phase and solid-phase peptide synthesis. A thorough understanding of the underlying reaction mechanism, coupled with the implementation of robust and optimized protocols, is essential for achieving high yields of pure peptide products. By following the guidelines and troubleshooting advice provided in this application note, researchers can confidently and successfully incorporate this critical glutamic acid derivative into their synthetic targets.
References
-
Wikipedia. HBTU. [Link]
-
Royal Society of Chemistry. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]
-
YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Springer. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Royal Society of Chemistry. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
-
AAPPTec. How to Synthesize a Peptide. [Link]
-
ResearchGate. Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. [Link]
-
ResearchGate. Procedures to Improve Difficult Couplings. [Link]
-
LookChem. H-Glu(OMe)-OtBu. [Link]
-
AAPPTec. Z-Glu-OtBu. [Link]
-
National Institutes of Health. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. [Link]
Sources
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- 3. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
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- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application Notes and Protocols for the Efficient Coupling of Z-Glu(OtBu)-OH to Resins in Solid-Phase Peptide Synthesis
Introduction: The Strategic Incorporation of Glutamic Acid in Peptide Synthesis
In the landscape of drug discovery and development, synthetic peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often governed by the precise sequence and stereochemistry of their constituent amino acids. Glutamic acid, with its acidic side chain, is a frequent and functionally critical component of these peptides. The successful incorporation of glutamic acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and well-controlled coupling strategy. This involves the use of orthogonal protecting groups to prevent unwanted side reactions.[1][2][3]
This technical guide provides a comprehensive overview of the standard procedures for coupling N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH) onto a solid support. The Z-group offers stable protection for the α-amino group, while the tert-butyl (OtBu) ester safeguards the γ-carboxyl group of the side chain.[4][5] This combination of protecting groups is instrumental for controlled, sequential peptide elongation. We will delve into the mechanistic principles, provide detailed step-by-step protocols for various resin types, and offer insights into reaction monitoring and troubleshooting to ensure high coupling efficiency and final peptide purity.
A crucial point of clarification is the reactive species for this process. The coupling reaction in SPPS involves the activation of a carboxylic acid to form an amide bond with a free amine on the resin or growing peptide chain.[1][3][6][7] Therefore, the starting material for this procedure is Z-Glu(OtBu)-OH , not the methyl ester (Z-Glu(OtBu)-OMe). A C-terminal methyl ester lacks the free carboxyl group necessary for activation and subsequent coupling to the resin. Should a researcher possess the methyl ester, it would first need to be hydrolyzed to the corresponding carboxylic acid before it can be used in the protocols described herein.
I. Foundational Principles: The Chemistry of Amide Bond Formation on a Solid Support
The core of SPPS is the sequential formation of peptide bonds on an insoluble polymer resin.[3] The process for coupling the first amino acid, in this case, Z-Glu(OtBu)-OH, is a critical step that dictates the overall yield of the synthesis.[8] The fundamental steps are illustrated below:
-
Resin Swelling: The resin must be swollen in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are accessible.[8][9]
-
Amino Acid Activation: The carboxylic acid of Z-Glu(OtBu)-OH is activated to make it more susceptible to nucleophilic attack by the resin's functional group. This is achieved using coupling reagents.[1][3][6]
-
Coupling: The activated amino acid is then reacted with the functionalized resin to form a covalent bond.
-
Capping (Optional but Recommended): After the coupling reaction, any unreacted functional sites on the resin are "capped" by acetylation to prevent the formation of deletion sequences in subsequent steps.[9]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next step in the peptide synthesis.[8][9]
II. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Z-Glu(OtBu)-OH | Synthesis Grade | Sigma-Aldrich, BenchChem | Ensure high purity. |
| Wang Resin | 100-200 mesh, 1% DVB | Sigma-Aldrich, Aapptec | For synthesis of C-terminal peptide acids.[10][11] |
| 2-Chlorotrityl chloride (2-CTC) Resin | 100-200 mesh, 1% DVB | Sigma-Aldrich, Aapptec | For protected peptide fragments and sensitive peptides.[12][13] |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich | Common carbodiimide coupling agent.[6] |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Sigma-Aldrich | Racemization suppressant.[1] |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) | Synthesis Grade | BenchChem | Highly effective coupling reagent.[2][9] |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) | Synthesis Grade | BenchChem | Potent activating agent, especially for hindered couplings.[9][14] |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich | Non-nucleophilic base. |
| 4-(Dimethylamino)pyridine (DMAP) | Synthesis Grade | Sigma-Aldrich | Acylation catalyst, especially for Wang resin.[15] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific | Primary solvent for swelling and reactions. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent for swelling and reactions, especially with 2-CTC resin. |
| Piperidine | Reagent Grade | Sigma-Aldrich | For subsequent Fmoc deprotection if using Fmoc-protected amino acids. |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich | For capping. |
| Methanol | ACS Grade | Fisher Scientific | For capping 2-CTC resin. |
III. Experimental Protocols
Protocol 1: Coupling of Z-Glu(OtBu)-OH to 2-Chlorotrityl Chloride (2-CTC) Resin
The 2-CTC resin is highly acid-sensitive, allowing for the cleavage of the final peptide under very mild acidic conditions, which keeps acid-labile side-chain protecting groups intact.[12]
Workflow for 2-CTC Resin Loading
-
Resin Swelling:
-
Place the 2-chlorotrityl chloride resin (e.g., 1 g, with a substitution of 1.0 mmol/g) in a reaction vessel.
-
Add anhydrous DCM (10-15 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM.
-
-
Amino Acid Solution Preparation:
-
In a separate flask, dissolve Z-Glu(OtBu)-OH (0.8 to 1.5 equivalents relative to the resin's functional capacity) in anhydrous DCM.
-
Add DIPEA (4 equivalents relative to the amino acid). Agitate until the amino acid is fully dissolved.
-
-
Coupling Reaction:
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored for completion, though it is often driven to completion by time.
-
-
Capping:
-
Drain the reaction mixture.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
-
Drying:
-
Dry the resin under high vacuum to a constant weight. The final weight will be used to calculate the loading efficiency.
-
Protocol 2: Coupling of Z-Glu(OtBu)-OH to Wang Resin
Wang resin is a widely used support for the synthesis of peptide acids, which are cleaved from the resin using strong acids like trifluoroacetic acid (TFA).[10] The esterification onto Wang resin typically requires more forceful activation conditions.
-
Resin Swelling:
-
Place Wang resin (e.g., 1 g) in a reaction vessel.
-
Swell the resin in anhydrous DMF (10-15 mL/g) for 1-2 hours.
-
Drain the DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate flask, dissolve Z-Glu(OtBu)-OH (5 equivalents), HOBt (5 equivalents), and a catalytic amount of DMAP (0.3 equivalents) in a 2:1 mixture of DCM:DMF.[16]
-
Add DIC (5 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.[16]
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping:
-
Drain the coupling solution and wash the resin with DMF (3x).
-
Add a solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v) and agitate for 1 hour.
-
-
Washing and Drying:
-
Drain the capping solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under high vacuum to a constant weight.
-
IV. Monitoring Coupling Efficiency and Resin Loading
Accurately determining the loading of the first amino acid is crucial for calculating the correct stoichiometry for subsequent coupling steps.[8][17][18]
| Method | Principle | Procedure | Pros/Cons |
| Gravimetric Analysis | Determine the increase in resin weight after coupling. | Accurately weigh the resin before and after the coupling and drying procedure. | Pro: Simple, non-destructive. Con: Can be inaccurate due to residual solvent or incomplete drying. |
| Spectrophotometric (Fmoc-Cleavage) | If an Fmoc-protected amino acid is used for a test loading, the Fmoc group can be cleaved with piperidine, and the concentration of the resulting dibenzofulvene-piperidine adduct can be measured by UV-Vis spectroscopy.[8][17] | A known weight of the dried, loaded resin is treated with a known volume of 20% piperidine in DMF. The absorbance of the solution is measured at ~301 nm. | Pro: Highly accurate and widely used. Con: Requires cleavage of the protecting group, so it is a destructive method. Not directly applicable for Z-protected amino acids. |
| Kaiser Test | A qualitative colorimetric test for free primary amines.[19] | A few beads of resin are taken and treated with ninhydrin reagents. A blue color indicates the presence of free amines (incomplete coupling). A yellow or colorless result indicates complete coupling. | Pro: Fast and easy for monitoring reaction completion. Con: Qualitative, not quantitative for loading determination. |
To determine the loading for Z-Glu(OtBu)-OH loaded resin, a destructive method can be employed where the amino acid is cleaved from a small, accurately weighed amount of resin, and the amount of amino acid in the cleavage solution is quantified by HPLC or another analytical technique.
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Loading Efficiency | - Inadequate Activation: The coupling reagent may not be sufficiently reactive. - Steric Hindrance: The Z- and OtBu- groups can sterically hinder the reaction.[14] - Poor Resin Swelling: Inaccessible reactive sites. | - Switch to a more potent coupling reagent like HATU or HBTU.[14] - Increase the coupling time (e.g., to 4-6 hours or overnight).[14] - Ensure the resin is fully swollen before starting the reaction. Use a mixture of DMF/DCM to improve swelling.[14] |
| Racemization | Over-activation of the amino acid, especially in the presence of a strong base. | - Use an additive like HOBt or HOAt to suppress racemization.[1] - Avoid prolonged pre-activation times. - Avoid elevated temperatures unless necessary, and if so, monitor carefully.[14] |
| Formation of Deletion Sequences | Incomplete coupling followed by failure to cap unreacted sites. | - Ensure the coupling reaction goes to completion using a monitoring test (e.g., Kaiser test on a parallel synthesis with an amine-containing resin). - Always include a capping step after the initial loading to block any unreacted sites.[9] |
VI. Conclusion
The successful coupling of Z-Glu(OtBu)-OH to a solid support is a foundational step for the synthesis of complex glutamic acid-containing peptides. By understanding the underlying chemical principles, selecting the appropriate resin and coupling reagents, and adhering to optimized protocols, researchers can achieve high loading efficiencies. Careful monitoring and proactive troubleshooting are key to preventing the formation of impurities and ensuring the successful outcome of the overall solid-phase peptide synthesis campaign.
References
- A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH for Peptide Synthesis. Benchchem.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH. Benchchem.
- Solid-Phase Synthesis of Carboxylic and Oxamic Acids via OsO4/NaIO4/HMTA-Mediated Oxidative Cleavage of Acetylenic Peptides. ACS Publications.
- Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR. ResearchGate.
- Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
- Peptide synthesis. Wikipedia.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Spiral.
- Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio.
- Looking Inside the SPPS Reactor through a Refractometer: Online Quantification of the Resin Loading. ACS Publications.
- Peptide Synthesis. Chemistry LibreTexts.
- Basic Peptides synthesis introduction. LifeTein®.
- Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis. Benchchem.
- Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Wang Resin Peptide Synthesis. Applied Polytech.
- Application Notes and Protocols for Efficient Amide Bond Formation using Z-Glu(OtBu)-ONp. Benchchem.
- Application Notes and Protocols for Fmoc-Glu(OtBu)-OH Coupling Reactions in Solid-Phase Peptide Synthesis. Benchchem.
- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- Fmoc-Glu(OtBu)-Wang Resin. Aapptec Peptides.
- 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. PubMed.
- H-Glu(OtBu)-2-Cl-Trt Resin. Aapptec Peptides.
- Z-Glu(Otbu)-ONp: A Comprehensive Technical Guide for Peptide Synthesis. Benchchem.
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. appliedpolytech.com [appliedpolytech.com]
- 11. peptide.com [peptide.com]
- 12. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
cleavage of OtBu group from glutamic acid side chain
An In-Depth Guide to the Cleavage of the tert-Butyl (OtBu) Protecting Group from the Glutamic Acid Side Chain
Authored by a Senior Application Scientist
In the precise world of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to success. For glutamic acid, a trifunctional amino acid, masking the reactive γ-carboxylic acid side chain is essential to ensure the fidelity of peptide bond formation. The tert-butyl (OtBu) ester has emerged as a cornerstone protecting group for this purpose, prized for its role in the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2] Its remarkable stability under the basic conditions used for Nα-Fmoc group removal and its clean lability under strong acid make it an indispensable tool.[3]
This technical guide provides a comprehensive exploration of the cleavage of the OtBu group from the glutamic acid side chain. We will delve into the underlying chemical mechanisms, present detailed, field-proven protocols, and offer expert insights into troubleshooting and optimization.
The Mechanism of Acid-Catalyzed OtBu Deprotection
The removal of the OtBu group is an acid-catalyzed process, most commonly achieved using trifluoroacetic acid (TFA).[1] The reaction proceeds via a specific and well-understood pathway that ensures efficient deprotection while generating a highly reactive intermediate that must be controlled.
The Three-Step Mechanism:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the tert-butyl ester by a strong acid like TFA. This step increases the electrophilicity of the carbonyl carbon, weakening the adjacent carbon-oxygen bond.[4]
-
Carbocation Formation: The weakened C-O bond cleaves heterolytically. This cleavage is facilitated by the exceptional stability of the resulting tertiary tert-butyl carbocation ((CH₃)₃C⁺). The other product is the desired free carboxylic acid on the glutamic acid side chain.[1][4]
-
Carbocation Quenching: The tert-butyl carbocation is a potent electrophile and, if left unchecked, will react with nucleophilic residues in the peptide sequence (such as tryptophan, methionine, or cysteine), causing unwanted and often irreversible side reactions.[5][6] To prevent this, the carbocation is trapped, or "scavenged," by nucleophiles intentionally added to the cleavage cocktail. Common scavengers include water (forming tert-butanol) or triisopropylsilane (TIS), which ultimately forms the inert gas isobutane.[1][7] In the absence of scavengers, the carbocation typically eliminates a proton to form isobutylene gas or reacts with the TFA counter-ion to form tert-butyl trifluoroacetate, which itself can be an alkylating agent.[8][9]
Caption: Acid-catalyzed deprotection of the Glu(OtBu) side chain.
The Critical Role of the Cleavage Cocktail
The success of the deprotection step hinges on the composition of the "cleavage cocktail"—the mixture of acid and scavengers. A standard cocktail for most peptide sequences is a mixture of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[10] However, the presence of sensitive amino acid residues requires the addition of specific scavengers to prevent degradation.
| Reagent/Scavenger | Purpose & Rationale | Target Residues |
| Trifluoroacetic Acid (TFA) | The strong acid responsible for cleaving the OtBu ester and other acid-labile protecting groups (e.g., Boc, Trt, Pbf).[7] | All acid-labile groups |
| Water (H₂O) | A "soft" scavenger for tert-butyl cations. It becomes particularly important for peptides containing Asp(OtBu), Glu(OtBu), Ser(tBu), and Tyr(tBu).[7] | General carbocations |
| Triisopropylsilane (TIS) | A highly effective scavenger that reduces the tert-butyl cation to isobutane. It also helps to prevent the reduction of trityl (Trt) and other protecting groups that can otherwise re-attach to other residues.[7] | Trp, general carbocations |
| 1,2-Ethanedithiol (EDT) | A thiol-based scavenger that is particularly effective at protecting Tryptophan (Trp) residues from alkylation by carbocations.[11] | Tryptophan (Trp) |
| Thioanisole | A scavenger used to prevent the S-alkylation of Methionine (Met) and to help suppress side reactions with Trp.[11] | Methionine (Met), Trp |
| Phenol | Acts as a scavenger to protect Tyrosine (Tyr) and Trp residues from alkylation and oxidation.[7] | Tyrosine (Tyr), Trp |
Table 1. Common Components of Cleavage Cocktails and Their Functions.
A widely used and robust mixture for peptides containing a combination of sensitive residues is Reagent K : TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v).[7][11]
Experimental Protocols
Safety First: Trifluoroacetic acid is a highly corrosive and volatile acid that can cause severe skin and eye burns and respiratory irritation.[12][13][14] All procedures involving TFA must be performed in a properly functioning chemical fume hood.[15][16] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile for low volumes), splash goggles, a face shield, and a lab coat, is mandatory.[13][15] Ensure eyewash stations and safety showers are immediately accessible.[12]
Protocol 1: Standard Cleavage and Deprotection from Solid-Phase Resin
This protocol describes the final step of Solid-Phase Peptide Synthesis (SPPS), where the synthesized peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including Glu(OtBu), are removed simultaneously.
Caption: General workflow for peptide cleavage and deprotection.
Materials:
-
Dried peptide-resin (e.g., 100 mg, 0.1 mmol scale)
-
Cleavage Cocktail (e.g., Reagent K, freshly prepared)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel (e.g., fritted syringe or glass vial)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin into a suitable reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and remove any residual DMF, then dry the resin under a stream of nitrogen.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (e.g., 2-3 mL for 100 mg of resin), ensuring the resin is fully submerged.[1]
-
Incubation: Seal the vessel and allow the reaction to proceed at room temperature (20-25°C) for 2-3 hours with occasional gentle agitation.[1] Longer times may be needed for complex peptides or those with multiple sterically hindered protecting groups.
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the dissolved peptide, into a clean centrifuge tube. Wash the resin once more with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitation: In a separate, larger centrifuge tube, add approximately 10 times the filtrate volume of cold diethyl ether (e.g., 25 mL for 2.5 mL of filtrate). Add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.[17]
-
Isolation and Washing: Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant the ether.
-
Final Wash: Resuspend the peptide pellet in a fresh portion of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and TFA.
-
Drying: After the final wash and decanting, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to yield the crude product. The peptide is now ready for analysis (LC-MS) and purification (HPLC).
Protocol 2: Analytical Monitoring of Deprotection
To optimize cleavage conditions or troubleshoot incomplete reactions, it is invaluable to monitor the process over time.
Procedure:
-
Initiate the cleavage reaction as described in Protocol 1.
-
At various time points (e.g., 30 min, 1 hr, 2 hr, 3 hr), carefully withdraw a small aliquot (approx. 50 µL) of the cleavage cocktail.
-
Precipitate the peptide from the aliquot in a microcentrifuge tube containing ~500 µL of cold diethyl ether.
-
Centrifuge, decant the ether, and dry the small peptide pellet.
-
Dissolve the dried pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for LC-MS analysis.
-
Analyze the sample to assess the disappearance of protected species and the appearance of the fully deprotected peptide. This allows for the determination of the optimal cleavage time.[18]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Understanding the cause of an issue is key to its resolution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | 1. Insufficient reaction time or low temperature.[18]2. Insufficient acid strength (e.g., excess water in the cocktail).[18]3. Sterically hindered cleavage site. | 1. Extend the reaction time and monitor by LC-MS.[18]2. Use fresh, high-purity TFA and anhydrous solvents.[18]3. If the problem persists, precipitate the peptide and resubmit it to a fresh cleavage cocktail. |
| Side Product Formation (Mass +56 Da) | Incomplete scavenging of the tert-butyl carbocation, leading to alkylation of sensitive residues (e.g., Trp, Cys).[5] | 1. Ensure the cleavage cocktail contains the appropriate scavengers for your peptide sequence (e.g., TIS, EDT).2. Use fresh, high-quality scavengers. Old scavengers can be ineffective. |
| Degradation of Peptide | 1. The peptide sequence is inherently unstable to strong acid.2. Extended exposure to harsh cleavage conditions. | 1. Minimize the cleavage time based on analytical monitoring (Protocol 2).2. Consider alternative, milder deprotection methods if the peptide is extremely sensitive (e.g., using Lewis acids like ZnBr₂ or aqueous phosphoric acid, though orthogonality may be affected).[19][20] |
digraph "Troubleshooting Logic" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Problem [label="Problem Observed\n(via LC-MS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete [label="Incomplete Cleavage?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Side_Products [label="Side Products?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Degradation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Incomplete [label="Solution:\n• Extend reaction time\n• Increase TFA concentration\n• Use fresh reagents", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Side_Products [label="Solution:\n• Add/optimize scavengers\n(TIS, EDT, Thioanisole)\n• Ensure scavenger freshness", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Degradation [label="Solution:\n• Minimize cleavage time\n• Consider milder acid conditions", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Incomplete; Incomplete -> Side_Products [label="No"]; Incomplete -> Sol_Incomplete [label="Yes"]; Sol_Incomplete -> Success;
Side_Products -> Degradation [label="No"]; Side_Products -> Sol_Side_Products [label="Yes"]; Sol_Side_Products -> Success;
Degradation -> Success [label="No"]; Degradation -> Sol_Degradation [label="Yes"]; Sol_Degradation -> Success; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. peptide.com [peptide.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. carlroth.com [carlroth.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. amherst.edu [amherst.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Synthesis of Dipeptides Utilizing Z-Glu(OtBu)-OMe
Abstract
This comprehensive technical guide provides a detailed protocol and theoretical framework for the synthesis of a dipeptide using N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl α-methyl ester (Z-Glu(OtBu)-OMe). This guide is tailored for researchers, scientists, and professionals in drug development who are engaged in peptide synthesis. We will delve into the strategic selection of orthogonal protecting groups, the mechanism of peptide bond formation facilitated by common coupling reagents, and step-by-step protocols for synthesis, purification, and characterization. The causality behind experimental choices is emphasized to provide a deeper understanding of the synthetic process.
Introduction: The Architectural Precision of Peptide Synthesis
Peptides are fundamental biomolecules with vast therapeutic and research applications. Their synthesis requires a meticulous, stepwise approach to ensure the correct amino acid sequence and stereochemical integrity.[1] The core challenge lies in selectively forming a peptide (amide) bond between the α-carboxyl group of one amino acid and the α-amino group of another, without unintended side reactions involving the reactive side chains.[2] This is achieved through the strategic use of protecting groups, which temporarily mask these reactive functionalities.[]
The starting material, this compound, is a strategically protected glutamic acid derivative. It features:
-
An N-terminal Z-group (Benzyloxycarbonyl): This protecting group shields the α-amino group and is stable under a range of conditions but can be selectively removed by catalytic hydrogenation.[4][5]
-
A side-chain OtBu-group (tert-butyl ester): This protects the γ-carboxyl group of the glutamic acid side chain and is stable to the conditions of peptide coupling and Z-group removal but is readily cleaved under mild acidic conditions.[6][7]
-
An α-methyl ester (OMe): This protects the α-carboxyl group, which will be hydrolyzed in a later step to allow for further peptide chain elongation from the C-terminus.
The orthogonality of the Z and OtBu protecting groups is a key feature, allowing for their selective removal without affecting each other, which is crucial for controlled, multi-step peptide synthesis.[2]
The Chemistry of Dipeptide Formation
The formation of a peptide bond is a condensation reaction. To facilitate this, the carboxyl group of the N-protected amino acid (in this case, the hydrolyzed Z-Glu(OtBu)-OH, which will be formed from this compound) is "activated" to make it more susceptible to nucleophilic attack by the amino group of the incoming amino acid ester.[8]
Saponification of the Methyl Ester
Prior to coupling, the α-methyl ester of this compound must be hydrolyzed to the corresponding carboxylic acid, Z-Glu(OtBu)-OH. This is typically achieved through saponification using a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as tetrahydrofuran (THF).
The Role of Coupling Reagents: EDC and HOBt
A widely used and efficient method for peptide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[9]
-
EDC (Carbodiimide): EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10]
-
HOBt (Additive): This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[11] HOBt mitigates these side reactions by reacting with the O-acylisourea to form an HOBt-active ester. This active ester is more stable, less prone to racemization, and reacts efficiently with the amine component to form the desired peptide bond.[12]
The overall mechanism enhances the yield and purity of the resulting dipeptide.[12]
Experimental Workflow and Protocols
The synthesis of a dipeptide using this compound involves a multi-step process, as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of a protected dipeptide.
Protocol 1: Saponification of this compound
Objective: To hydrolyze the α-methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH·H₂O (1.5 eq) and stir the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Glu(OtBu)-OH as a solid or oil. The product is often used in the next step without further purification if it is of sufficient purity.
Protocol 2: Dipeptide Coupling Reaction
Objective: To form the peptide bond between Z-Glu(OtBu)-OH and a model amino acid ester (e.g., Alanine methyl ester hydrochloride, H-Ala-OMe·HCl).
Materials:
-
Z-Glu(OtBu)-OH (from Protocol 1)
-
H-Ala-OMe·HCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Z-Glu(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
In a separate flask, suspend H-Ala-OMe·HCl (1.1 eq) in the same solvent and add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes.
-
Add the neutralized amino acid ester solution to the solution of Z-Glu(OtBu)-OH and HOBt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Z-Glu(OtBu)-Ala-OMe.
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Equivalents |
| Z-Glu(OtBu)-OH | 337.38 | 1.0 |
| H-Ala-OMe·HCl | 139.57 | 1.1 |
| EDC | 155.24 | 1.2 |
| HOBt | 135.12 | 1.1 |
| DIPEA | 129.24 | 1.1 |
| Expected Product | Z-Glu(OtBu)-Ala-OMe | 422.48 |
Note: Typical yields for this coupling reaction after purification range from 70-90%, depending on the purity of the starting materials and reaction conditions.
Purification and Characterization
Purification by Flash Column Chromatography
The crude dipeptide is typically purified by flash column chromatography on silica gel.[13] A gradient of ethyl acetate in hexanes is a common eluent system. Fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are then combined and the solvent is removed under reduced pressure.
Characterization Techniques
The identity and purity of the synthesized dipeptide must be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides.[14][15] The purified dipeptide should appear as a single major peak.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common technique for peptide analysis. The observed mass should correspond to the calculated molecular weight of Z-Glu(OtBu)-Ala-OMe.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.[16][17] The NMR spectra will show characteristic signals for the protons and carbons of the amino acid residues and the protecting groups, confirming the structure of the dipeptide.
Deprotection Strategies: Unveiling the Final Dipeptide
The orthogonal nature of the Z and OtBu protecting groups allows for their selective removal.
Caption: Orthogonal deprotection of Z and OtBu groups.
-
Z-Group Deprotection (Hydrogenolysis): The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[4][13] This method is clean and efficient, yielding the free N-terminus.
-
OtBu-Group Deprotection (Acidolysis): The tert-butyl (OtBu) ester is labile to acidic conditions and is commonly removed using trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent.[7][18] This process releases the free γ-carboxyl group of the glutamic acid side chain.
Conclusion
The synthesis of a dipeptide using this compound is a robust and instructive example of modern peptide chemistry. The strategic use of orthogonal protecting groups, coupled with efficient activation and coupling reagents like EDC and HOBt, allows for the controlled and high-yielding synthesis of the desired peptide sequence. Proper purification and rigorous characterization are paramount to ensuring the quality of the final product. This guide provides a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors.
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide.Vertex AI Search [Online].
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938. Available: [Link]
-
Mastering Protecting Groups in Peptide Synthesis. SBS Genetech [Online]. (2022). Available: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal [Online]. Available: [Link]
- The Role of HOBt and HBTU in Peptide Coupling Reactions.Vertex AI Search [Online].
-
tert-Butyl Ethers. Organic Chemistry Portal [Online]. Available: [Link]
-
Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols [Online]. Available: [Link]
-
Peptide Purification. AAPPTec [Online]. Available: [Link]
- Optimizing Peptide Coupling: Key Techniques.Vertex AI Search [Online].
-
Coupling Reagents. Aapptec [Online]. Available: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange [Online]. (2017). Available: [Link]
-
HPLC Analysis and Purification of Peptides. PubMed Central (PMC) [Online]. Available: [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate [Online]. Available: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns [Online]. Available: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec [Online]. Available: [Link]
-
EDC Coupling Mechanism. YouTube [Online]. (2021). Available: [Link]
-
MSDS - Safety Data Sheet for Z-Glu(OtBu)-OH. AAPPTec [Online]. Available: [Link]
-
Peptide synthesis. University of Calgary [Online]. Available: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis [Online]. Available: [Link]
-
H-Glu(OMe)-OtBu. LookChem [Online]. Available: [Link]
-
Synthesis of dipeptide N-Boc-Asp-(OtBu)-Phe-OMe (1). ResearchGate [Online]. Available: [Link]
-
An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. PubMed Central (PMC) [Online]. Available: [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv [Online]. (2024). Available: [Link]
-
Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. ACS Publications [Online]. Available: [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy [Online]. Available: [Link]
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PubMed Central (PMC) [Online]. Available: [Link]
Sources
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- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 11. bachem.com [bachem.com]
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- 18. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Guide to Catalytic Hydrogenation for Z-Group Removal
Introduction: The Significance of the Z-Group and its Cleavage
The benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, stands as a cornerstone in the art of peptide synthesis and modern organic chemistry. Introduced by Leonidas Zervas and Max Bergmann, its utility lies in its robustness as a protecting group for primary and secondary amines, effectively shielding them from unwanted reactions during complex synthetic sequences.[1] A critical aspect of its use is the ability to be removed under mild and selective conditions, a role for which catalytic hydrogenation is exceptionally well-suited.[2] This application note provides an in-depth guide to the theory, practice, and troubleshooting of Z-group removal via catalytic hydrogenation, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
The Underlying Chemistry: Mechanism of Hydrogenolytic Cleavage
The removal of the Z-group via catalytic hydrogenation is a process of hydrogenolysis. The reaction proceeds through the cleavage of the benzylic carbon-oxygen bond, facilitated by a metal catalyst, most commonly palladium on an activated carbon support (Pd/C).[2][3]
The generally accepted mechanism involves the following key steps:
-
Adsorption: Both the Z-protected substrate and molecular hydrogen (or a hydrogen donor) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The catalyst facilitates the cleavage of the H-H bond, generating reactive hydrogen atoms on the metal surface.[4][5]
-
Hydrogenolysis: The activated hydrogen attacks the benzylic C-O bond of the Z-group. This is the bond cleavage step, which results in the formation of toluene and an unstable carbamic acid intermediate.[2]
-
Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing the deprotected amine and carbon dioxide as byproducts.[2]
The overall transformation is clean, with the byproducts being volatile (toluene and CO₂) and the catalyst being easily removable by filtration.
Catalysts and Reaction Conditions: A Comparative Overview
The choice of catalyst, solvent, and hydrogen source can significantly impact the efficiency and selectivity of the Z-group deprotection. The following table summarizes common conditions.
| Parameter | Common Choices & Considerations | Typical Values/Loadings |
| Catalyst | 10% Palladium on Carbon (Pd/C): The most widely used and cost-effective catalyst.[3][6] Pearlman's Catalyst (Pd(OH)₂/C): Often more active and may be effective when standard Pd/C fails.[7] Palladium Black: A highly active, unsupported form of palladium.[6][8] | 5-10 mol% (can be increased to 20 mol% or higher for difficult substrates).[9] |
| Hydrogen Source | Hydrogen Gas (H₂): Typically used with a balloon or a Parr hydrogenator for reactions at atmospheric or elevated pressures.[9] Ammonium Formate (HCOONH₄): A common hydrogen donor in transfer hydrogenation; often used at reflux temperatures.[2][9] Formic Acid (HCOOH): Another effective hydrogen donor, particularly for peptides as it is a good solvent for them.[6][10] 1,4-Cyclohexadiene: A highly efficient hydrogen donor, often providing rapid deprotection at room temperature.[11] | H₂: 1 atm (balloon) to several atm (Parr apparatus). Transfer agents: 4-10 equivalents.[9][11] |
| Solvent | Methanol (MeOH), Ethanol (EtOH): Preferred polar solvents for their ability to dissolve many substrates and for their low fire hazard compared to ethers.[7][12] Ethyl Acetate (EtOAc), Tetrahydrofuran (THF): Common aprotic solvents.[7] Acetic Acid (AcOH): Can accelerate the reaction by protonating the heteroatom, facilitating cleavage.[7] Mixtures: Co-solvents can be used to improve the solubility of the starting material.[7][9] | Typically a 0.1 M to 0.5 M solution of the substrate. |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Palladium on Carbon and H₂ Gas
This protocol describes a general procedure for Z-group deprotection on a laboratory scale using a hydrogen balloon.
Materials:
-
Z-protected compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous solvent (e.g., Methanol, Ethanol)
-
Celite® (diatomaceous earth)
-
Nitrogen gas supply
-
Hydrogen gas supply (balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Vacuum/Nitrogen manifold (Schlenk line)
-
Filtration apparatus (e.g., Büchner funnel, sintered glass funnel)
Procedure:
-
Flask Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Z-protected compound in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under a stream of nitrogen. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.[12][13]
-
Inerting the System: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[12][13]
-
Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen from a balloon. Ensure a positive pressure of hydrogen is maintained throughout the reaction. For larger scale or higher pressure reactions, a Parr hydrogenator should be used following the manufacturer's safety protocols.[7][14]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen.[9]
-
Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take an aliquot, purge the flask with nitrogen before opening.[12]
-
Work-up: Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.[14]
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product. Safety Note: The used catalyst on the Celite® pad can be pyrophoric. Do not allow it to dry in the air. Immediately quench the filter cake with water.[12]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product can be further purified by crystallization, chromatography, or other suitable methods if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is a convenient alternative to using hydrogen gas and is particularly useful when other reducible functional groups are present.
Materials:
-
Z-protected compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol or Ethanol
-
Celite®
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Z-protected compound in methanol or ethanol.
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.[9]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol%).[9]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Filter the mixture through a pad of Celite®, washing the pad with methanol. Remember to handle the used catalyst safely.[12]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. An aqueous workup may be necessary to remove any remaining ammonium salts before further purification.
Visualizing the Workflow
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]
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- 5. youtube.com [youtube.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Z-Glu(OtBu)-OMe
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Z-Glu(OtBu)-OMe in peptide synthesis. This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Challenge of a Hindered Residue
This compound (N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl α-methyl ester) is a crucial building block in peptide synthesis. The Z (benzyloxycarbonyl) group offers robust N-terminal protection, while the OtBu (tert-butyl) ester safeguards the side-chain carboxyl group.[1][2][3] This orthogonal protection scheme is advantageous, allowing for selective deprotection strategies.[2][3] However, the very features that make it a valuable reagent also present its primary challenge: steric hindrance. The bulky nature of both the Z and OtBu groups can significantly impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, often resulting in incomplete coupling reactions.[1][4]
This guide will walk you through a systematic approach to diagnosing and resolving incomplete coupling, ensuring higher yields and purity in your peptide synthesis endeavors.
Section 1: Diagnosis - Is Incomplete Coupling the Culprit?
Before implementing troubleshooting measures, it's essential to confirm that incomplete coupling is indeed the issue. Here are the common symptoms and diagnostic methods:
1.1. Telltale Signs of Incomplete Coupling:
-
Presence of Deletion Sequences: The most definitive sign is the detection of peptides lacking the intended glutamic acid residue in the final product analysis (e.g., via mass spectrometry).
-
Positive Kaiser Test (or other amine-detection tests): After the coupling step in solid-phase peptide synthesis (SPPS), a positive colorimetric test indicates the presence of unreacted free primary amines on the resin.[5]
-
Complex HPLC Chromatograms: The crude product chromatogram will show multiple peaks, including the desired product and various truncated or deletion sequences.
1.2. Recommended Diagnostic Workflow:
A small-scale test coupling followed by a rapid analytical method is the most efficient way to diagnose the problem.
Experimental Protocol: Diagnostic Test Coupling and TLC Analysis
Objective: To quickly assess the completeness of the this compound coupling.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., DIC/HOBt)
-
Solvent (e.g., DMF)
-
TLC plates (silica gel)
-
Ninhydrin stain solution
-
Eluent (e.g., a mixture of dichloromethane and methanol)
Procedure:
-
Swell a small amount of the peptide-resin in DMF.
-
Perform the coupling reaction with this compound and your chosen coupling reagent for the standard duration.
-
After the reaction, take a small sample of the resin and wash it thoroughly with DMF and DCM.
-
Dry the resin sample under vacuum.
-
Perform a Kaiser test on a few beads of the resin. A blue color indicates free amines and an incomplete reaction.
-
For a more quantitative assessment, cleave the peptide from a small portion of the test resin and analyze the crude product by TLC alongside the starting material.
Trustworthiness of this Protocol: This protocol is self-validating. The Kaiser test provides a direct, colorimetric readout of the presence of unreacted amines. Comparing the TLC of the cleaved product to the starting material will visually confirm the extent of the reaction.
Section 2: Unraveling the Cause - A Troubleshooting Decision Tree
Once incomplete coupling is confirmed, the next step is to identify the root cause. The following decision tree will guide you through a logical troubleshooting process.
Caption: Troubleshooting Decision Tree for Incomplete Coupling.
Section 3: In-Depth Troubleshooting Strategies
This section provides detailed explanations and protocols for the solutions outlined in the decision tree.
3.1. Overcoming Steric Hindrance
-
Extend Reaction Time: For sterically hindered couplings, a longer reaction time of 4-6 hours, or even overnight, may be necessary to achieve completion.[1][4]
-
Double Coupling: This involves performing a second coupling step with a fresh solution of activated this compound.[1][4] This is often a highly effective strategy for difficult couplings.
-
Elevated Temperature: Cautiously increasing the reaction temperature to 35-40°C can enhance the reaction rate.[1] However, this should be done with care, as higher temperatures can increase the risk of racemization.[6]
3.2. Ensuring Adequate Activation
The choice of coupling reagent is critical. For hindered amino acids like this compound, standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive.[7]
-
Switch to a More Potent Coupling Reagent: Consider using phosphonium- or aminium-based reagents, which are known to be more effective for hindered couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient and often the reagent of choice for difficult couplings.[6][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly reactive uronium salt.[8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is particularly effective for hindered couplings.[1][4]
-
-
Ensure Reagent Quality: Always use fresh, high-quality coupling reagents and anhydrous solvents. Moisture can deactivate the activated species, leading to incomplete reactions.[1]
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity for Hindered Couplings | Key Considerations |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Standard, cost-effective, but may be insufficient.[7] |
| HBTU/TBTU | Aminium/Uronium | High | Widely used, but may cause guanidinylation of free amines.[7] |
| HATU/HCTU | Aminium/Uronium | Very High | Excellent for hindered couplings, less racemization.[6][8] |
| PyBOP/PyAOP | Phosphonium | Very High | Effective for hindered couplings, less risk of guanidinylation.[1][4][7] |
3.3. Mitigating Peptide Aggregation
As the peptide chain elongates on a solid support, it can aggregate, making the N-terminal amine inaccessible.[1][9]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl (at a concentration of 0.5 M) to the coupling reaction can help disrupt secondary structures and improve solvation.[1][4]
-
Solvent Choice: The choice of solvent can significantly impact resin swelling and peptide solvation.
3.4. Addressing Solubility Issues
The large, nonpolar protecting groups on this compound can lead to poor solubility in common organic solvents.[10]
-
Use Co-solvents: Adding a small amount of a more polar solvent like DMSO can enhance the solubility of the protected amino acid.[10] However, be aware that DMSO can complicate purification.
-
Pre-dissolve Reagents: Ensure that this compound is fully dissolved in the solvent before adding it to the reaction vessel.
3.5. Preventing Side Reactions
Several side reactions can compete with the desired coupling reaction.
-
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, especially under acidic or basic conditions.[8][11] To minimize this, use stoichiometric amounts of base (e.g., DIPEA) or a weaker base like 2,4,6-collidine.[4]
-
Glutarimide Formation: The side-chain carboxyl group can react with the backbone amide nitrogen of the following amino acid to form a stable six-membered cyclic imide.[8] This is more prevalent when the subsequent residue is sterically unhindered, like glycine.[8]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if proline is one of the first two residues.[11]
Caption: Reaction Pathway and Potential Side Reactions.
Section 4: FAQs
Q1: Can I use a pre-activated ester of Z-Glu(OtBu), such as the p-nitrophenyl (ONp) ester? A: Yes, using a pre-activated ester like Z-Glu(OtBu)-ONp can be an effective strategy, particularly in solution-phase synthesis, as it eliminates the need for an in-situ coupling reagent.[2][3][12] However, these active esters are generally less reactive than the intermediates formed with modern coupling reagents like HATU.[2]
Q2: How do I choose between a phosphonium and an aminium/uronium salt coupling reagent? A: Both are highly effective for hindered couplings. A key difference is that aminium/uronium reagents can potentially cause guanidinylation of the N-terminal amine as a side reaction. Phosphonium reagents do not have this side reaction and can be used in excess to drive slow reactions to completion.
Q3: What is the role of additives like HOBt and HOAt? A: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are used to suppress racemization and improve coupling efficiency, particularly when using carbodiimide coupling reagents.[6][7] Many modern coupling reagents, such as HBTU and HATU, already incorporate these moieties into their structures.[7]
Q4: Can the solvent choice influence the reaction rate? A: Absolutely. The solvent not only affects reagent solubility and peptide aggregation but can also influence the energetics of the reaction itself.[13][14] It is crucial to use high-purity, anhydrous solvents for peptide synthesis.[1]
Conclusion
Troubleshooting the incomplete coupling of this compound requires a systematic and informed approach. By understanding the root causes, primarily steric hindrance, and by logically applying the strategies outlined in this guide—from optimizing reaction times and temperatures to selecting more potent coupling reagents and mitigating aggregation—researchers can significantly improve the efficiency and success of their peptide syntheses. Always remember to perform small-scale test reactions to validate your troubleshooting strategy before applying it to your entire batch.
References
- Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (URL: )
- Strategies for synthesizing difficult sequences with Z-Glu(OBzl)-OH - Benchchem. (URL: )
- Side reactions associated with glutamic acid in peptide synthesis - Benchchem. (URL: )
- Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis - Benchchem. (URL: )
-
Comparative study of methods to couple hindered peptides - PubMed - NIH. (URL: [Link])
- Application Notes and Protocols for Z-Glu(OtBu)-ONp in Solution-Phase Peptide Synthesis - Benchchem. (URL: )
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
Peptide Coupling Reagents, More than a Letter Soup. (URL: [Link])
- Navigating Solubility Challenges of Z-Glu(OtBu)-ONp in Peptide Coupling Reactions: A Technical Support Guide - Benchchem. (URL: )
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
- Application Notes and Protocols for Efficient Amide Bond Formation using Z-Glu(OtBu)-ONp - Benchchem. (URL: )
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (URL: [Link])
-
Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PubMed. (URL: [Link])
-
Peptide Rearrangement Side Reactions - ResearchGate. (URL: [Link])
- Addressing steric hindrance with bulky Pbf group in coupling reactions - Benchchem. (URL: )
-
New Trends in Peptide Coupling Reagents - ResearchGate. (URL: [Link])
-
Peptide-Coupling-Reactions.pdf - ResearchGate. (URL: [Link])
-
TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - MDPI. (URL: [Link])
- troubleshooting incomplete coupling with Z-Glu(otbu)-onp - Benchchem. (URL: )
-
Cas 79640-72-5,H-Glu(OMe)-OtBu - LookChem. (URL: [Link])
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
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- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Z-Glu(OtBu)-OMe Coupling Reactions
Welcome to the Technical Support Center for optimizing the coupling of Z-Glu(OtBu)-OH to form its corresponding methyl ester (or coupling with a methyl-esterified amino acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Z-Glu(OtBu)-OMe coupling reaction, presented in a question-and-answer format.
Question 1: I am experiencing low yield in my this compound coupling reaction. What are the potential causes and how can I improve it?
Answer:
Low coupling yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this problem.
A primary reason for low yield is inefficient activation of the carboxylic acid of Z-Glu(OtBu)-OH. The choice of coupling reagent is critical for the success of peptide manufacturing.[1] In-situ activating reagents are often preferred because they are easy to use and generally lead to fast reactions with minimal side reactions.
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent:
-
Carbodiimides (DCC, DIC, EDC): While cost-effective, carbodiimides like DCC and DIC can lead to side reactions and racemization.[1][2] EDC is a water-soluble carbodiimide, which can be beneficial for aqueous-based couplings, though its stability in water is limited.[1] If using carbodiimides, the addition of nucleophilic additives is highly recommended.
-
Phosphonium and Aminium/Uronium Reagents (PyBOP, HBTU, HATU, COMU): These reagents generally provide higher coupling efficiency and faster reaction rates. HATU and its analogues are often considered the most efficient coupling reagents, especially for sterically hindered couplings. For standard couplings, TBTU, HBTU, and PyBOP are well-suited options.[1]
-
-
Incorporate Additives to Suppress Side Reactions and Boost Efficiency:
-
HOBt (1-Hydroxybenzotriazole) and Oxyma Pure: These additives are crucial when using carbodiimides to minimize racemization and improve reaction rates.[1] Oxyma Pure is a non-explosive alternative to HOBt and HOAt.[1]
-
HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is more effective than HOBt at accelerating coupling and suppressing racemization, but it is explosive and its availability is limited.[1]
-
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure the correct molar ratios of your reagents. For challenging couplings, a higher ratio of the coupling reagent to the amino acid may be necessary.[3]
-
Solvent: Use high-purity, anhydrous solvents. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. For peptide aggregation issues, N-methyl-2-pyrrolidone (NMP) or a mixture of DCM/DMF/NMP can be effective.[4]
-
Temperature: While most coupling reactions are run at room temperature, lowering the temperature can sometimes reduce side reactions like racemization.[1] Conversely, for sterically hindered couplings, a moderate increase in temperature may improve the reaction rate.[4]
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can increase the risk of side reactions.[4]
-
-
Consider a Double Coupling:
-
If you suspect the coupling is incomplete, after the initial reaction time, you can add a second portion of fresh coupling reagent and your acylated amino acid to drive the reaction to completion.[4]
-
Question 2: I am observing a significant amount of epimerization in my product. How can I minimize this side reaction?
Answer:
Epimerization, the change in configuration at the alpha-carbon of the amino acid, is a major concern in peptide synthesis as it can be difficult to separate the resulting diastereomers and can alter the biological activity of the final peptide.[5] The Z (benzyloxycarbonyl) protecting group on the alpha-amino group of glutamic acid generally provides good protection against racemization.[1] However, certain conditions can still promote this unwanted side reaction.
The mechanism of racemization often involves the formation of an oxazolone intermediate, which is facilitated by the activation of the carboxyl group.[1]
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent and Additives:
-
The combination of a carbodiimide like DIC with an additive such as HOBt or Oxyma Pure is one of the best methods to minimize racemization, especially when base-free conditions are required.[1]
-
Uronium/aminium and phosphonium-based reagents that incorporate HOAt or 6-Cl-HOBt are also very effective at suppressing epimerization.[6]
-
-
Base Selection and Stoichiometry:
-
The presence of a base is often required for phosphonium and aminium/uronium type reagents.[1] However, the base can also promote epimerization through the abstraction of the alpha-proton.[7]
-
Use a weaker, non-nucleophilic base. In cases with a high risk of racemization, the weaker base sym-collidine has been recommended over stronger bases like DIPEA or NMM.[1] 2,4,6-trimethylpyridine (TMP) has also been shown to be an excellent base for providing high yields with low epimerization.[7]
-
Use the minimum necessary amount of base. Typically, one equivalent of base is used for amino acid salts, and two equivalents for in situ activation with uronium/aminium or phosphonium reagents.
-
-
Reaction Temperature:
-
Running the reaction at a lower temperature (e.g., 0 °C) can often reduce the rate of epimerization.[1]
-
Question 3: I am having difficulty with the purification of my final product due to byproducts from the coupling reaction. What are these byproducts and how can I avoid them?
Answer:
Byproducts from the coupling reaction can complicate purification and reduce the overall yield of your desired product. The nature of these byproducts often depends on the type of coupling reagent used.
Common Byproducts and Prevention Strategies:
-
Dicyclohexylurea (DCU) from DCC:
-
DCU is notoriously insoluble in many common organic solvents and can be difficult to remove.[2]
-
Solution: If working in solution-phase, filtration can remove the precipitated DCU. For solid-phase synthesis, DIC is a better choice as its byproduct, diisopropylurea (DIU), is more soluble and can be washed away.[2]
-
-
Guanidinylation from Uronium/Aminium Reagents (e.g., HBTU, TBTU):
-
Uronium reagents can react with the free N-terminal amine of the coupling partner to form a guanidinium byproduct, which terminates the peptide chain.[6] This is particularly problematic when the carboxyl activation is slow or when an excess of the uronium reagent is used.[6]
-
Solution: Phosphonium-based reagents like PyBOP do not have this side reaction and can be used in excess to drive slow reactions to completion. If using a uronium reagent, avoid using a large excess.
-
-
N-acylurea Formation with Carbodiimides:
-
The O-acylisourea intermediate formed during carbodiimide activation can rearrange to a stable N-acylurea, which is a coupling-inactive byproduct.
-
Solution: The addition of HOBt or Oxyma Pure traps the O-acylisourea intermediate by forming an active ester, which is less prone to this rearrangement.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for Z-Glu(OtBu)-OH?
A1: The "best" reagent often depends on the specific reaction (solution-phase vs. solid-phase, steric hindrance of the coupling partner, etc.). However, for high efficiency and low side reactions, phosphonium (e.g., PyBOP, PyAOP) and aminium/uronium (e.g., HATU, HCTU, COMU) reagents are generally recommended. For routine couplings, TBTU and HBTU are also very effective.[1] If using a carbodiimide like DIC, it is essential to use it in combination with an additive like HOBt or Oxyma Pure.[1]
Q2: How do I choose the right solvent for my coupling reaction?
A2: The solvent should be inert to the reaction conditions and capable of dissolving all reactants. For solid-phase peptide synthesis (SPPS), DMF is the most common choice due to its excellent resin-swelling properties. NMP can be a good alternative, especially for sequences prone to aggregation.[4] In solution-phase synthesis, DCM, DMF, and THF are frequently used. Always use anhydrous (dry) solvents to prevent hydrolysis of the activated species.
Q3: How can I monitor the progress of my coupling reaction?
A3: For solid-phase synthesis, the Kaiser test is a common qualitative method to detect the presence of free primary amines. A positive test (blue color) indicates an incomplete reaction. For both solid-phase and solution-phase, analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative information on the reaction progress and the formation of byproducts.
Q4: What is the role of the OtBu and Z protecting groups?
A4: The Z (benzyloxycarbonyl) group protects the α-amino group of the glutamic acid, preventing it from reacting during the coupling step.[8] The OtBu (tert-butyl) group protects the side-chain carboxylic acid of the glutamic acid, preventing it from participating in side reactions.[8] This orthogonal protection scheme allows for selective deprotection at different stages of the synthesis.
Experimental Protocols and Data
Table 1: Common Coupling Reagents and Recommended Conditions
| Coupling Reagent | Type | Additive | Base (if required) | Key Characteristics |
| DIC | Carbodiimide | HOBt or Oxyma Pure | NMM (if coupling a salt) | Cost-effective; DIU byproduct is soluble.[2] |
| EDC | Carbodiimide | HOBt or Oxyma Pure | NMM (if coupling a salt) | Water-soluble, good for aqueous media.[1] |
| HBTU/TBTU | Aminium/Uronium | None (contains HOBt) | DIPEA or NMM | Efficient for standard couplings; risk of guanidinylation.[1] |
| HATU | Aminium/Uronium | None (contains HOAt) | DIPEA or Collidine | Highly reactive, excellent for hindered couplings. |
| PyBOP | Phosphonium | None (contains HOBt) | DIPEA or NMM | Efficient, no guanidinylation side reaction. |
| COMU | Aminium/Uronium | None (contains Oxyma) | DIPEA or 2,6-Lutidine | High reactivity, non-explosive, water-soluble byproducts.[9] |
General Protocol for Z-Glu(OtBu)-OH Coupling (Solution Phase)
-
Dissolve Reactants: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Z-Glu(OtBu)-OH (1.0 eq) and the amine component (e.g., H-Xxx-OMe·HCl, 1.0 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF). If using an amine salt, add one equivalent of a non-nucleophilic base like N-methylmorpholine (NMM) to liberate the free amine.
-
Pre-activation (for some reagents): In a separate flask, dissolve the coupling reagent (e.g., HBTU, 1.05 eq) and a base (e.g., DIPEA, 2.0 eq) in the same anhydrous solvent. Add this solution to the solution from step 1.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction if necessary. The work-up procedure will vary depending on the reagents and solvent used but typically involves washing with aqueous solutions (e.g., dilute acid, bicarbonate solution, brine) to remove excess reagents and byproducts, followed by drying the organic layer and concentrating it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.
Visualizing the Workflow
Caption: A typical workflow for a solution-phase coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low coupling yield.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Park, S., et al. (NIH). Experimental and Computational Study of the (Z)‑Selective Formation of Trisubstituted Olefins and Benzo-Fused Oxacycles from the Ruthenium-Catalyzed Dehydrative C–H Coupling of Phenols with Ketones. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
- Google Patents. (2013). CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.
-
Wobble. Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Ismail, I., et al. (2019). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
-
Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Albericio, F., & Vale, W. W. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(10), 1936-1949. [Link]
-
LookChem. Cas 79640-72-5,H-Glu(OMe)-OtBu. Retrieved from [Link]
-
Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. [Link]
-
De Figueiredo, R. M., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. jpt.com [jpt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
side reactions associated with Z-Glu(otbu)-ome in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions when incorporating glutamic acid residues, with a focus on the components of Z-Glu(OtBu)-OMe. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: I am planning to use this compound in my Fmoc-based SPPS. Is this a standard building block?
A1: While this compound contains the necessary protecting groups for glutamic acid, it is not a standard building block for Fmoc-based SPPS. Let's break down the components:
-
Z (Benzyloxycarbonyl): This is an Nα-protecting group. In the context of SPPS, it is typically used in Boc-based strategies, not Fmoc. The Z-group is cleaved by catalytic hydrogenation, which is not orthogonal to the piperidine-based deprotection of the Fmoc group.[1]
-
OtBu (tert-Butyl ester): This is a side-chain protecting group for the γ-carboxyl group of glutamic acid. It is acid-labile and compatible with the Fmoc/tBu strategy, as it is stable to the basic conditions of Fmoc removal and is cleaved during the final acid-mediated cleavage from the resin.[2][3]
-
OMe (Methyl ester): This is a Cα-carboxyl protecting group. In SPPS, the C-terminal amino acid is typically attached to a solid support, so a C-terminal protecting group like a methyl ester is not used for the incoming amino acid. This derivative is more suited for solution-phase peptide synthesis.[2][4]
For Fmoc-SPPS, the standard building block for incorporating a glutamic acid residue with a tert-butyl side-chain protection is Fmoc-Glu(OtBu)-OH .[3]
Q2: What is the most common side reaction associated with glutamic acid residues in SPPS?
A2: The most prevalent side reaction involving glutamic acid is the formation of pyroglutamic acid (pGlu) , especially when glutamic acid is at the N-terminus of the peptide chain.[5][6] This is an intramolecular cyclization reaction where the N-terminal α-amino group attacks the side-chain γ-carboxyl group, resulting in the formation of a five-membered lactam ring and the elimination of a water molecule.[6]
Q3: How can I detect the formation of pyroglutamic acid in my crude peptide?
A3: Pyroglutamic acid formation can be readily detected using a combination of analytical techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The pyroglutamyl form of a peptide is typically more hydrophobic than its native counterpart, leading to a longer retention time on a C18 column.[6]
-
Mass Spectrometry (MS): The formation of pyroglutamic acid from a glutamic acid residue results in a mass loss of 18.02 Da due to the loss of a water molecule. This mass difference is easily detectable by mass spectrometry.[6]
Q4: Can the OtBu protecting group on the glutamic acid side chain cause any side reactions?
A4: Yes, during the final cleavage step with strong acids like trifluoroacetic acid (TFA), the tert-butyl group is cleaved as a tert-butyl cation. These reactive carbocations can lead to the alkylation of sensitive amino acid residues, such as tryptophan and methionine, if they are not effectively "scavenged".[2][7] Therefore, it is crucial to use a scavenger cocktail during cleavage.
Troubleshooting Guide
This section provides a deeper dive into specific issues you might encounter, their root causes, and actionable solutions.
Issue 1: Presence of an unexpected peak in HPLC with a mass of -18 Da from the target peptide.
-
Possible Cause: This is a classic indicator of pyroglutamate formation from an N-terminal glutamic acid residue.[6]
-
Causality: The free N-terminal amine of the glutamic acid residue can nucleophilically attack the side-chain carboxyl group, leading to cyclization. This can occur spontaneously, and the rate is influenced by factors like pH and temperature.[8][9] While the OtBu group protects the side chain during synthesis, this protection is removed during the final cleavage, exposing the peptide to conditions that can promote cyclization.
-
Troubleshooting & Optimization:
-
pH Control: Pyroglutamate formation from glutamic acid is favored at acidic (pH 4) and basic (pH 8) conditions, with minimal formation around pH 6.2.[8][9][10] If your purification or storage conditions fall into the higher risk pH ranges, consider adjusting to a more neutral pH.
-
Temperature: Elevated temperatures can increase the rate of pyroglutamate formation.[8][10][11] Store your peptide at low temperatures (e.g., -20°C or -80°C) after purification and lyophilization.
-
Sequence Consideration: If possible during peptide design, avoid having glutamic acid as the N-terminal residue if the N-terminus needs to remain free.
-
Issue 2: Low yield and multiple side products after cleavage, especially in peptides containing Trp or Met.
-
Possible Cause: Inefficient scavenging of tert-butyl cations generated during the cleavage of the OtBu protecting group.[7]
-
Causality: The tert-butyl cation is a reactive electrophile that can attack the nucleophilic side chains of certain amino acids. Tryptophan is particularly susceptible to alkylation, and methionine can be alkylated at the sulfur atom.
-
Troubleshooting & Optimization:
-
Use of Scavengers: Always use a scavenger cocktail during TFA cleavage. A common and effective cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[12] TIS is an excellent scavenger for tert-butyl cations.
-
Cleavage Conditions: Minimize the cleavage time and temperature to reduce the exposure of the peptide to reactive species. A shorter cleavage duration at room temperature is often preferable.[7]
-
Issue 3: Incomplete cleavage of the OtBu group.
-
Possible Cause: Insufficient acid strength or cleavage time.
-
Causality: The tert-butyl ester requires a strong acid for efficient cleavage. If the TFA concentration is too low or the cleavage time is too short, some of the OtBu groups may remain intact.
-
Troubleshooting & Optimization:
-
Optimize Cleavage Cocktail: Ensure you are using a high concentration of TFA (typically 95%).
-
Extend Cleavage Time: If you suspect incomplete cleavage, you can extend the reaction time, but be mindful of potential side reactions. Monitor the cleavage progress by taking small aliquots of the resin, cleaving them, and analyzing the product by HPLC and MS.
-
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Detection of Pyroglutamate Formation
This protocol outlines a standard method for analyzing the purity of your crude peptide and detecting the presence of the pyroglutamyl variant.
Materials:
-
Crude peptide sample
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Set the column temperature (e.g., 40°C).
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.[6]
-
-
Data Analysis:
-
Identify the peak corresponding to your target peptide based on its expected retention time.
-
Look for a later-eluting peak, which is characteristic of the more hydrophobic pyroglutamyl form.[6]
-
Collect the fractions for both peaks and confirm their identities by mass spectrometry.
-
Protocol 2: Standard TFA Cleavage with a Scavenger Cocktail
This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile protecting groups, including OtBu.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and organic-soluble impurities.
-
Dry the crude peptide under vacuum.
Visualizations
Mechanism of Pyroglutamate Formation
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid.
Troubleshooting Workflow for SPPS Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. Cas 79640-72-5,H-Glu(OMe)-OtBu | lookchem [lookchem.com]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Peptide Synthesis with Z-Glu(OtBu)-OMe
Welcome to the technical support center for Z-Glu(OtBu)-OMe. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing yield and purity when using this versatile glutamic acid derivative. As a doubly protected amino acid, this compound offers strategic advantages in solution-phase peptide synthesis (LPPS), but its effective use requires a nuanced understanding of its chemical properties. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.
Foundational Knowledge: Understanding this compound
Z-L-Glu(OtBu)-OMe is a glutamic acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group, the side-chain γ-carboxyl group is protected by a tert-butyl (OtBu) ester, and the α-carboxyl group is protected as a methyl ester (OMe). It is crucial to recognize that the methyl ester is a protecting group , not an activated species for coupling like a p-nitrophenyl (ONp) ester.[1][2] Therefore, direct coupling of this compound as a carboxylic acid component is not feasible.
Its primary application in LPPS involves two distinct strategic pathways:
-
Use as an Amine Component: The N-terminal Z-group is removed, exposing the free amine for coupling with an activated C-terminal amino acid or peptide fragment.
-
Use as a Carboxyl Component: The C-terminal methyl ester is hydrolyzed (saponified) to yield the free carboxylic acid, Z-Glu(OtBu)-OH, which can then be activated for coupling.
This guide is structured around these two core workflows, providing detailed protocols and troubleshooting for each.
Workflow A: Utilizing this compound as the Amine Component
This is the most direct application, where this compound serves as the precursor to the N-terminal residue of a new peptide segment. The process involves the selective deprotection of the Z-group to yield H-Glu(OtBu)-OMe, which is then ready for coupling.
Diagram: Workflow A Pathway
Sources
Technical Support Center: Navigating Steric Hindrance from Z and OtBu Protecting Groups
Welcome to the Technical Support Center for chemists and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges arising from the steric bulk of benzyloxycarbonyl (Z) and tert-butyl ester (OtBu) protecting groups. In peptide synthesis and complex molecule construction, the significant size of these groups can often lead to incomplete reactions, low yields, and challenging purifications.[1][2][3] This resource offers a combination of mechanistic explanations, step-by-step protocols, and visual aids to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I seeing incomplete coupling reactions when using amino acids with bulky Z or OtBu side-chain protection?
Incomplete coupling is a classic problem rooted in steric hindrance.[2] The sheer size of the Z or OtBu group on the side chain of an amino acid can physically block the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain.[2][3] This is particularly pronounced with sterically demanding coupling partners.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered couplings, more potent activating agents are often required. Consider switching from standard carbodiimide-based reagents (like DCC or EDC) to phosphonium or iminium salts, such as HBTU, HATU, or PyBOP. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.
-
Extended Reaction Times and Temperature: Sterically hindered reactions are often slower.[1] Monitor the reaction progress over a longer period (e.g., 4-24 hours). Gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate, but this should be done cautiously to avoid racemization.
-
Solvent Selection: Ensure your substrate is fully solubilized. In solid-phase peptide synthesis (SPPS), poor resin swelling can be a major contributor to incomplete reactions.[4] A solvent mixture like DMF/DCM can sometimes improve swelling and substrate accessibility.
FAQ 2: My Z-group deprotection by catalytic hydrogenolysis is sluggish or has stalled. What's going on?
Catalytic hydrogenolysis for Z-group removal is a widely used and generally clean method.[5][6] However, its effectiveness is highly dependent on the catalyst's activity, which can be compromised in several ways.
Troubleshooting Flowchart for Incomplete Z-Group Hydrogenolysis
Caption: Troubleshooting flowchart for incomplete Z-group removal by catalytic hydrogenolysis.
Key Considerations:
-
Catalyst Poisoning: Sulfur-containing residues like cysteine and methionine can irreversibly bind to the palladium catalyst, rendering it inactive.[6][7]
-
Catalyst Quality: Ensure your Pd/C is fresh and has been stored properly. Older catalysts can lose activity.
-
Hydrogen Source: In transfer hydrogenolysis, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, formic acid, or cyclohexene) is used.[8][9] For reactions using H₂ gas, check for leaks in your system.
FAQ 3: I'm observing side products after OtBu deprotection with TFA. How can I prevent this?
The deprotection of tert-butyl esters using strong acids like trifluoroacetic acid (TFA) generates a reactive tert-butyl cation (tBu⁺).[4][10] This electrophile can be "scavenged" by nucleophilic residues in your peptide, such as tryptophan, methionine, or cysteine, leading to unwanted alkylation and a mass increase of +56 Da.[4]
Solution: The Use of Scavengers
To prevent these side reactions, it is crucial to include "scavengers" in your cleavage cocktail. These are nucleophilic species that are more reactive towards the tBu⁺ cation than your peptide.
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 2.5 - 5% |
| Water | Trp (prevents formylation) | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Cys (prevents reattachment of Trt) | 2.5% |
| Thioanisole | Met (prevents S-alkylation) | 5% |
Deprotection Mechanism and Scavenger Action
Caption: Mechanism of OtBu deprotection and competitive scavenging of the tBu⁺ cation.
FAQ 4: Can I selectively deprotect a Z group in the presence of an OtBu group, or vice versa?
Yes, this is a common strategy in orthogonal protection schemes.[11][12]
-
Z deprotection in the presence of OtBu: This is readily achievable. Catalytic hydrogenolysis is the method of choice as it is mild and will not cleave the acid-labile OtBu group.[5]
-
OtBu deprotection in the presence of Z: This requires more careful selection of reagents. While the Z group is generally stable to the acidic conditions used for Boc deprotection, very harsh acidic conditions can cause its removal.[5][13] Using a milder acidolysis protocol for OtBu removal, such as 4M HCl in dioxane for a short duration, can often achieve selectivity.[14] Alternatively, Lewis acids like ZnBr₂ in dichloromethane have been shown to selectively cleave tert-butyl esters in the presence of other acid-labile groups.[15][16][17]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Robust Catalytic Transfer Hydrogenolysis for Z-Group Deprotection
This protocol is designed for situations where standard catalytic hydrogenolysis is sluggish. It employs ammonium formate as a hydrogen donor.
Materials:
-
Z-protected substrate
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
Procedure:
-
Dissolution: Dissolve the Z-protected compound in MeOH or EtOH (approx. 0.1 M concentration). Ensure complete dissolution; if necessary, add a co-solvent like THF or gently warm the mixture.
-
Catalyst and Donor Addition: To the solution, add ammonium formate (5-10 equivalents relative to the substrate). Carefully add 10% Pd/C (10-20 mol %).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by gentle gas evolution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods (crystallization or chromatography).
Protocol 2: Selective OtBu Ester Deprotection with ZnBr₂
This method can be employed when TFA is too harsh and risks cleaving other acid-sensitive groups like Z.[15][16][17]
Materials:
-
OtBu-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Zinc bromide (ZnBr₂), anhydrous
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the OtBu-protected substrate in anhydrous DCM.
-
Reagent Addition: Add anhydrous ZnBr₂ (1.5 - 3.0 equivalents) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
References
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013, November 25). Retrieved January 17, 2026, from [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - UQ eSpace - The University of Queensland. (n.d.). Retrieved January 17, 2026, from [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Protecting Groups. (n.d.). Retrieved January 17, 2026, from [Link]
-
Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? | ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (n.d.). Retrieved January 17, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
How to overcome Steric Hindrance? - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved January 17, 2026, from [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry. (2019, February 15). Retrieved January 17, 2026, from [Link]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.). Retrieved January 17, 2026, from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.). Retrieved January 17, 2026, from [Link]
-
tert-Butyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Steric effects - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.). Retrieved January 17, 2026, from [Link]
-
Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. (2020, February 5). Retrieved January 17, 2026, from [Link]
-
nhboc deprotection in presence os t butyl ester : r/Chempros - Reddit. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
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- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
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- 11. biosynth.com [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cleavage of Peptides Containing Z-Glu(OtBu)-OMe from Solid-Phase Resins
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the final, critical step of solid-phase peptide synthesis (SPPS): cleavage from the resin. This guide focuses specifically on peptides synthesized with an N-terminal benzyloxycarbonyl (Z) group and containing a glutamic acid residue protected with a tert-butyl (OtBu) ester, culminating in a C-terminal methyl ester (OMe).
The simultaneous removal of side-chain protecting groups and cleavage from the solid support is a chemically intensive process where minor deviations can lead to significant losses in yield and purity. This document provides a framework for understanding the underlying chemistry, diagnosing common problems, and implementing field-proven solutions.
Section 1: Understanding the Chemistry of Cleavage
The successful cleavage of a synthetic peptide is contingent on the precise application of acidolysis to break the acid-labile bonds of the resin linker and side-chain protecting groups, without inducing unwanted side reactions.
The Key Players in Your System:
-
Z-group (Benzyloxycarbonyl): This N-terminal protecting group is stable to the standard trifluoroacetic acid (TFA) conditions used for cleavage.[1] Its removal typically requires orthogonal methods such as catalytic hydrogenation, which is performed after the peptide has been cleaved from the resin and purified.
-
Glu(OtBu) (Glutamic acid γ-tert-butyl ester): The OtBu group is a cornerstone of the widely used Fmoc/tBu synthesis strategy. It is highly acid-labile and is designed to be removed during the final TFA cleavage step.[1][2] Upon protonation by TFA, it is released as a tert-butyl cation, a highly reactive electrophile that is the primary source of many side reactions.[3]
-
-OMe (C-terminal Methyl Ester): A C-terminal methyl ester indicates that the peptide is not a free acid. This is typically achieved by synthesis on a specialized resin or through post-synthesis modification. The ester itself is stable to standard TFA cleavage conditions.
-
Resin Linker: The bond connecting your peptide to the resin (e.g., the ester linkage in a Wang resin) is designed to be cleaved by strong acids like TFA. The efficiency and kinetics of this cleavage are crucial for a high yield.
The Role of the Cleavage Cocktail:
A cleavage cocktail is not merely an acid. It is a multi-component system designed to efficiently deprotect the peptide while mitigating side reactions.
-
Trifluoroacetic Acid (TFA): The primary reagent that protonates and cleaves the OtBu group and the resin linker.
-
Scavengers: These are nucleophilic reagents added to the TFA to "scavenge" or trap the reactive cationic species generated during cleavage.[3] The absence or incorrect choice of scavengers is a leading cause of poor peptide purity. Common scavengers include:
-
Triisopropylsilane (TIS): Highly effective at reducing and trapping tert-butyl cations.[4]
-
Water: Acts as a scavenger and helps suppress t-butylation of tryptophan residues.
-
1,2-Ethanedithiol (EDT): Used for peptides containing cysteine to prevent reattachment of other protecting groups and to reduce methionine sulfoxide if present.[4]
-
Cleavage Workflow Overview
The diagram below illustrates the fundamental steps of the cleavage process, from the resin-bound protected peptide to the final crude product.
Caption: General workflow for peptide cleavage and precipitation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my peptide yield dramatically low after cleavage and precipitation?
A1: Low yield is one of the most common issues. The primary culprits are either incomplete cleavage from the resin or poor precipitation of the cleaved peptide. Before optimizing, you must first diagnose which of these is the problem. Incomplete cleavage means the peptide is still attached to the resin, while precipitation issues mean the peptide is dissolved in the ether supernatant.
Q2: How can I definitively confirm that my peptide has not been efficiently cleaved from the resin?
A2: After performing the cleavage, filtering the resin, and precipitating the peptide, you can test the leftover resin beads for the presence of remaining peptide. The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines, which would be present on the N-terminus of any peptide that failed to cleave.[5] A deep blue or purple result on the "cleaved" resin beads is a positive indicator of incomplete cleavage.[5]
Q3: My mass spectrometry analysis shows a peak at +56 Da from my expected product mass. What is this?
A3: A mass addition of 56 Da almost certainly corresponds to the re-attachment of a tert-butyl group (C₄H₈) to your peptide. This is a classic side reaction known as t-butylation. It occurs when the tert-butyl cation generated from the Glu(OtBu) side chain is not effectively quenched by scavengers and subsequently alkylates a nucleophilic residue, most commonly tryptophan or tyrosine.[3] This underscores the critical importance of using an appropriate scavenger cocktail.
Q4: What is the best "universal" cleavage cocktail for a peptide containing Glu(OtBu)?
A4: While no single cocktail is perfect for every peptide, a highly effective and widely used starting point is Reagent B: TFA/Water/TIS (95:2.5:2.5, v/v/v) .[6][7][8] This non-odorous mixture is sufficient for most sequences, as TIS is an excellent scavenger for the t-butyl cations generated from Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), and Lys(Boc) residues.[4] If your peptide also contains cysteine or methionine, the addition of a thiol scavenger like EDT is recommended.[4]
Q5: I performed a standard TFA cleavage, but the N-terminal Z-group is still present on my peptide. Is this expected?
A5: Yes, this is entirely expected. The Z (benzyloxycarbonyl) group is stable to the standard acidic conditions of TFA cleavage.[1] This is an example of orthogonal protection strategy. The Z-group is designed to be removed under different conditions, most commonly catalytic hydrogenation (e.g., H₂ over a palladium catalyst), allowing for further modification or deprotection after the peptide has been cleaved from the resin and purified.
Section 3: Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues encountered during cleavage.
Problem 1: Low or No Peptide Yield
Symptom: After adding cold diethyl ether to your TFA filtrate, you observe little to no white precipitate. Subsequent analysis of the dissolved crude material by HPLC shows a minimal product peak.
Possible Cause A: Incomplete Cleavage from the Resin
This occurs when the acidolytic conditions are insufficient to fully break the bond between the peptide C-terminus and the resin linker.
-
Diagnosis: Perform the Post-Cleavage Kaiser Test (Protocol 2) on a small sample of the resin beads after cleavage and filtration. A positive blue/purple result confirms that a significant amount of peptide remains on the solid support.[5]
-
Solution: The cleavage reaction needs to be driven further to completion. This can be achieved by modifying the reaction time or the composition of the cleavage cocktail. It is highly recommended to first perform a Small-Scale Trial Cleavage (Protocol 3) on 20-50 mg of resin to determine the optimal conditions before committing your entire batch.[5]
-
Extend Reaction Time: Increase the cleavage time from the standard 2 hours to 3 or 4 hours. For some sterically hindered peptides or less acid-labile linkers, longer reaction times are necessary.
-
Modify Cleavage Cocktail: For particularly stubborn cleavages, a stronger acid or a more complex scavenger mixture may be required. Refer to the table below for guidance.
-
| Peptide Characteristics | Recommended Cleavage Cocktail | Rationale & Comments |
| Standard Peptides (with Glu(OtBu), Tyr(tBu), Lys(Boc), etc.) | TFA / H₂O / TIS (95:2.5:2.5) | The industry standard for most sequences. TIS is a potent scavenger for t-butyl cations.[4] |
| Contains Cys(Trt) or Met | TFA / H₂O / TIS / EDT (95:2.5:1.5:1) | EDT is added to prevent re-attachment of the trityl group and to reduce any potential methionine sulfoxide. |
| Contains multiple Arg(Pbf/Pmc) residues | TFA / H₂O / Thioanisole / EDT (90:5:3:2) | Arginine protecting groups can be slower to cleave and generate reactive species requiring more robust scavengers.[3] |
| Extremely difficult or aggregated sequences | Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A powerful, albeit malodorous, cocktail for challenging cleavages. Phenol helps to solvate the peptide and scavenge cations.[3][4] |
Possible Cause B: Poor Precipitation or High Solubility in Ether
The peptide has been successfully cleaved from the resin but is not effectively precipitating from the TFA/ether mixture.
-
Diagnosis: Carefully collect the ether supernatant after centrifugation. Evaporate the ether under a gentle stream of nitrogen. If a significant amount of peptide residue remains, this confirms a precipitation issue.
-
Solution:
-
Ensure Ether is Ice-Cold: Precipitation is highly temperature-dependent. Use diethyl ether that has been chilled to at least -20°C, and preferably in a dry ice/acetone bath.[9]
-
Increase Ether Volume: Use at least a 10-fold excess volume of cold ether relative to the TFA filtrate.
-
Try an Alternative Solvent: Methyl tert-butyl ether (MTBE) is sometimes more effective than diethyl ether for precipitating certain peptides.
-
Minimize Water: Ensure all your glassware is dry. Excess water in the TFA can sometimes increase peptide solubility.
-
Problem 2: Poor Purity and Side Product Formation
Symptom: HPLC analysis of the crude peptide shows a complex chromatogram with multiple peaks. Mass spectrometry confirms the presence of species with unexpected masses.
Possible Cause A: t-Butylation Side Reaction (+56 Da)
This is the most common side reaction when working with OtBu protecting groups.
-
Mechanism: The highly electrophilic tert-butyl cation, liberated from the Glu(OtBu) side chain, attacks electron-rich amino acid side chains, particularly the indole ring of tryptophan.
-
Solution: The remedy lies entirely in the effective use of scavengers.
-
Primary Defense: Ensure Triisopropylsilane (TIS) is present in your cleavage cocktail. TIS acts as a reducing agent, converting the tert-butyl cation to isobutane gas, thus permanently removing it from the reaction mixture.
-
Secondary Defense: Water can also act as a scavenger, converting the cation to tert-butanol.
-
The diagram below illustrates the generation of the t-butyl cation and its subsequent quenching by the scavenger TIS.
Caption: Mechanism of t-butyl cation formation and scavenging by TIS.
Possible Cause B: Incomplete Side-Chain Deprotection (+56 Da)
This issue presents with the same mass addition as t-butylation but has a different cause. Here, the OtBu group has simply failed to cleave from the glutamic acid side chain.
-
Diagnosis: This can be difficult to distinguish from t-butylation by mass alone. Tandem MS (MS/MS) sequencing can pinpoint the location of the modification. Often, this occurs in tandem with incomplete cleavage from the resin, suggesting the overall acidolysis was too weak or too short.
-
Solution:
-
Increase Cleavage Time: As with incomplete resin cleavage, extending the reaction time to 3-4 hours is the first step.
-
Repeat the Cleavage: If incomplete deprotection is suspected after the first cleavage, precipitate the peptide with ether, wash, dry the crude material, and then re-subject it to fresh cleavage cocktail.
-
Section 4: Key Experimental Protocols
CAUTION: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. Always perform these procedures in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Peptide Cleavage and Precipitation
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a small round-bottom flask).
-
Washing: Wash the resin thoroughly to remove residual DMF, which can inhibit TFA acidolysis. Perform the following washes: 3x with Dichloromethane (DCM), 2x with Methanol (MeOH), and finally 3x with DCM. Dry the resin under a high vacuum for at least 1 hour.[3][4]
-
Cleavage: Add the prepared cleavage cocktail (e.g., 1-2 mL of TFA/H₂O/TIS 95:2.5:2.5) to the dried resin. Seal the vessel and allow it to react at room temperature with occasional gentle agitation for 2-3 hours.[6]
-
Filtration: Filter the cleavage solution away from the resin beads, collecting the filtrate in a clean centrifuge tube. Wash the resin beads 2-3 times with a small volume of fresh TFA, combining the washes with the original filtrate.
-
Precipitation: Place the centrifuge tube containing the TFA filtrate in an ice bath. Add 10 volumes of ice-cold diethyl ether dropwise while gently vortexing. A white precipitate of the crude peptide should form.[9]
-
Isolation: Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 5 min at 3500 rpm).
-
Washing: Carefully decant the ether supernatant. Wash the peptide pellet twice more by resuspending in fresh cold ether and repeating the centrifugation step. This removes residual scavengers and TFA.[9]
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The resulting crude peptide is ready for analysis (HPLC, MS) and purification.
Protocol 2: Post-Cleavage Kaiser Test
-
Sample Preparation: After the cleavage and filtration step (Protocol 1, step 4), take a small sample of the washed and dried resin beads (5-10 mg) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:[5]
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.
-
-
Heating: Heat the test tube in a heating block or water bath at 100°C for 5 minutes.[5]
-
Observation:
-
Positive Result (Incomplete Cleavage): The resin beads and the surrounding solution turn a deep blue or purple. This indicates the presence of primary amines and confirms that a significant amount of peptide remains on the resin.
-
Negative Result (Complete Cleavage): The beads and solution remain colorless or turn a faint yellow/brown.
-
Protocol 3: Small-Scale Trial Cleavage for Optimization
-
Setup: Weigh 20-50 mg of your dried peptide-resin into a microcentrifuge tube or a small reaction vessel.[5]
-
Reaction: Add your chosen cleavage cocktail (e.g., 0.5 mL) to the resin. Allow the reaction to proceed at room temperature.
-
Time Points: At different time points (e.g., 1 hour, 2 hours, 4 hours), use a gel-loading pipette tip packed with a small amount of cotton to draw up the TFA solution, leaving the resin beads behind. Transfer the filtrate to a new tube containing cold ether.[5]
-
Analysis: Precipitate, wash, and dry the small sample of peptide as described in Protocol 1. Dissolve the crude material in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) and analyze by RP-HPLC and MS.[9]
-
Comparison: Compare the purity and yield from the different time points to determine the optimal cleavage duration for your full-scale synthesis without risking the entire batch.
References
- Side reactions in solid-phase peptide synthesis and their applications. PubMed.
- Troubleshooting incomplete cleavage of peptide from resin. BenchChem.
- Side reactions associated with glutamic acid in peptide synthesis. BenchChem.
- Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis. BenchChem.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PMC - PubMed Central.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Supporting information. The Royal Society of Chemistry.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Post Cleavage Purification and Analysis of Peptides; TFA removal. University of Washington.
- Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral.
- Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. PMC - NIH.
- A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis. BenchChem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Tale of Two Strategies: A Comparative Guide to Z-Glu(OtBu)-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis
In the precise and demanding world of peptide synthesis, the choice of building blocks is a critical determinant of success. For the incorporation of glutamic acid, two prominent derivatives have historically and currently played pivotal roles: the classic Z-Glu(OtBu)-OMe, a cornerstone of solution-phase synthesis, and the modern workhorse, Fmoc-Glu(OtBu)-OH, the standard for solid-phase peptide synthesis (SPPS). This guide provides an in-depth technical comparison of these two reagents, not as direct competitors in the same arena, but as representatives of two distinct and powerful synthetic philosophies. We will explore the causality behind their respective applications, supported by experimental data and protocols, to arm researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions.
Foundational Principles: A Divergence in Synthetic Strategy
The core difference between this compound and Fmoc-Glu(OtBu)-OH lies in the synthetic methodology for which they are designed. This dictates their protecting group strategy and physical form.
-
Fmoc-Glu(OtBu)-OH: The SPPS Standard Fmoc-Glu(OtBu)-OH is the industry standard for incorporating glutamic acid residues in solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry.[1] Its widespread adoption stems from its orthogonal protection strategy. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino terminus is labile to basic conditions (typically piperidine), allowing for sequential deprotection and chain elongation on a solid support.[2] Concurrently, the tert-butyl (OtBu) ester protecting the side-chain carboxyl group is stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage from the resin.[2] This orthogonality is the cornerstone of modern SPPS, ensuring controlled and specific peptide bond formation.[3]
-
This compound: A Legacy of Solution-Phase Synthesis The benzyloxycarbonyl (Z or Cbz) protecting group, introduced by Bergmann and Zervas in 1932, was a landmark achievement that enabled the first controlled stepwise synthesis of peptides.[4][5] Z-protected amino acids, such as Z-Glu(OtBu)-OH and its C-terminally protected methyl ester variant, this compound, are primarily utilized in classical solution-phase peptide synthesis (LPPS).[6] In this approach, each coupling and deprotection step is performed in solution, followed by purification of the intermediate peptide fragment before proceeding to the next cycle. The Z group is stable to the mildly acidic and basic conditions used for manipulating other protecting groups but is selectively removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid.[7][8] The C-terminal methyl ester (-OMe) serves as a protecting group for the α-carboxyl group during the coupling of the next amino acid.[9]
At a Glance: Key Physicochemical and Strategic Differences
| Feature | This compound | Fmoc-Glu(OtBu)-OH |
| Primary Application | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| α-Amino Protecting Group | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| α-Amino Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/AcOH)[7] | Mild base (e.g., 20% piperidine in DMF)[2] |
| Side-Chain Protection | OtBu (tert-Butyl ester) | OtBu (tert-Butyl ester) |
| Side-Chain Deprotection | Strong acid (e.g., TFA) | Strong acid (e.g., TFA)[2] |
| α-Carboxyl Group | Protected as a methyl ester (-OMe) | Free carboxylic acid (-OH) for activation |
| Orthogonality | Z group is orthogonal to acid-labile (OtBu) and base-labile groups.[8] | Fmoc group is orthogonal to acid-labile side-chain protecting groups.[9] |
Performance in Practice: A Comparative Analysis
A direct quantitative comparison of coupling efficiency in a single system is not applicable due to the different synthetic methodologies. However, we can analyze the performance characteristics of each approach.
| Performance Metric | Solution-Phase Synthesis with this compound | Solid-Phase Synthesis with Fmoc-Glu(OtBu)-OH |
| Typical Purity (Crude) | Highly variable (90-98%), dependent on purification at each step.[10] | Generally high for standard sequences (70-95%).[11] |
| Typical Yield | Can be higher for very short peptides or in fragment condensation strategies.[10] | High for short to medium peptides (<50 amino acids).[10] |
| Synthesis Time | Slower due to multi-step purification and manual interventions.[10] | Faster due to automation and simplified washing steps.[10] |
| Scalability | Well-suited for large-scale synthesis of short peptides. | Readily scalable for research and industrial production. |
| Solvent Consumption | Generally lower overall, but requires solvents for each purification step.[10] | High due to extensive washing steps.[10] |
Causality Behind Performance:
The high crude purity often observed in SPPS is a direct result of using a large excess of reagents to drive reactions to completion, with impurities and excess reagents simply washed away from the resin-bound peptide.[1] While the yield per step in SPPS must be exceedingly high (>99%) to achieve a reasonable overall yield for long peptides, the ease of automation and purification makes it the dominant strategy for research and many industrial applications.[7]
Solution-phase synthesis, while more laborious, allows for the purification and characterization of intermediates at each stage. This can be advantageous for complex syntheses or when troubleshooting difficult couplings. However, the cumulative loss of product during multiple purification steps can significantly impact the overall yield.
Navigating Potential Pitfalls: Common Side Reactions
Both synthetic strategies are susceptible to side reactions that can impact the purity and yield of the final peptide.
Side Reactions in Fmoc-SPPS with Fmoc-Glu(OtBu)-OH:
-
Aspartimide Formation: Although less prevalent with glutamic acid than aspartic acid, intramolecular cyclization to form a piperidide can occur during the piperidine-mediated Fmoc deprotection, especially in sequences prone to this rearrangement.[9]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic for sequences with proline or glycine at the C-terminus.[7]
-
Pyroglutamate Formation: While the OtBu side-chain protection minimizes this, unprotected glutamic acid at the N-terminus can cyclize to form pyroglutamate, capping the peptide chain.
Side Reactions in Solution-Phase Synthesis with this compound:
-
Racemization: Activation of the α-carboxyl group for coupling can lead to racemization, particularly with activating agents that form symmetric anhydrides or oxazolone intermediates. The Z group is known to suppress racemization compared to other protecting groups.[7][11]
-
Incomplete Deprotection: Catalytic hydrogenolysis for Z-group removal can be hindered by sulfur-containing amino acids (cysteine and methionine) which poison the catalyst.
-
Side Reactions during Acidolysis: Strong acid cleavage of the OtBu group can lead to the formation of an acylium ion from the unprotected side-chain carboxyl group, which can then cyclize to form a pyroglutamate residue or react with scavengers.[7]
Experimental Workflows and Methodologies
The following sections provide detailed, step-by-step protocols for the application of each glutamic acid derivative in its respective synthetic methodology.
Protocol for Fmoc-SPPS using Fmoc-Glu(OtBu)-OH
This protocol outlines a manual coupling cycle on a rink amide resin for the synthesis of a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Workflow:
Caption: Automated workflow for a single coupling cycle in Fmoc-SPPS.
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash sequence is DMF (x5), DCM (x3), and DMF (x3).
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) with HCTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the reaction mixture for 30-120 minutes. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[2]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (x5). The resin is now ready for the next deprotection and coupling cycle.
Protocol for Solution-Phase Coupling using this compound
This protocol describes the coupling of Z-Glu(OtBu)-OH to an amino acid methyl ester hydrochloride, followed by saponification of the C-terminal ester to prepare for the next coupling.
Materials and Reagents:
-
Z-Glu(OtBu)-OH
-
H-Xaa-OMe·HCl (where Xaa is the next amino acid)
-
Coupling reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC)
-
Additive: 1-Hydroxybenzotriazole (HOBt)
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc)
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Aqueous solutions for workup: 1 M HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
-
For saponification: 1 M NaOH, Methanol (MeOH)
Workflow:
Caption: Manual workflow for a single coupling cycle in solution-phase peptide synthesis.
Step-by-Step Procedure:
-
Coupling Reaction:
-
Dissolve Z-Glu(OtBu)-OH (1.0 eq) and HOBt (1.1 eq) in DCM.
-
In a separate flask, suspend H-Xaa-OMe·HCl (1.0 eq) in DCM and add NMM (1.0 eq) to neutralize the hydrochloride.
-
Add the neutralized amino acid ester solution to the Z-Glu(OtBu)-OH solution.
-
Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide ester (Z-Glu(OtBu)-Xaa-OMe) by column chromatography or recrystallization.
-
-
C-Terminal Deprotection (Saponification):
-
Dissolve the purified dipeptide ester in a mixture of MeOH and water.
-
Add 1 M NaOH (1.1 eq) and stir at room temperature, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl and extract the product with EtOAc.
-
Wash the organic layer with brine, dry, and concentrate to yield the dipeptide acid, Z-Glu(OtBu)-Xaa-OH, ready for the next coupling step.
-
Conclusion and Future Perspectives
The comparison between this compound and Fmoc-Glu(OtBu)-OH is a narrative of the evolution of peptide synthesis. The Z-protecting group laid the essential groundwork for controlled peptide chemistry, and solution-phase synthesis remains a valuable tool for specific applications, particularly in large-scale production of short peptides.
However, the development of Fmoc chemistry and solid-phase peptide synthesis has revolutionized the field, enabling the routine, automated synthesis of complex and long peptides that were once unimaginable. The orthogonality, mild deprotection conditions, and amenability to automation make Fmoc-Glu(OtBu)-OH the undisputed choice for modern research and development.
As a Senior Application Scientist, the recommendation is clear: for de novo peptide synthesis in a research or drug discovery setting, the Fmoc/tBu strategy, and therefore Fmoc-Glu(OtBu)-OH, is the superior choice for its efficiency, versatility, and scalability. The Z-protected derivatives retain their relevance in specific industrial processes and as part of fragment condensation strategies where the principles of classical solution-phase chemistry offer distinct advantages. Understanding the foundations of both methodologies is key to mastering the art and science of peptide synthesis.
References
-
26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
SYNTHESIS NOTES. AAPPTec Peptides. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
What should I do for my liquid phase peptide synthesis? ResearchGate. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]
-
Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Royal Society of Chemistry. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
A Comparative Guide to Glutamic Acid Derivatives: The Strategic Advantages of Z-Glu(OtBu)-OMe in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the choice of protected amino acid derivatives is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic strategy. Glutamic acid, with its tripartite reactivity (α-amino, α-carboxyl, and γ-carboxyl groups), presents a particular challenge. This guide provides an in-depth technical comparison of Z-Glu(OtBu)-OMe against other common glutamic acid derivatives, elucidating the distinct advantages conferred by its unique orthogonal protection scheme, particularly in the realm of solution-phase synthesis.
The Challenge: Managing Glutamic Acid's Reactivity
The incorporation of glutamic acid requires a sophisticated protection strategy. An unprotected γ-carboxyl group can interfere with peptide bond formation, leading to side reactions such as the formation of branched peptides or intramolecular cyclization to form pyroglutamate.[1][2] The pyroglutamate side reaction is especially problematic as it results in a mass loss of 18.02 Da, blocks the N-terminus from further elongation, and can be difficult to separate from the desired product.[1] Therefore, the strategic selection of protecting groups for both the N-terminus and the side chain is paramount.
The this compound Solution: A Framework of Orthogonal Control
This compound is a glutamic acid derivative where all three functional groups are masked with distinct, selectively removable protecting groups. This "tri-protected" system offers a high degree of control and flexibility in complex synthetic routes.
-
Z (Benzyloxycarbonyl) Group: Protects the α-amino group. The Z-group is a classic urethane-type protection that is stable under a wide range of conditions but is selectively cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[3]
-
OtBu (tert-Butyl) Group: Protects the γ-carboxyl side chain. The OtBu ester is highly stable to the basic and nucleophilic conditions common in peptide synthesis, as well as to the catalytic hydrogenation used to remove the Z-group. It is efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[3]
-
OMe (Methyl Ester) Group: Protects the α-carboxyl group. The methyl ester is a simple, stable protecting group that is resistant to both catalytic hydrogenation and the mild acidolysis used to cleave the OtBu group. If required, it can be removed via saponification with a strong base (e.g., LiOH, NaOH), although this is a harsher method.
The primary advantage of this combination lies in the orthogonality of the Z and OtBu groups.[4] Orthogonal protecting groups can be removed in any order in the presence of one another, as their cleavage conditions do not interfere.[4] This allows for precise, stepwise modifications, such as elongating the peptide chain from the N-terminus after Z-group removal, or modifying the side chain after OtBu-group removal, all while the rest of the molecule remains intact.
Comparative Analysis with Alternative Derivatives
The superiority of this compound becomes evident when compared to other glutamic acid derivatives, each of which presents specific limitations.
| Derivative | N-α Protection | Side-Chain (γ) Protection | α-Carboxyl Protection | Orthogonality | Primary Application | Key Advantages | Key Disadvantages & Side Reactions |
| This compound | Z | OtBu | OMe | Excellent (Z vs. OtBu) | Solution-Phase Synthesis, Fragment Condensation | High control, synthetic flexibility, minimizes side reactions. | Requires multiple, distinct deprotection steps. |
| Z-Glu-OMe | Z | None | OMe | Poor | Simpler Solution-Phase Synthesis | Fewer deprotection steps. | High risk of pyroglutamate formation ; potential for side-chain acylation. |
| Z-Glu(OMe)-OH[5] | Z | OMe | OH | Poor | Precursor Synthesis | Low cost. | Lacks true orthogonality; OMe removal requires harsh saponification, risking racemization and backbone hydrolysis. |
| Z-Glu(OBzl)-OMe | Z | OBzl | OMe | None (Z vs. OBzl) | Limited | Stable protecting groups. | Non-orthogonal; both Z and OBzl groups are removed by hydrogenolysis, preventing selective deprotection.[6] |
| Fmoc-Glu(OtBu)-OH[7][8] | Fmoc | OtBu | OH | Excellent (Fmoc vs. OtBu) | Solid-Phase Peptide Synthesis (SPPS) | Industry standard for SPPS; mild Fmoc deprotection (base). | Less suitable for solution-phase fragment condensation strategies. |
Table 1: Comparative analysis of various glutamic acid derivatives.
Advantage over Z-Glu-OMe: Preventing Pyroglutamate Formation
The most critical advantage of side-chain protection is the prevention of intramolecular cyclization. When the γ-carboxyl group is unprotected, as in Z-Glu-OMe, the N-terminal amino group of the coupling partner (after its own deprotection) can attack the side chain, or the glutamic acid's own α-amino group can attack its side chain under certain conditions, leading to the formation of a stable, five-membered pyroglutamate ring.[1][2] The bulky tert-butyl (OtBu) group in this compound provides robust steric and electronic protection for the side chain, effectively eliminating this reaction pathway and ensuring higher purity and yield of the desired linear peptide.
Advantage over Z-Glu(OBzl)-OMe: True Orthogonality
While the benzyl (Bzl) ester is another common side-chain protecting group, its use in combination with an N-terminal Z-group creates a non-orthogonal system. Both the Z and Bzl groups are typically removed by the same mechanism: catalytic hydrogenolysis.[6] This makes it impossible to selectively deprotect the N-terminus for chain elongation without simultaneously removing the side-chain protection. The Z/OtBu combination in this compound avoids this conflict entirely, offering true synthetic orthogonality.
Strategic Application: Solution-Phase Synthesis and Fragment Condensation
While Fmoc-Glu(OtBu)-OH is the undisputed standard for stepwise Solid-Phase Peptide Synthesis (SPPS), this compound excels in solution-phase strategies.[7][8] Solution-phase synthesis is often preferred for large-scale production or for the synthesis of complex, protected peptide fragments that will be joined together in a subsequent "fragment condensation" step.
The orthogonal handles of this compound allow for the creation of versatile building blocks. For instance, one can synthesize a protected di- or tri-peptide ending with this compound, selectively remove the C-terminal methyl ester by saponification to reveal a free carboxyl group, and then couple this entire fragment to the N-terminus of another peptide. Alternatively, one could remove the N-terminal Z-group to couple another amino acid or fragment. This level of strategic control is essential for convergent syntheses of large peptides and small proteins.
Experimental Protocols: Harnessing Orthogonality in Practice
The following protocols describe the selective deprotection of a model peptide containing a this compound residue to demonstrate the practical application of this derivative's orthogonal nature.
Protocol 1: Selective N-Terminal Deprotection via Catalytic Hydrogenolysis
This protocol removes the N-terminal Z-group while leaving the OtBu and OMe groups intact.
Materials:
-
Protected Peptide (e.g., Z-Glu(OtBu)-Ala-OMe)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of substrate)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Reaction Setup: Dissolve the protected peptide (1.0 eq) in MeOH in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add 10% Pd/C catalyst to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen (repeat this cycle 3 times) to ensure an H₂ atmosphere.[3]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-terminally deprotected peptide (e.g., H-Glu(OtBu)-Ala-OMe). This product can be used directly in the next coupling step or purified by chromatography if necessary.
Protocol 2: Selective Side-Chain Deprotection via Acidolysis
This protocol removes the side-chain OtBu group while leaving the Z and OMe groups intact.
Materials:
-
Protected Peptide (e.g., Z-Glu(OtBu)-Ala-OMe)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavengers (optional but recommended): Triisopropylsilane (TIS), Water
-
Cold diethyl ether
Procedure:
-
Reaction Setup: Dissolve the protected peptide (1.0 eq) in anhydrous DCM in a round-bottom flask at room temperature.
-
Cleavage Reaction: Add TFA to the solution. A common mixture is 50% TFA in DCM. For sensitive peptides, a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended to trap the reactive tert-butyl cations generated.[1]
-
Reaction Monitoring: Stir the solution at room temperature for 1-2 hours. Short reaction times are crucial to minimize any potential side reactions.[1] Monitor progress by TLC or LC-MS.
-
Isolation: Once the reaction is complete, concentrate the solution under reduced pressure or with a stream of nitrogen to remove the bulk of the TFA and DCM.
-
Precipitation: Add the concentrated residue to a 10-fold excess of cold diethyl ether to precipitate the product.
-
Purification: Centrifuge the mixture and decant the ether, or collect the precipitate by filtration. Wash the solid product several times with cold diethyl ether to remove residual TFA and scavengers. Dry the final product under high vacuum.
Conclusion
While no single amino acid derivative is perfect for every application, This compound offers a powerful and versatile option for researchers focused on solution-phase peptide synthesis and fragment condensation strategies. Its key advantage lies in the robust, orthogonal protection of the N-terminus (Z-group) and the side chain (OtBu-group), which provides maximum synthetic control and flexibility. This orthogonality allows for selective, stepwise deprotection, enabling complex modifications and convergent synthetic pathways while critically minimizing the formation of intractable side products like pyroglutamate. For scientists aiming to build complex peptides with high purity and strategic control, this compound is an invaluable tool in the synthetic chemistry arsenal.
References
-
BenchChem. (2025). Application Notes and Protocols for Z-Glu(OtBu)-ONp in Solution-Phase Peptide Synthesis. Link
-
BenchChem. (2025). Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis. Link
-
BenchChem. (2025). A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis. Link
-
BenchChem. (2025). A Comparative Guide to Alternatives for Fmoc-N-Me-Glu(OtBu)-OH in Peptide Synthesis. Link
-
BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized Fmoc-N-Me-Glu(OtBu)-OH. Link
-
BenchChem. (2025). Navigating the Deprotection of Z-Glu(OtBu)-ONp: A Technical Guide to Minimizing Side Products. Link
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Unlock Peptide Synthesis Excellence with Fmoc-Glu(OtBu)-OH: A Comprehensive Guide. Link
-
Al-Sabi, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. Link
-
Advent Chembio Pvt. Ltd. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Link
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. [Image from N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies]. Link
-
BenchChem. (2025). A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis: H-Glu(OMe)-OH. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6350584, Z-Glu(ome)-OH. Link
-
Sigma-Aldrich. (n.d.). Z-Glu-OMe. Product Page. Link
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (General knowledge, no direct link)
-
Sakami, S., et al. (2009). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. Applied and Environmental Microbiology, 75(22), 7042–7047. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Z-Glu(ome)-OH | C14H17NO6 | CID 6350584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide: Optimizing the Coupling of Z-Glu(OtBu)-OH with HATU vs. HBTU
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex peptides and pharmaceutical intermediates, the efficient formation of amide bonds is paramount. The choice of coupling reagent can be the determining factor between a high-yielding, pure product and a challenging purification process plagued by side products and racemization. This guide provides an in-depth, objective comparison of two of the most prevalent aminium-based coupling reagents, HATU and HBTU , focusing on a practical and often encountered challenge: the solution-phase coupling of N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH).
We will move beyond mere catalog descriptions to explore the mechanistic nuances that govern the performance of these reagents, supported by illustrative experimental data and detailed, field-tested protocols.
The Challenge: Steric Hindrance and Racemization Risk in Z-Glu(OtBu)-OH Coupling
Z-Glu(OtBu)-OH presents a moderate but significant synthetic challenge. The bulky tert-butyl (OtBu) ester on the side chain and the benzyloxycarbonyl (Z) group on the α-amine create steric hindrance around the carboxyl group intended for activation. This hindrance can slow the rate of coupling, and prolonged exposure of the activated amino acid to the basic reaction conditions increases the risk of epimerization at the chiral center—a critical loss of stereochemical integrity. Therefore, the ideal coupling reagent must be highly reactive to ensure rapid amide bond formation, yet mild enough to preserve the stereochemistry of the product.
Mechanistic Underpinnings: Why the "A" in HATU Matters
Both HATU and HBTU are aminium/guanidinium salts that activate carboxylic acids by forming an active ester intermediate.[1][2] The fundamental difference, and the key to their performance disparity, lies in the nature of the hydroxybenzotriazole derivative incorporated into their structures.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes 1-hydroxybenzotriazole (HOBt).
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates 1-hydroxy-7-azabenzotriazole (HOAt).[3]
The activation process, initiated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), involves the deprotonation of the carboxylic acid. The resulting carboxylate attacks the reagent to form a highly reactive intermediate, which then generates the active ester (OBt-ester for HBTU, OAt-ester for HATU) and tetramethylurea.[4]
The superiority of HATU stems from the electronic properties of the HOAt-derived active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt provides anchimeric assistance—a neighboring group participation effect. This stabilizes the transition state of the subsequent nucleophilic attack by the amine, significantly accelerating the rate of amide bond formation.[1][3] This enhanced reactivity makes the OAt-ester a better leaving group than the OBt-ester, leading to faster and more efficient couplings.[1]
Figure 1. Comparative activation pathways for HBTU and HATU.
Performance Comparison: A Case Study of Z-Glu(OtBu)-Gly-OMe Synthesis
To provide a clear, quantitative comparison, we present illustrative data for the solution-phase coupling of Z-Glu(OtBu)-OH with glycine methyl ester hydrochloride (H-Gly-OMe·HCl). This reaction is a representative model for the formation of a peptide bond between a sterically encumbered, protected amino acid and a simple amino acid ester.
| Parameter | HBTU | HATU | Rationale |
| Typical Yield | 85-92% | >98% | The higher reactivity of the OAt-ester formed by HATU drives the reaction to completion, resulting in higher yields.[5] |
| Reaction Time | 2-4 hours | 30-60 minutes | Rapid aminolysis due to anchimeric assistance from the OAt-ester significantly shortens the required reaction time with HATU.[3] |
| Crude Purity (HPLC) | ~90% | ~98% | Faster, more complete reactions with HATU lead to fewer side products, such as unreacted starting material or byproducts from side reactions. |
| Racemization (D-isomer) | 1-3% | <0.5% | The shorter time the chiral center exists in its activated state with HATU minimizes the opportunity for base-catalyzed epimerization.[5] |
Note: The values presented are illustrative and based on established performance trends. Actual results may vary depending on specific reaction conditions, scale, and purification methods.
Experimental Protocols: A Self-Validating System
The following protocols are designed for the synthesis of Z-Glu(OtBu)-Gly-OMe on a 10 mmol scale. They incorporate best practices to ensure high fidelity and reproducibility.
Materials:
-
Z-Glu(OtBu)-OH (3.37 g, 10.0 mmol)
-
Glycine methyl ester hydrochloride (1.26 g, 10.0 mmol)[6]
-
HATU (3.80 g, 10.0 mmol) or HBTU (3.79 g, 10.0 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Protocol 1: Coupling with HATU
-
Reactant Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Z-Glu(OtBu)-OH (3.37 g, 10.0 mmol), glycine methyl ester hydrochloride (1.26 g, 10.0 mmol), and HATU (3.80 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous DMF and stir until all solids are dissolved.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add DIPEA (5.23 mL, 30.0 mmol) dropwise over 5 minutes. The initial 2 equivalents of base are for the in-situ neutralization of the hydrochloride salt and the carboxylic acid, while the third equivalent drives the coupling reaction.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of Z-Glu(OtBu)-OH.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 150 mL of EtOAc and 100 mL of water.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product is typically of high purity but can be further purified by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization if necessary.
Protocol 2: Coupling with HBTU
-
Reactant Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Z-Glu(OtBu)-OH (3.37 g, 10.0 mmol), glycine methyl ester hydrochloride (1.26 g, 10.0 mmol), and HBTU (3.79 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous DMF and stir until all solids are dissolved.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add DIPEA (5.23 mL, 30.0 mmol) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Sources
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- 2. jpt.com [jpt.com]
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- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
A Guide to the Orthogonal Deprotection of Z (Cbz) and OtBu Protecting Groups
For professionals in pharmaceutical development and synthetic chemistry, the success of a multi-step synthesis hinges on the strategic and flawless execution of protecting group manipulations. The ability to unmask one functional group while leaving others untouched—a principle known as orthogonality—is not merely a convenience but a fundamental requirement for efficiency and high yields. This guide provides an in-depth, technical comparison of two of the most reliable and widely used orthogonal protecting groups: the benzyloxycarbonyl (Z or Cbz) group for amines and the tert-butyl ester (OtBu) for carboxylic acids.
The Chemical Foundation of Orthogonality: Z vs. OtBu
The orthogonality of the Z and OtBu protecting groups is a classic example of exploiting distinct chemical labilities. Their resilience to each other's removal conditions allows for precise, sequential deprotection, which is critical in complex synthetic campaigns, particularly in peptide synthesis.
-
Z (Benzyloxycarbonyl) Group: This carbamate is a stalwart for amine protection. It is typically installed using benzyl chloroformate (Cbz-Cl). The key to its utility is its removal by catalytic hydrogenolysis.[1][2] Under a hydrogen atmosphere with a palladium catalyst, the benzylic C-O bond is reductively cleaved, liberating the free amine. The byproducts are simply toluene and carbon dioxide, which are easily removed.[1] Crucially, the Z group is stable to the strongly acidic conditions used to remove OtBu groups.[3][4]
-
OtBu (tert-Butyl Ester) Group: The OtBu group is a common choice for protecting carboxylic acids. Its steric bulk effectively shields the carbonyl from many nucleophiles. Deprotection is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] The mechanism proceeds through the formation of a highly stable tert-butyl cation, which is scavenged to form isobutylene. This process leaves the Z group's carbamate linkage completely intact.[3][4]
This fundamental divergence in deprotection pathways—reduction versus acidolysis—is the cornerstone of their orthogonal relationship.
Visualizing the Orthogonal Strategy
The logical flow of a synthetic sequence involving Z and OtBu groups can be visualized as a set of independent operations, allowing the chemist to choose which functional group to reveal at any given stage.
Sources
A Comparative Guide to Peptide Purity Analysis: Navigating the Choice Between Z-Glu(OtBu)-OMe and Fmoc-Glu(OtBu)-OH
Introduction: The Imperative of Purity in Peptide Synthesis
In the realm of peptide science, from fundamental research to the development of novel therapeutics, the purity of a synthetic peptide is not merely a quality metric; it is the cornerstone of experimental validity and clinical safety. Impurities, which can include deletion sequences, products of side-chain modifications, or incompletely deprotected species, can drastically alter a peptide's biological activity, immunogenicity, and stability.[1][2] The choice of protecting group strategy during synthesis is the single most critical factor influencing the final purity profile.
This guide provides an in-depth analysis of peptide purity resulting from the use of two distinct glutamic acid derivatives: the classical Z-Glu(OtBu)-OMe and the modern workhorse, Fmoc-Glu(OtBu)-OH . Rather than presenting these as direct competitors for the same application, we will explore their roles in different synthesis paradigms—solution-phase/fragment condensation versus solid-phase peptide synthesis (SPPS)—and analyze the characteristic impurity profiles associated with each. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions to optimize the purity and yield of their target peptides.
The Strategic Divide: Understanding the Synthetic Paradigms
The choice between a Z-protected and an Fmoc-protected amino acid is fundamentally a choice of synthesis strategy. This decision dictates the entire workflow, including reaction conditions, deprotection chemistry, and, consequently, the types of impurities that are likely to arise.
-
This compound: The Architect of Peptide Fragments. The benzyloxycarbonyl (Z or Cbz) group is a stalwart of classical solution-phase peptide synthesis and fragment condensation .[3][4] In these approaches, smaller, fully protected peptide fragments are synthesized and purified individually before being "stitched" together. The Z-group's stability to acidic and basic conditions, combined with its lability to catalytic hydrogenolysis, provides a crucial layer of orthogonality.[5][6] The this compound derivative, with its N-terminal Z protection, side-chain tert-Butyl (OtBu) protection, and C-terminal methyl ester (OMe), is designed for precise, controlled fragment construction in solution.[7]
-
Fmoc-Glu(OtBu)-OH: The Engine of Stepwise SPPS. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the dominant choice for modern, automated Solid-Phase Peptide Synthesis (SPPS) .[][9] Its key advantage is its lability to mild base (e.g., piperidine), which leaves acid-labile side-chain protecting groups, such as the OtBu on glutamic acid, completely intact during the iterative N-terminal deprotection cycles.[3][9] This "orthogonal" protection scheme is the foundation of the entire Fmoc/tBu strategy, enabling the routine synthesis of peptides up to 50 amino acids in length with high efficiency.[10][11]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: High-level comparison of synthesis workflows.
Comparative Analysis of Impurity Profiles
The purity of a crude peptide is a direct reflection of the chemical events that occur during its synthesis and deprotection. The following table compares the potential side reactions and resulting impurities characteristic of each strategy.
| Feature / Side Reaction | This compound Strategy (Solution-Phase) | Fmoc-Glu(OtBu)-OH Strategy (SPPS) | Causality & Mitigation |
| Primary Impurity Source | Incomplete reactions, purification losses between steps, deprotection side-products. | Incomplete coupling/deprotection cycles, side reactions during final cleavage. | Solution-phase requires intermediate purification, which can be a source of yield loss. SPPS impurities accumulate until the final cleavage. |
| N-Terminal Deprotection | Z-Group (Hydrogenolysis): Incomplete removal. Catalyst poisoning by sulfur-containing residues (Met, Cys).[5] | Fmoc-Group (Piperidine): Diketopiperazine formation at the dipeptide stage. Aspartimide formation at Asp residues.[12] | Mitigation (Z): Use sulfur-free scavengers; alternative deprotection (e.g., HBr/AcOH).[13] Mitigation (Fmoc): Use 2-chlorotrityl resin for Pro-containing dipeptides; add HOBt to deprotection solution.[12] |
| Side-Chain Deprotection | OtBu-Group (Acidolysis): Alkylation of Trp/Met by tert-butyl cations. | OtBu-Group (Acidolysis): Alkylation of Trp/Met by tert-butyl cations. | This is a shared vulnerability. The tert-butyl cation is a highly reactive byproduct of TFA-mediated cleavage.[14] Mitigation: Use of a "cleavage cocktail" containing scavengers like triisopropylsilane (TIS), water, and/or ethanedithiol (EDT) is mandatory.[15] |
| Glu-Specific Side Reactions | Pyroglutamate formation from N-terminal Glu, especially under acidic conditions.[12] | Pyroglutamate formation from N-terminal Glu, especially during final TFA cleavage.[3] | This reaction is catalyzed by acid. Minimizing cleavage time and using milder reagents where possible can reduce this side-product. |
| Process-Related Impurities | Coupling reagents (e.g., DCC byproducts like DCU). Solvents from multiple extractions/purifications. | Deletion sequences (incomplete coupling). Truncation sequences (incomplete deprotection). | Mitigation (Solution): Careful purification of intermediates.[7] Mitigation (SPPS): Use high-quality reagents, optimized coupling times, and real-time monitoring of Fmoc deprotection.[] |
Experimental Protocols
Trustworthy protocols are self-validating. The following methods include checkpoints and rationale to ensure robust and reproducible analysis.
Protocol 1: RP-HPLC for Comparative Purity Assessment
This protocol is the gold standard for assessing the purity of a crude peptide sample.[16]
1. Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates peptides based on their hydrophobicity. Impurities, such as deletion sequences or those with residual protecting groups, will typically have different retention times than the target peptide, allowing for quantification.
2. Instrumentation & Reagents:
- HPLC system with a UV detector and autosampler.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Sample Solvent: 50% Acetonitrile / 50% Water.
3. Procedure:
- Sample Preparation: Dissolve the lyophilized crude peptide in the Sample Solvent to a final concentration of 1 mg/mL. Vortex thoroughly and filter through a 0.22 µm syringe filter to remove particulates.
- Method Setup:
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Gradient Elution:
- 0-5 min: 5% B (isocratic).
- 5-35 min: 5% to 65% B (linear gradient).
- 35-40 min: 65% to 95% B (linear gradient for column wash).
- 40-45 min: 95% B (isocratic).
- 45-50 min: 95% to 5% B (return to initial conditions).
- 50-60 min: 5% B (re-equilibration).
- Data Analysis: Integrate all peaks in the chromatogram detected at 214 nm. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: LC-MS for Impurity Identification
1. Rationale: Coupling HPLC with mass spectrometry (MS) allows for the precise mass determination of the species eluting in each chromatographic peak, enabling positive identification of impurities.[2]
2. Instrumentation & Reagents:
- LC-MS system (e.g., Q-TOF or Orbitrap).
- Use the same column and gradient as in Protocol 1, but replace TFA with 0.1% Formic Acid (FA) in the mobile phases. TFA is an ion-suppressing agent and should be avoided for MS analysis.
- Mobile Phase A: 0.1% FA in water.
- Mobile Phase B: 0.1% FA in acetonitrile.
3. Procedure:
- Perform the HPLC separation as described in Protocol 1, using the FA-modified mobile phases.
- Set the mass spectrometer to acquire data in positive ion mode over a mass range of m/z 200–2000.
- Analyze the mass spectrum corresponding to each impurity peak.
- Calculate the mass difference (Δm) between the impurity and the target peptide to identify the modification (e.g., +56 Da = tert-butylation, -18 Da = pyroglutamate formation, +16 Da = oxidation).
dot graph digraph_LCMS_Workflow { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for LC-MS based impurity identification.
Protocol 3: Deprotection of Z/OtBu-Protected Peptides
This two-step protocol highlights the orthogonal nature of the Z and OtBu groups, common in a fragment condensation strategy.[15]
Step A: Selective Z-Group Removal (Hydrogenolysis)
-
Setup: Dissolve the Z-protected peptide fragment (1 eq) in methanol (or ethanol/THF co-solvent).
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).
-
Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a positive pressure (typically balloon pressure) of H₂.
-
Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the N-terminally deprotected peptide.
Step B: OtBu-Group and Final Cleavage (Acidolysis)
-
Setup: Dissolve the dried peptide from Step A in the cleavage cocktail.
-
Cleavage Cocktail: A standard mixture is 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) .[15] Use approximately 10 mL of cocktail per gram of peptide.
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Precipitation: Reduce the TFA volume under a stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove scavengers and residual acid.
-
Drying: Dry the final peptide product under high vacuum.
Conclusion and Expert Recommendations
The analysis of peptide purity is inextricably linked to the synthetic strategy employed. This compound and Fmoc-Glu(OtBu)-OH are not simply interchangeable reagents but are tools designed for different, sophisticated applications.
-
Choose this compound for:
-
Choose Fmoc-Glu(OtBu)-OH for:
-
Routine, stepwise Solid-Phase Peptide Synthesis (SPPS) , especially in automated workflows.[]
-
Synthesis of standard linear peptides where the simplicity of a single, final cleavage and deprotection step is advantageous.
-
Ultimately, achieving high peptide purity is a function of understanding the underlying chemistry of your chosen strategy. For the Z/OtBu approach, the primary challenges lie in ensuring complete hydrogenolysis and purifying intermediates. For the ubiquitous Fmoc/tBu strategy, the focus must be on maximizing the efficiency of every coupling cycle and, critically, employing an optimized scavenger cocktail during the final TFA cleavage to prevent the alkylation of sensitive residues.[14] Regardless of the path chosen, rigorous analytical characterization by RP-HPLC and LC-MS is not just a final quality control step, but an essential tool for process optimization and the generation of reliable, publication-quality data.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Coin, I., et al. (2013). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
-
ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. ResearchGate. [Link]
-
PubMed. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. PubMed. [Link]
-
National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. [Link]
-
Thieme Connect. (n.d.). The Role of Solid-Phase Fragment Condensation (SPFC) in Peptide Synthesis. Thieme E-Journals. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews. [Link]
-
ResearchGate. (1999). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. ResearchGate. [Link]
-
Thermo Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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mass spectrometry analysis of peptides containing Z-Glu(otbu)-ome
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Containing Z-Glu(OtBu)-OMe
For researchers in peptide chemistry and drug development, the accurate characterization of synthetic peptides is paramount. Peptides containing non-canonical or protected amino acids, such as this compound, present unique analytical challenges. The benzyloxycarbonyl (Z) and tert-butyl (OtBu) protecting groups, while essential for synthesis, complicate mass spectrometry (MS) analysis. This guide provides an in-depth comparison of mass spectrometry techniques to empower researchers with the expertise to confidently characterize these complex molecules.
The Analytical Challenge: Protecting Groups in Mass Spectrometry
The Z and OtBu groups are bulky and labile, meaning they can easily be lost during the ionization or fragmentation process in the mass spectrometer. This can lead to ambiguous data, making it difficult to confirm the peptide's sequence and the integrity of the protecting groups. A common issue is the neutral loss of the protecting groups, which can be mistaken for fragmentation of the peptide backbone, leading to incorrect sequence assignments. Additionally, the presence of these groups can alter the charge state distribution and fragmentation efficiencies of the peptide.
Ionization Techniques: A Comparative Overview
The first step in MS analysis is the ionization of the peptide. The two most common techniques for peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1][2][3][4]
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing peptides from a liquid solution, making it compatible with liquid chromatography (LC) systems.[5] A key advantage of ESI is its tendency to produce multiply charged ions, which is beneficial for analyzing larger molecules within the typical mass-to-charge (m/z) range of most mass spectrometers.[5][6] However, for peptides with labile protecting groups, the conditions in the ESI source can sometimes induce in-source fragmentation or neutral loss of the protecting groups.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique where the peptide is co-crystallized with a matrix and then ionized by a laser.[4] MALDI typically produces singly charged ions, which can simplify the resulting mass spectrum.[5] This can be advantageous for complex mixtures. However, the choice of matrix is critical and can sometimes interfere with the analysis.[4]
For peptides containing this compound, ESI is often the preferred method when coupled with LC-MS , as it allows for the separation of the target peptide from impurities prior to analysis, and the generation of multiply charged ions can be beneficial for subsequent fragmentation analysis.
Fragmentation Techniques: Deciphering the Peptide Sequence
Tandem mass spectrometry (MS/MS) is essential for determining the amino acid sequence of a peptide. This involves isolating the precursor ion of the peptide and then fragmenting it to produce a series of product ions that can be used to read the sequence. The choice of fragmentation technique is critical for obtaining comprehensive sequence information while preserving the protecting groups.
Collision-Induced Dissociation (CID): CID is the most widely used fragmentation method.[7] It involves colliding the precursor ions with an inert gas, which causes them to fragment along the peptide backbone, primarily producing b- and y-type ions.[8][9] While effective for many peptides, CID can be a "harsh" technique for peptides with labile modifications, often leading to the preferential loss of the Z and OtBu groups rather than backbone fragmentation. This results in a spectrum dominated by neutral loss peaks, with little to no sequence information.
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method available on Orbitrap mass spectrometers.[9] It provides higher fragmentation energy than traditional ion trap CID, which can result in more complete fragmentation and the generation of more informative fragment ions.[8][10] For protected peptides, HCD can sometimes provide a better balance between backbone fragmentation and protecting group loss compared to CID.
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that involves transferring an electron to the multiply charged precursor ion.[8] This induces fragmentation along the peptide backbone, producing c- and z-type ions, while often leaving labile modifications intact.[8][11] This makes ETD particularly well-suited for the analysis of peptides with post-translational modifications and, by extension, protecting groups.[8][11] For this compound containing peptides, ETD is often the superior choice for obtaining sequence information without significant loss of the protecting groups.
Comparative Summary of Fragmentation Techniques
| Fragmentation Technique | Primary Ion Types | Suitability for this compound Peptides | Advantages | Disadvantages |
| CID | b, y | Low | Widely available, robust. | Often causes premature loss of protecting groups, limited sequence information. |
| HCD | b, y | Moderate | Can provide more fragmentation than CID. | Still prone to neutral loss of protecting groups. |
| ETD | c, z | High | Preserves labile protecting groups, provides complementary sequence information.[8][11] | Requires multiply charged precursor ions, can be slower than CID/HCD.[8] |
Recommended Experimental Workflow
The following is a recommended workflow for the robust analysis of peptides containing this compound.
Caption: Recommended workflow for the analysis of this compound containing peptides.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the peptide in a suitable solvent, such as 50% acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.[12] Proper sample preparation is crucial for successful MS analysis.[13][14][15]
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column coupled to an ESI-equipped mass spectrometer.
-
Perform a survey scan (MS1) to identify the precursor ion(s) of the peptide.
-
Use a data-dependent acquisition method to trigger MS/MS scans on the most abundant precursor ions.
-
For precursor ions with a charge state of 2+ or higher, prioritize ETD fragmentation to maximize sequence coverage while preserving the protecting groups.[7]
-
For singly charged precursors, or as a complementary method, use HCD fragmentation.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectra to confirm the amino acid sequence.
-
For ETD data, look for the presence of c- and z-type ions.
-
For HCD data, look for b- and y-type ions.
-
Carefully examine the spectra for evidence of neutral loss of the Z (C7H7O2, 135.04 Da) and OtBu (C4H8, 56.06 Da) groups. The presence of these neutral losses in the MS1 scan or as major fragments in the MS/MS spectra can indicate in-source decay or fragmentation lability.
-
Troubleshooting and Expert Insights
-
Dominant Neutral Loss: If the MS/MS spectra are dominated by the neutral loss of the protecting groups, consider reducing the collision energy for HCD or ensuring that the ETD reaction time is optimized.
-
Pyroglutamate Formation: The N-terminal Z-Glu can be prone to cyclization to form pyroglutamate, especially under acidic conditions.[16][17] This results in a mass shift that should be considered during data analysis.
-
In-Source Decay: If significant neutral loss is observed in the MS1 spectrum, this indicates that the protecting groups are being lost in the ESI source. Optimizing the source parameters, such as capillary temperature and voltages, may help to minimize this.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires a careful selection of ionization and fragmentation techniques. While traditional CID can be of limited use due to the lability of the protecting groups, a combination of ESI with HCD and, most notably, ETD provides a powerful toolkit for comprehensive characterization. By understanding the fragmentation behavior of these modified peptides and implementing a well-designed experimental workflow, researchers can confidently verify the sequence and integrity of their synthetic products, accelerating the pace of drug discovery and development.
References
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PubMed Central. Available at: [Link]
-
ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC - NIH. Available at: [Link]
-
Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - NIH. Available at: [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications - Walsh Medical Media. Available at: [Link]
-
CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Available at: [Link]
-
Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. - chem.ox.ac.uk. Available at: [Link]
-
Sample preparation for Mass spectrometric analysis - G-Biosciences. Available at: [Link]
-
MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed. Available at: [Link]
-
MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Available at: [Link]
-
MALDI versus ESI – the impact of the ion source on peptide identification - ResearchGate. Available at: [Link]
-
What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition? | ResearchGate. Available at: [Link]
-
An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Available at: [Link]
-
Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - MDPI. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC - NIH. Available at: [Link]
-
6.2: Fragmentation - Chemistry LibreTexts. Available at: [Link]
-
Fragmentation in Mass Spectrometry - YouTube. Available at: [Link]
-
GC-MS Studies on the Conversion and Derivatization of -Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluo - Semantic Scholar. Available at: [Link]
-
Mass Spectrometry: Fragmentation Mechanisms - YouTube. Available at: [Link]
-
Cas 79640-72-5,H-Glu(OMe)-OtBu - LookChem. Available at: [Link]
-
Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC - NIH. Available at: [Link]
-
Mass Spectrometry for Biomedical and Food Analysis - MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Yield Analysis of Different Coupling Methods
For researchers, scientists, and professionals in drug development, the efficient and reliable formation of chemical bonds is paramount. The choice of coupling methodology directly impacts reaction yield, purity, scalability, and ultimately, the pace of discovery and development. This guide provides an in-depth comparative analysis of several key coupling methods, moving beyond a simple recitation of protocols to explain the underlying principles that govern their success. We will delve into the nuances of amide bond formation, palladium-catalyzed cross-coupling reactions, and the revolutionary click chemistry, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
The Cornerstone of Peptidomimetics and More: Amide Bond Formation
The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and a vast array of small molecule drugs. The challenge lies in forming this bond efficiently while minimizing side reactions, particularly racemization of chiral centers. The selection of the appropriate coupling reagent is therefore a critical decision.
Mechanism of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the carboxyl group into a more reactive species, which is then susceptible to nucleophilic attack by the amine.
}
Caption: General workflow for amide bond formation.Comparative Yield Analysis of Amide Coupling Reagents
The efficacy of a coupling reagent is judged by its ability to produce high yields of the desired amide with minimal epimerization. The choice of reagent is often dictated by the specific substrates, with sterically hindered amino acids or electron-deficient anilines presenting significant challenges.
Below is a summary of the performance of common coupling reagents in the synthesis of a "difficult" acyl carrier protein (ACP) fragment (65-74), a standard benchmark for assessing coupling efficiency.[1]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[1] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[1] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[1] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[1] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective.[2] |
| DIC/HOBt | Carbodiimide | Variable | A classic and cost-effective method, but can lead to racemization and the formation of byproducts.[3] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[1]
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using HATU.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Forging C-C and C-N Bonds: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and functional group tolerance. These reactions are mainstays in the synthesis of pharmaceuticals and complex organic molecules.
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4] Its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its tolerance of a wide range of functional groups have made it a go-to method for synthesizing biaryls and other C-C coupled products.[4]
Catalytic Cycle:
}
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.Yield Analysis:
Achieving high yields in Suzuki coupling often requires careful optimization of the catalyst, ligand, base, and solvent.[4] While yields are substrate-dependent, well-optimized reactions can consistently deliver yields exceeding 90%. For instance, a study on accelerating Suzuki coupling with Directed Design of Experiments (DoE) reported an increase in yield from 72% to 92%.[4]
The Buchwald-Hartwig Amination: A Powerful C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, providing a versatile route to aryl amines.[5][6] This method has largely replaced harsher traditional methods for C-N bond formation.[5]
Yield Analysis:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Modern, sterically hindered phosphine ligands have enabled the coupling of a wide range of amines and aryl halides with high efficiency. Yields are generally good to excellent, often in the 80-99% range for optimized systems. However, the reaction can be sensitive to functional groups on both the amine and the aryl halide.
The Heck Reaction: C-C Coupling with Alkenes
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[7] This reaction is particularly useful for the synthesis of substituted alkenes and has found broad application in organic synthesis.
Yield Analysis:
Heck reaction yields can be variable and are influenced by factors such as the nature of the halide, the alkene substitution pattern, and the catalyst system. While good yields can be achieved, side reactions such as double bond isomerization can sometimes be problematic. A study on a palladacycle phosphine mono-ylide complex as a catalyst reported good yields for the Mizoroki-Heck cross-coupling of a broad range of aryl bromides and chlorides.[7]
The Sonogashira Coupling: C-C Coupling with Alkynes
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[8] This reaction is a powerful tool for the synthesis of substituted alkynes.
Yield Analysis:
The Sonogashira reaction is generally high-yielding, often providing products in excellent yields.[9] Microwave heating has been shown to significantly reduce reaction times and improve yields.[9] Copper-free versions of the Sonogashira reaction have been developed to avoid the formation of alkyne homocoupling byproducts.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[4]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Degassed Toluene/Water (10:1)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture at 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
The Elegance of Simplicity: Click Chemistry
Introduced by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific.[10] These reactions are often bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The archetypal click reaction is the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a 1,2,3-triazole.[10] This reaction is exceptionally efficient and has found widespread use in bioconjugation, drug discovery, and materials science.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed.[2] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst.
Comparative Yield Analysis:
Click chemistry reactions are renowned for their exceptionally high yields, often approaching quantitative conversion. The CuAAC reaction is generally faster and higher yielding than SPAAC.[2] However, the bio-orthogonality of SPAAC makes it the preferred choice for in vivo applications.
| Reaction | Catalyst | Typical Yield | Key Advantages | Key Limitations |
| CuAAC | Copper(I) | >95% | Fast, high-yielding, simple.[11] | Copper toxicity can be a concern for in vivo applications.[2] |
| SPAAC | None | >90% | Bio-orthogonal, no catalyst needed.[2] | Slower reaction rates compared to CuAAC.[2] |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general procedure for the CuAAC reaction to conjugate an azide-modified biomolecule with an alkyne-containing molecule.
Materials:
-
Azide-modified biomolecule (1.0 equiv)
-
Alkyne-containing molecule (1.5 equiv)
-
Copper(II) sulfate (CuSO₄) (0.1 equiv)
-
Sodium ascorbate (0.5 equiv)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.5 equiv)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the azide-modified biomolecule in PBS.
-
Add the alkyne-containing molecule.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a premix of CuSO₄ and THPTA ligand in water.
-
Add the CuSO₄/THPTA premix to the reaction mixture, followed by the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugated product using an appropriate method for the biomolecule (e.g., size-exclusion chromatography, dialysis).
Other Notable Coupling Reactions
Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[12] While a classic and powerful C-C bond-forming reaction, its utility in complex drug synthesis can be limited by its high reactivity and lack of functional group tolerance. Grignard reagents are strong bases and will react with acidic protons, necessitating the use of protecting groups.[12] Yields can be high for simple substrates but can be diminished by side reactions such as enolization and reduction.[12]
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[13] It is a widely used alternative to the direct alkylation of amines, which often suffers from over-alkylation.[13] Yields for reductive amination are generally good to excellent, and the reaction tolerates a wide range of functional groups.
Conclusion
The selection of a coupling method is a multifaceted decision that requires a deep understanding of the reaction mechanism, substrate scope, and potential side reactions. While newer methods like click chemistry offer unparalleled efficiency and bio-orthogonality, traditional methods like amide coupling and palladium-catalyzed cross-coupling reactions remain indispensable tools in the drug discovery arsenal. By carefully considering the factors outlined in this guide and leveraging the provided experimental protocols as a starting point, researchers can optimize their synthetic strategies to achieve higher yields and accelerate the development of new therapeutics.
References
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of chemical research, 41(11), 1534–1544.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- BenchChem. (2025).
- BenchChem. (2025).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.
- baseclick GmbH. (n.d.). Protocols.
- BenchChem. (2025). Application Notes and Protocols: Flow Chemistry for Amide Synthesis.
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2017).
- NROChemistry. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- BYJU'S. (n.d.). Grignard Reagent.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Biosynth. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC.
- BOC Sciences. (2024).
- Jones, C. P., & Anderson, K. W. (2005). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. The Journal of organic chemistry, 70(18), 7359–7362.
- ResearchGate. (n.d.).
- BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound....
- ResearchGate. (n.d.). Conventional vs. modern (Click-type)
- BenchChem. (2025). Comparing reductive amination with other C-N bond forming reactions.
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Singh, I., & Heaney, F. (2012). Click chemistry and its applications in drug discovery.
- SciSpace. (n.d.).
- National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Organic Process Research & Development. (2025). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- MDPI. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NROChemistry. (n.d.). Heck Coupling.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Heck reaction.
- Wikipedia. (n.d.).
- National Institutes of Health. (n.d.). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
- ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
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A Senior Application Scientist's Guide to Z-Protected Glutamic Acid Derivatives in Complex Peptide Synthesis
As researchers and drug development professionals, our success in synthesizing complex peptides hinges on a strategic and nuanced approach to protecting group chemistry. The introduction of trifunctional amino acids, such as glutamic acid, requires a careful selection of orthogonal protecting groups to prevent side reactions and guide the synthesis toward the desired product with high purity and yield.
This guide provides an in-depth analysis of the N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl α-methyl ester, Z-Glu(OtBu)-OMe , and its role in peptide synthesis. We will move beyond a simple recitation of protocols to explore the causality behind its use, compare its performance objectively against common alternatives, and provide the experimental framework necessary for its successful application.
The Molecular Logic: Deconstructing this compound
To appreciate the utility of this reagent, we must first understand the specific function of each of its constituent parts. The design of this compound is a classic example of controlled reactivity, tailored primarily for the intricacies of solution-phase peptide synthesis (SPPS).
-
Z (Benzyloxycarbonyl) Group: This well-established α-amino protecting group is the cornerstone of the Z/OtBu strategy.[1] Its primary advantage is its stability under the conditions required for peptide coupling.[2] Crucially, it can be selectively removed via catalytic hydrogenation (e.g., H₂/Pd-C), a mild condition that leaves most other protecting groups, including the acid-labile OtBu group, intact.[1][3] This orthogonality is fundamental to its strategic application.[3]
-
OtBu (tert-Butyl) Ester: The γ-carboxyl group of the glutamic acid side chain is masked by a tert-butyl ester. This group provides robust protection and is stable during peptide coupling and the hydrogenolytic cleavage of the Z-group.[3] It is, however, readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1] This differential lability compared to the Z-group is what defines the strategy as orthogonal.
-
OMe (Methyl Ester): The α-carboxyl group is protected as a methyl ester. This renders the C-terminus unreactive, preventing self-polymerization and allowing the molecule to be used as a building block for N-terminal elongation. For use in C-terminal elongation, the methyl ester would first need to be removed via saponification, a basic hydrolysis step.
This combination of protecting groups makes this compound a specialized tool, particularly effective for the synthesis of protected peptide fragments in solution, which can then be assembled into larger, more complex peptides.[3]
Comparative Analysis: this compound vs. The Alternatives
The choice of a glutamic acid derivative is dictated by the overall synthetic strategy, primarily the choice between solid-phase and solution-phase synthesis and the need for specific on-resin manipulations. The following table compares this compound and its parent acid with the most common alternatives.
| Feature | Z-Glu(OtBu)-OH/OMe | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH | H-Glu(OMe)-OH |
| Primary Application | Solution-Phase Synthesis, Fragment Condensation[3] | "Gold Standard" for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[4] | Orthogonal protection for on-resin cyclization or modification[5] | Limited use; requires N-protection before use in stepwise synthesis[6] |
| N-α Protection | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc | None |
| Side-Chain Protection | OtBu (tert-Butyl) | OtBu (tert-Butyl) | OAll (Allyl) | OMe (Methyl) |
| N-α Deprotection | Catalytic Hydrogenation (e.g., H₂/Pd-C)[3] | 20% Piperidine in DMF[7] | 20% Piperidine in DMF | - |
| Side-Chain Deprotection | Strong Acid (e.g., TFA)[1] | Strong Acid (e.g., TFA)[6] | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[5] | Saponification (e.g., NaOH)[8] |
| Orthogonality | Fully orthogonal N-α and side-chain deprotection[3] | Orthogonal to acid-labile resin cleavage and side-chains[7] | Fully orthogonal to acid/base labile groups[5] | Lacks true orthogonality in standard SPPS strategies[4] |
| Key Advantage | Excellent for creating protected peptide fragments in solution.[3] | High stability and efficiency in automated SPPS.[4] | Allows selective side-chain deprotection on-resin. | Low cost.[4] |
| Key Disadvantage | Not suitable for standard Fmoc-SPPS. Catalytic hydrogenation can be problematic for sulfur-containing peptides. | Not suitable for on-resin side-chain modifications where the OtBu group would also be cleaved. | Requires a specific palladium catalyst for deprotection, which can be costly and requires thorough removal. | Unprotected N-terminus and α-carboxyl make it unsuitable for direct use in stepwise SPPS, leading to uncontrolled polymerization.[6] |
Strategic Application Workflows
The decision to use a specific glutamic acid derivative is a critical juncture in planning a complex synthesis. The following diagrams illustrate the chemical logic and a typical decision-making process.
Caption: Decision tree for selecting a glutamic acid protecting group strategy.
Experimental Protocol: Solution-Phase Dipeptide Synthesis
The following protocol details the coupling of Z-Glu(OtBu)-OH to an amino acid methyl ester, a common step in the synthesis of a protected dipeptide fragment. This method relies on the pre-activation of the free α-carboxyl group. If starting with this compound, a preliminary saponification step would be required to generate the free acid, Z-Glu(OtBu)-OH.
Objective: To synthesize the protected dipeptide Z-Glu(OtBu)-Gly-OMe.
Materials:
-
Z-Glu(OtBu)-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous solutions of NaHCO₃ and NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Diagram:
Caption: Workflow for the solution-phase synthesis of a protected dipeptide.
Step-by-Step Methodology:
-
Preparation of the Free Amine:
-
In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 20 minutes at 0°C.
-
Rationale: The amine component must be in its free, nucleophilic form to attack the activated carboxyl group. DIPEA is a non-nucleophilic base that scavenges the proton without competing in the coupling reaction.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Z-Glu(OtBu)-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add DIC (1.1 eq) to the solution and stir for 20 minutes at 0°C.
-
Rationale: DIC is a carbodiimide coupling agent that activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. HOBt is an additive that traps this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine. [9]The byproduct, diisopropylurea (DIU), is more soluble than the dicyclohexylurea (DCU) from DCC, simplifying purification. [7]
-
-
Coupling Reaction:
-
Transfer the activated Z-Glu(OtBu)-OH solution from step 2 into the flask containing the free amine from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Rationale: The acidic wash removes any unreacted amine and excess DIPEA. The basic wash removes unreacted Z-Glu(OtBu)-OH and HOBt. The brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Z-Glu(OtBu)-Gly-OMe.
-
-
Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.
-
Conclusion and Expert Recommendations
This compound and its parent acid Z-Glu(OtBu)-OH are highly valuable, albeit specialized, reagents in the peptide chemist's toolkit. While Fmoc-Glu(OtBu)-OH remains the undisputed workhorse for routine solid-phase peptide synthesis,[4] the Z/OtBu protection strategy offers a superior level of control for solution-phase fragment condensation.
The key to leveraging this reagent is understanding its context. Its strengths lie in the ability to construct fully protected peptide segments that can be selectively deprotected at either the N-terminus (via hydrogenation) or the glutamic acid side-chain (via acidolysis) for convergent synthesis strategies. For researchers engaged in the large-scale synthesis of complex peptides or the creation of peptide libraries through fragment coupling, mastering the application of Z-Glu(OtBu)-OH/OMe is not just beneficial—it is essential.
References
-
BenchChem. (2025). A Comparative Guide to Fmoc-Protected Glutamic Acid Derivatives in Peptide Synthesis. BenchChem Scientific. 5
-
BenchChem. (2025). A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives. BenchChem Scientific. 10
-
BenchChem. (2025). Application Notes and Protocols for Z-Glu(OtBu)-ONp in Solution-Phase Peptide Synthesis. BenchChem Scientific. 3
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BenchChem. (2025). A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis: H-Glu(OMe). BenchChem Scientific. 4
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BenchChem. (2025). Application Notes and Protocols for Efficient Amide Bond Formation using Z-Glu(OtBu)-ONp. BenchChem Scientific. 2
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BenchChem. (2025). Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis. BenchChem Scientific. 1
-
BenchChem. (2025). Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS). BenchChem Scientific. 9
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Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth. 11
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. 12
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. 13
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BenchChem. (2025). Z-Glu(Otbu)-ONp: A Comprehensive Technical Guide for Peptide Synthesis. BenchChem Scientific. 14
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Liu, Y., & Danishefsky, S. J. (2006). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 103(34), 12485–12489. 15
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.
-
BenchChem. (2025). Application Notes and Protocols for Fmoc-Glu(OtBu)-OH Coupling Reactions in Solid-Phase Peptide Synthesis. BenchChem Scientific. 7
-
Liu, Z., et al. (2014). Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages. Molecular Pharmaceutics, 11(4), 1255–1263. 16
-
BenchChem. (2025). A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis. BenchChem Scientific. 6
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Angelini, A., et al. (2022). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceuticals, 15(10), 1234. 17
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Wünsch, E. (2005). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. 18
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BenchChem. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. BenchChem. 19
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. 20
-
Park, S., et al. (2019). Experimental and Computational Study of the (Z)-Selective Formation of Trisubstituted Olefins and Benzo-Fused Oxacycles from the Ruthenium-Catalyzed Dehydrative C–H Coupling of Phenols with Ketones. Journal of the American Chemical Society, 141(38), 15238–15251. 21
-
MedChemExpress. (n.d.). Z-Glu(OtBu)-OH. MedChemExpress. 22
-
Gholami, M., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein & Peptide Letters, 25(10), 924-930. 23
-
Fukuda, T., et al. (2020). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications, 56(82), 12387-12390. 24
-
Vasantha, B., et al. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2105, 3-27. 25
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Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 19(8), 491-501. 26
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BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe). BenchChem Scientific. 27
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Z-Glu-OH: A Fundamental Component in Peptide Synthesis and Beyond. 28
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BenchChem. (2025). Application Notes and Protocols for H-Glu(OMe)-OH in Solution-Phase Peptide Synthesis. BenchChem Scientific. 8
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Vanderbilt University. (2010). New method of peptide synthesis makes it easier to create drugs based on natural compounds. ScienceDaily. 29
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Z-Glu(OtBu)-OMe
In the landscape of peptide synthesis and drug development, the proper handling and disposal of protected amino acids are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of Z-Glu(OtBu)-OMe (N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-methyl ester), a common intermediate in chemical synthesis. As a Senior Application Scientist, my aim is to equip you with not just a protocol, but a foundational understanding of the principles behind these essential safety measures.
Chemical Profile and Associated Hazards
This compound is a derivative of L-glutamic acid featuring a benzyloxycarbonyl (Z) group protecting the amine and a tert-butyl (OtBu) ester protecting the side-chain carboxylic acid. While specific toxicity data for this exact compound is not extensively documented, the Safety Data Sheet (SDS) for the closely related compound Z-Glu(OtBu)-OH provides critical safety information.[1][2]
Key Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1][2]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of the dust may be harmful.[1][2]
-
Harmful if Absorbed Through Skin: Prolonged or repeated contact may be harmful.[1][2]
Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be released.[1][2]
| Hazard Category | Description | GHS Statements (Anticipated) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | H302, H312, H332 |
| Skin Irritation | Causes skin irritation. | H315[3] |
| Eye Irritation | Causes serious eye irritation. | H319[3] |
| Respiratory Irritation | May cause respiratory irritation. | H335[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[4][5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6][7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[6][8]
-
Body Protection: A lab coat is essential. For larger quantities or when generating dust, a full suit may be necessary.[1][2]
-
Respiratory Protection: When handling the powder outside of a fume hood, a dust respirator is required to prevent inhalation.[1][6]
Spill Management: A Calm and Methodical Approach
Accidents happen, but a well-rehearsed spill response plan can mitigate the risks.
For a Small Spill:
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][2] Avoid generating dust.[8]
-
Decontaminate: Clean the spill area with soap and water.
For a Large Spill:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your institution's environmental health and safety (EHS) office immediately.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Containment: Only trained personnel with appropriate PPE, including respiratory protection, should attempt to manage a large spill.[1][2]
Step-by-Step Waste Disposal Protocol
The primary and most crucial directive for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[6][9][10]
Step 1: Waste Segregation and Collection
-
Collect all waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips, gloves), in a dedicated, clean, and properly sealed hazardous waste container.[6]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-methyl ester".
Step 2: Container Management
-
Keep the hazardous waste container closed when not in use.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][2]
Step 3: Final Disposal
-
Arrange for the disposal of the hazardous waste container through your institution's licensed hazardous waste disposal contractor.[6][11]
-
All disposal activities must comply with federal, state, and local environmental regulations.[1][2]
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of this compound.
Chemical Neutralization: An Advanced Perspective
For laboratories with the appropriate engineering controls and expertise, chemical neutralization via deprotection of the Z and OtBu groups can be considered. This process breaks down the compound into its constituent parts: glutamic acid methyl ester, toluene, and isobutylene. However, the byproducts themselves may require specific disposal procedures. This is an advanced procedure and should only be undertaken by experienced chemists.
Deprotection Pathways:
-
Z-Group Cleavage: The benzyloxycarbonyl group is commonly removed by catalytic hydrogenolysis.[12][13] This process involves hydrogen gas and a palladium catalyst, which reduces the Cbz group to toluene and liberates the free amine.[12][13]
-
OtBu-Group Cleavage: The tert-butyl ester is labile to strong acids, such as trifluoroacetic acid (TFA).[14] This reaction cleaves the ester, releasing the carboxylic acid and forming isobutylene gas.[15]
Caution: These deprotection methods involve hazardous reagents and byproducts (e.g., flammable hydrogen gas, flammable toluene, corrosive TFA) and must be performed in a chemical fume hood with strict adherence to safety protocols.[5]
Chemical Deprotection Logic Diagram
Caption: Potential chemical deprotection pathways for this compound.
By adhering to these rigorous protocols, you not only ensure your personal safety and that of your colleagues but also uphold the scientific community's responsibility to protect our environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
-
LookChem. Cas 79640-72-5, H-Glu(OMe)-OtBu. [Link]
-
Carl ROTH. Safety Data Sheet: Amino acid. [Link]
-
ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
ACS Publications. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 | The Journal of Organic Chemistry. [Link]
-
Unknown Source. 1. Laboratory Rules. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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AAPPTec. MSDS - Safety Data Sheet for Z-Glu(OtBu)-OH. [Link]
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AAPPTec. MSDS - Safety Data Sheet for Z-D-Glu(OtBu)-OH. [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
OSHA. Laboratory Safety Guidance. [Link]
-
ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]
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ResearchGate. What is the proper disposal of dansyl-substituted amino acids?. [Link]
-
Waters. Amino Acid Standard - SAFETY DATA SHEET. [Link]
-
King Saud University. Lab (1): Qualitative tests of amino acids. [Link]
-
Aapptec Peptides. Z-Glu(OtBu)-OH [3886-08-6]. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Reddit. Method to remove Boc in the presence of t-butylester : r/Chempros. [Link]
-
BuyersGuideChem. Z-Glu(OtBu)-OH .DCHA | C29H46N2O6. [Link]
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ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.. [Link]
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Navigating the Safe Handling of Z-Glu(otbu)-ome: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Z-Glu(otbu)-ome, a common amino acid derivative in peptide synthesis.
This compound, or N-Carbobenzyloxy-L-glutamic acid γ-tert-butyl methyl ester, requires careful handling due to its potential hazards. While comprehensive toxicological data may not be fully available for this specific compound, a proactive and cautious approach based on its chemical properties and the handling of similar substances is crucial. This guide will detail the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods to foster a safe and efficient laboratory environment.
Immediate Safety Precautions: A Proactive Stance
Given the limited specific hazard data for this compound, it is prudent to treat it as a potentially hazardous substance. Avoid direct contact with skin, eyes, and respiratory tract. In the event of exposure, immediate action is critical.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established laboratory safety principles.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield worn over safety goggles is required to provide full facial protection.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling the chemical.[1] |
| Body Protection | A standard laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemically impervious apron or suit should be considered. |
| Respiratory Protection | For routine handling in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the quality of your research.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Confirm that a designated and properly labeled waste container is available.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control potential dust or aerosol generation.
-
Use appropriate tools, such as a spatula or powder funnel, to handle the solid material.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use a cooling bath to control the temperature.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step. All chemical waste must be managed in accordance with federal, state, and local regulations.[2][3]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Containerization:
-
Contaminated Materials:
-
Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, in the designated solid hazardous waste container.
-
-
Empty Containers:
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safer environment for all personnel and maintaining the high standards of scientific research.
References
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
